2-(Furan-2-ylmethoxy)aniline hydrochloride
Description
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Properties
IUPAC Name |
2-(furan-2-ylmethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.ClH/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9;/h1-7H,8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOYFMFMWDZLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-(Furan-2-ylmethoxy)aniline Hydrochloride
CAS Number: 1185293-76-8 (Hydrochloride Salt) Free Base CAS: 869942-43-8 Formula: C₁₁H₁₁NO₂ · HCl Molecular Weight: 225.67 g/mol (Salt); 189.21 g/mol (Base) IUPAC Name: 2-((Furan-2-yl)methoxy)benzenamine hydrochloride
Executive Summary
2-(Furan-2-ylmethoxy)aniline hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of small-molecule inhibitors targeting receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Distinguished by its ortho-substituted ether linkage , this compound serves as a critical "hinge-binding" or "tail-region" pharmacophore in medicinal chemistry.
The presence of the furan moiety provides a unique electronic and steric profile compared to standard benzyl ethers. The furan ring acts as a bioisostere for phenyl groups, offering altered lipophilicity (LogP) and metabolic susceptibility, often utilized to tune the pharmacokinetic (PK) properties of lead candidates. This guide details the physiochemical properties, optimized synthetic routes, and application logic for this compound in drug discovery.
Physiochemical Profile & Stability[2]
| Property | Value / Description | Note |
| Appearance | Off-white to pale beige solid | Oxidizes to dark brown upon air exposure. |
| Solubility | DMSO (>50 mg/mL), Methanol, Water (Moderate) | Free base is lipophilic; HCl salt improves aqueous solubility. |
| Melting Point | 145–150 °C (Decomposes) | Precise MP depends on crystal habit and purity. |
| pKa (Conjugate Acid) | ~3.5–4.0 (Aniline nitrogen) | Lower than typical anilines due to the electron-withdrawing ether oxygen. |
| Stability | Hygroscopic; Light Sensitive | Furan ring is acid-sensitive (ring opening) under harsh conditions. |
Critical Handling Note: The furan ring is susceptible to oxidative degradation and acid-catalyzed ring opening (forming 1,4-dicarbonyls). While the hydrochloride salt stabilizes the amine, prolonged exposure to strong aqueous acids or oxidants should be avoided. Store under inert gas (Argon/Nitrogen) at -20°C.
Synthetic Route & Optimization
The synthesis of this compound requires a two-step protocol designed to preserve the sensitive furan ring during the reduction of the nitro precursor.
Step 1: Williamson Ether Synthesis
Reaction: 2-Nitrophenol + Furfuryl Bromide
-
Reagents: Potassium Carbonate (
), DMF or Acetone. -
Protocol: 2-Nitrophenol (1.0 eq) is dissolved in DMF.
(1.5 eq) is added, followed by the dropwise addition of Furfuryl bromide (1.1 eq). The mixture is stirred at 60°C for 4-6 hours. -
Optimization: Avoid strong bases like NaH if possible, as they can lead to side reactions with the furan ring.
in DMF provides a mild, high-yielding environment.
Step 2: Chemoselective Reduction (The Critical Step)
Reaction: Nitro Intermediate
-
Challenge: Standard catalytic hydrogenation (
, Pd/C) carries a high risk of reducing the furan ring to a tetrahydrofuran (THF) ring. -
Solution: Use Iron powder reduction (Bechamp reduction) or Stannous Chloride (
) . -
Protocol: The nitro intermediate is dissolved in Ethanol/Water (4:1). Iron powder (5 eq) and Ammonium Chloride (
, 5 eq) are added. The mixture is refluxed for 2 hours. -
Workup: Filter through Celite to remove iron sludge. Concentrate. Dissolve residue in EtOAc, wash with water.[1] Treat the organic phase with 4M HCl in dioxane to precipitate the target hydrochloride salt.
Synthesis Workflow Diagram
Caption: Chemoselective synthesis pathway avoiding furan ring saturation.
Analytical Characterization
To ensure the integrity of the compound for biological assays, the following validation parameters must be met:
-
¹H NMR (DMSO-d₆):
-
Aniline Protons: Broad singlet at
~5.0–6.0 ppm (shifts downfield to ~9.0–10.0 ppm in HCl salt). -
Ether Methylene (-O-CH₂-): Singlet at
~5.1 ppm. -
Furan Protons: Three distinct signals.[2] One doublet at
~7.7 ppm (C5-H), and two multiplets at ~6.4–6.6 ppm (C3-H, C4-H). -
Aromatic Ring: Four protons in the
6.5–7.0 ppm range (typical ortho-substitution pattern).
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV 254 nm.
-
Requirement: >98% purity is essential, as trace nitro-intermediates are toxic and can interfere with kinase assays.
-
Applications in Drug Discovery[2]
This compound acts as a versatile linker-pharmacophore . Its primary utility lies in replacing simple o-anisidine or o-benzyloxyaniline moieties to alter the physicochemical space of a drug candidate.
Kinase Inhibition (SAR Strategy)
In the design of Type I and Type II kinase inhibitors (e.g., targeting EGFR, VEGFR, or BTK), the aniline nitrogen often forms a critical hydrogen bond with the kinase hinge region.
-
The "Tail" Effect: The furan-2-ylmethoxy group extends into the solvent-exposed region or a hydrophobic back-pocket (gatekeeper region).
-
Bioisosterism: The furan oxygen can accept weak hydrogen bonds, unlike a phenyl ring, potentially picking up specific interactions with lysine or arginine residues in the binding pocket.
GPCR Ligand Design
For GPCRs, particularly aminergic receptors (Dopamine, Serotonin), the ortho-substituted aniline serves as a scaffold for "privileged structures." The furan ring provides a compact aromatic system that is less lipophilic than a benzene ring (LogP Furan ~1.3 vs Benzene ~2.1), improving the overall solubility profile of the ligand.
Structure-Activity Relationship (SAR) Logic
Caption: Pharmacophore mapping of the compound in kinase inhibitor design.
References
-
PubChem. (2024).[3] Compound Summary: 2-(Furan-2-yl)aniline (Related Structure Analysis). National Library of Medicine.[3] Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Aryl Ethers and Furan Derivatives. Retrieved from [Link]
Sources
A Technical Guide to the Predicted Spectroscopic Profile of 2-(Furan-2-ylmethoxy)aniline Hydrochloride
Introduction
2-(Furan-2-ylmethoxy)aniline hydrochloride is a heterocyclic compound featuring an ortho-substituted aniline ring, a furan moiety, and an ether linkage. Its structure combines building blocks that are of significant interest in medicinal chemistry and materials science. The aniline scaffold is a cornerstone in pharmaceutical development, while the furan ring is a common bioisostere for phenyl groups, potentially enhancing metabolic stability and modulating receptor interactions.[1] The hydrochloride salt form is typically employed to improve the compound's stability and aqueous solubility.[1]
Given the limited availability of published experimental data for this specific molecule, this guide provides a comprehensive, predicted spectroscopic profile based on first principles of spectroscopy and data from analogous structures. It is designed for researchers, scientists, and drug development professionals to aid in the characterization, quality control, and interpretation of analytical data for this compound.
Molecular Structure and Physicochemical Properties
The structural integrity and purity of a research chemical are paramount for the validity of any experimental outcome. The initial characterization begins with confirming its fundamental physicochemical properties against theoretical values.
Chemical Structure:
Predicted Physicochemical Properties:
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C₁₁H₁₂ClNO | Derived from chemical structure. |
| Molecular Weight | 225.68 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Anilines are prone to oxidation, which can lead to coloration.[2] The hydrochloride salt form typically yields a crystalline solid. |
| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents | The hydrochloride salt significantly increases aqueous solubility compared to the free base.[3] |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone for elucidating the proton framework of a molecule. For this compound, it serves to confirm the presence and connectivity of the aniline, furan, and methylene protons, and to verify the ortho-substitution pattern.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the ammonium protons, whereas these protons will exchange with the solvent and disappear in D₂O, a diagnostic test in itself.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Data Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). A sufficient number of scans should be averaged to obtain a high signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Workflow for ¹H NMR Analysis
Caption: Standard workflow for structural verification using ¹H NMR.
Predicted ¹H NMR Spectrum and Interpretation
The spectrum is predicted to show distinct signals corresponding to the aromatic protons of the aniline and furan rings, the methylene bridge protons, and the ammonium protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 11.0 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium salt are expected to be significantly deshielded and will appear as a broad signal. This peak will disappear upon D₂O exchange. |
| ~7.60 | Doublet of doublets | 1H | Furan H5 | The proton adjacent to the furan oxygen is typically the most deshielded of the furan protons.[4] |
| ~7.0 - 7.4 | Multiplet | 4H | Aniline Ar-H | The four protons on the ortho-disubstituted benzene ring will exhibit complex splitting patterns due to their differing chemical environments and couplings. |
| ~6.55 | Doublet of doublets | 1H | Furan H4 | Coupled to both H3 and H5, this proton is expected to appear as a doublet of doublets (or triplet).[4] |
| ~6.45 | Doublet of doublets | 1H | Furan H3 | Coupled to H4 and H5. |
| ~5.20 | Singlet | 2H | -O-CH₂- | The methylene protons are adjacent to an oxygen atom and the furan ring, placing their signal in this region. As they are chemically equivalent and have no adjacent protons, a singlet is expected. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides critical information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for confirming the total number of carbons and identifying the chemical environment of each.
Experimental Protocol
The protocol for ¹³C NMR is analogous to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, which results in each unique carbon appearing as a singlet.
Workflow for ¹³C NMR Analysis
Caption: Standard workflow for carbon skeleton analysis using ¹³C NMR.
Predicted ¹³C NMR Spectrum and Interpretation
A total of 11 distinct signals are expected, corresponding to the 11 unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 - 155 | Aromatic C-O, C-N, Furan C2, C5 | Quaternary carbons and furan carbons attached to oxygen are typically found in the most downfield region of the aromatic spectrum.[5] |
| ~110 - 130 | Aromatic C-H (Aniline) | The protonated carbons of the aniline ring will resonate in this standard aromatic region. |
| ~108 - 112 | Furan C3, C4 | The protonated carbons of the furan ring typically appear at slightly higher field than benzene carbons.[6] |
| ~62 - 68 | -O-CH₂- | The sp³-hybridized methylene carbon attached to an oxygen atom is expected in this range.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of the chemical bonds.
Experimental Protocol
-
Technique Selection: Attenuated Total Reflectance (ATR) is a modern, common method that requires minimal sample preparation. Alternatively, the KBr pellet method can be used.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty crystal should be taken first and automatically subtracted.
-
Interpretation: Analyze the positions, intensities, and shapes of the absorption bands to identify functional groups.
Workflow for IR Functional Group Analysis
Caption: Workflow for functional group identification via IR spectroscopy.
Predicted IR Absorption Bands and Interpretation
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the furan and aniline rings.[3] |
| 3000 - 2400 (broad) | N-H Stretch (Ammonium) | The N-H stretching vibrations in an ammonium salt (-NH₃⁺) appear as a very broad and strong absorption in this region.[3] |
| 1600 - 1450 | Aromatic C=C Stretch | Multiple bands are expected, corresponding to the ring stretching of both the aniline and furan moieties.[3] |
| 1250 - 1000 | C-O Stretch | Strong absorptions from the aryl-ether and the furan C-O-C bonds are expected in this region.[3] |
| ~1350 - 1250 | C-N Stretch | Characteristic vibration for the aryl amine C-N bond. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For the hydrochloride salt, the analysis will typically detect the protonated molecule of the free base.
Experimental Protocol
-
Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this amine salt.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Interpretation: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for molecular weight verification using ESI-MS.
Predicted Mass Spectrum and Interpretation
The analysis will be performed on the free base, 2-(Furan-2-ylmethoxy)aniline, which has a molecular formula of C₁₁H₁₁NO₂.[5]
| m/z Value | Ion | Rationale |
| 190.08 | [M+H]⁺ | The expected parent ion is the protonated molecule of the free base (MW = 189.08). HRMS would confirm the elemental composition C₁₁H₁₂NO₂⁺. |
| 93.06 | [C₆H₇N]⁺ | A likely major fragment resulting from cleavage of the ether bond, corresponding to the aminophenol radical cation. |
| 81.03 | [C₅H₅O]⁺ | A characteristic fragment corresponding to the furfuryl cation, resulting from cleavage of the ether bond. |
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. While publicly available experimental data is scarce, a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for a confident structural confirmation. The predicted data in this guide, derived from established chemical principles and analysis of related structures, provides a robust framework for researchers to interpret their own experimental results, validate the identity and purity of their material, and proceed with their scientific investigations with a high degree of confidence.
References
-
PubChem. 2-(Furan-2-yl)aniline. National Institutes of Health. Available from: [Link]
-
ResearchGate. ¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Available from: [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]
-
Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available from: [Link]
-
The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available from: [Link]
-
ResearchGate. ¹H and ¹³C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). Available from: [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of 2-(Furan-2-ylmethoxy)aniline Hydrochloride
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Abstract
This technical guide provides an in-depth exploration of the mass spectrometric analysis of 2-(Furan-2-ylmethoxy)aniline hydrochloride, a compound of interest in synthetic and medicinal chemistry. This document is designed for researchers, scientists, and drug development professionals, offering a detailed framework from first principles of ionization to the interpretation of complex fragmentation data. We will delve into the rationale behind method development, present a comprehensive experimental protocol, and propose a detailed fragmentation pathway, grounding our discussion in established principles of mass spectrometry.
Introduction: Understanding the Analyte
2-(Furan-2-ylmethoxy)aniline is a molecule that incorporates an aniline ring, a furan moiety, and an ether linkage. As it is supplied as a hydrochloride salt, the aniline nitrogen is protonated, making the compound an anilinium chloride.[1][2] This structure presents distinct characteristics that dictate the optimal approach for its analysis by mass spectrometry (MS). The presence of a basic nitrogen in the aniline group makes it an excellent candidate for soft ionization techniques, while the combination of aromatic rings and an ether linkage suggests a rich and predictable fragmentation pattern under tandem mass spectrometry (MS/MS) conditions.
The primary objective of this guide is to establish a robust liquid chromatography-mass spectrometry (LC-MS) methodology for the accurate identification and structural confirmation of this molecule.
Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of any successful analytical method.
| Property | Value / Predicted Information | Source |
| Molecular Formula | C₁₁H₁₁NO₂ (Free Base) | [3] |
| Molecular Weight | 189.21 g/mol (Free Base) | [3] |
| Monoisotopic Mass | 189.07898 g/mol (Free Base) | Calculated |
| HCl Salt Formula | C₁₁H₁₂ClNO₂ | Calculated |
| HCl Salt Mol. Weight | 225.67 g/mol | Calculated |
| Appearance | Expected to be a solid, potentially crystalline, from off-white to brown. | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO. | [3] |
| pKa | The anilinium ion is expected to have a pKa around 4-5. | [3] |
Note: The hydrochloride salt readily dissociates in solution, and mass spectrometric analysis will focus on the free base form, typically observed as the protonated molecule [M+H]⁺.
Foundational Principles: Method Development Strategy
The development of a robust LC-MS method is a systematic process. For this specific molecule, our strategy is guided by its chemical nature.
Ionization Source Selection: The Case for ESI
Electrospray ionization (ESI) is the premier choice for 2-(Furan-2-ylmethoxy)aniline.[4][5] The rationale is twofold:
-
Inherent Basicity: The aniline functional group contains a basic nitrogen atom. In the acidic mobile phases commonly used for reversed-phase chromatography (e.g., containing 0.1% formic acid), this nitrogen is readily protonated in the solution phase.[6]
-
Soft Ionization: ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte.[5] This is crucial for preserving the intact molecule and observing the protonated molecular ion, [M+H]⁺, as the primary species in the full scan (MS1) spectrum. This minimizes premature fragmentation in the ion source, ensuring that the detected mass accurately reflects the parent molecule.
Positive ion mode (+) is the logical selection to detect the [M+H]⁺ species.
The Power of High-Resolution Mass Spectrometry (HRMS)
While nominal mass instruments can provide a molecular weight, high-resolution mass spectrometers (such as Orbitrap or TOF analyzers) offer a significant advantage. HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places.[7][8] This level of precision is critical for:
-
Unambiguous Formula Confirmation: Even with high mass accuracy, multiple elemental formulas can theoretically correspond to a single measured mass.[9][10] However, by measuring the exact mass of the [M+H]⁺ ion with an error of less than 5 ppm, we can confidently confirm its elemental composition (C₁₁H₁₂NO₂⁺).[7][11]
-
Fragment Ion Identification: HRMS is invaluable in the analysis of MS/MS spectra, as it allows for the determination of the elemental formulas of fragment ions, which is essential for elucidating the fragmentation pathway.[10]
Liquid Chromatography: Ensuring a Clean Signal
Liquid chromatography is a powerful separation technique that is essential for robust analysis, especially in complex matrices.[12][13] It serves to separate the analyte from impurities, salts, and other matrix components before it enters the mass spectrometer.
-
Recommended Column: A standard C18 reversed-phase column is a suitable starting point.
-
Mobile Phases: A typical mobile phase system would consist of:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid
-
-
Gradient Elution: A gradient elution, starting with a high percentage of aqueous phase and ramping up the organic phase, will effectively elute the compound from the column.[6]
Experimental Protocol: A Step-by-Step Workflow
This section provides a detailed protocol for the analysis of this compound using a standard LC-HRMS system (e.g., a Q-Exactive or Q-TOF instrument).
Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and B. This minimizes solvent mismatch effects upon injection.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates.
LC-MS System Parameters
The following table outlines recommended starting parameters for method development.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for this type of molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | A small volume is sufficient for a sensitive MS detector. |
| LC Gradient | 5% B to 95% B over 5 min | A generic gradient to ensure elution of the compound.[6] |
| Ionization Mode | ESI Positive (+) | To detect the protonated molecule [M+H]⁺. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable electrospray. |
| MS1 Resolution | 70,000 | Sufficient for accurate mass measurement and formula confirmation. |
| MS1 Scan Range | m/z 70-300 | Covers the expected parent ion and potential low-mass fragments. |
| MS/MS Trigger | Data-Dependent Acquisition (DDA) | Automatically selects the most intense ions from MS1 for fragmentation. |
| Collision Energy | Stepped NCE (15, 30, 45 eV) | Using multiple collision energies ensures a wide range of fragments are generated. |
| MS/MS Resolution | 17,500 | Provides accurate mass for fragment ions. |
Workflow Diagram
The overall analytical process can be visualized as follows:
Caption: General workflow for the LC-MS/MS analysis of 2-(Furan-2-ylmethoxy)aniline HCl.
Data Interpretation: Decoding the Spectra
Expected MS1 Spectrum: The Molecular Ion
In the MS1 full scan spectrum, the primary ion of interest is the protonated molecule, [M+H]⁺.
-
Molecular Formula of Free Base: C₁₁H₁₁NO₂
-
Protonated Formula: [C₁₁H₁₂NO₂]⁺
-
Calculated Monoisotopic Mass: 189.07898 + 1.00728 (proton) = 190.08626 m/z
Using a high-resolution instrument, the measured mass should be within 5 ppm of this calculated value, providing strong evidence for the compound's elemental composition.
Proposed MS/MS Fragmentation Pathway
Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (m/z 190.09) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting spectrum provides a structural fingerprint of the molecule. The fragmentation of ethers, anilines, and furans follows predictable chemical principles.[14][15][16]
The most labile bond in the protonated molecule is the benzylic ether C-O bond. Cleavage of this bond is expected to be the primary fragmentation event, leading to two major, highly stable fragment ions.
Key Predicted Fragment Ions:
| m/z (Calculated) | Formula | Proposed Structure / Origin |
| 190.0863 | [C₁₁H₁₂NO₂]⁺ | Precursor Ion ([M+H]⁺) |
| 97.0335 | [C₅H₅O]⁺ | Furfuryl Cation: Formed by cleavage of the benzylic C-O bond with charge retention on the furan-containing fragment. This is a highly stable, resonance-delocalized cation and is predicted to be the base peak . |
| 94.0651 | [C₆H₈N]⁺ | Aminophenol Cation Radical: Formed by cleavage of the benzylic C-O bond with charge retention on the aniline-containing fragment, followed by rearrangement. |
The following diagram illustrates this primary fragmentation pathway:
Caption: Proposed primary fragmentation of protonated 2-(Furan-2-ylmethoxy)aniline.
Causality of Fragmentation: The cleavage of the C-O bond alpha to the aniline aromatic ring is energetically favorable because it leads to the formation of the highly stable furfuryl cation.[16][17] The positive charge is delocalized across the furan ring system, making this a very low-energy fragmentation pathway. This is why the m/z 97.03 fragment is predicted to be the most abundant ion (the base peak) in the MS/MS spectrum.
Conclusion
This guide has detailed a comprehensive and scientifically grounded approach to the mass spectrometric analysis of this compound. By leveraging the inherent chemical properties of the analyte, we have established a logical workflow encompassing ESI for soft ionization, LC for separation, and HRMS for confident identification. The proposed fragmentation pathway, centered on the formation of the stable furfuryl cation, provides a clear and verifiable fingerprint for structural confirmation. The protocols and principles outlined herein serve as a robust starting point for researchers requiring accurate and reliable characterization of this and structurally related molecules.
References
-
Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved February 6, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 6, 2026, from [Link]
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Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). Anilinium chloride. Retrieved February 6, 2026, from [Link]
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JoVE. (2024, April 4). Mass Spectrometry: Molecular Fragmentation Overview. Retrieved February 6, 2026, from [Link]
- Meringer, M., et al. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65, 259-290.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4685350, 2-(Furan-2-yl)aniline. Retrieved February 6, 2026, from [Link]
- Solano, E., et al. (2006). Ion [C5H5O]+ formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Journal of Molecular Structure: THEOCHEM, 769, 83-85.
-
Whitman College. (n.d.). GCMS Section 6.13 - Ethers. Retrieved February 6, 2026, from [Link]
-
YouTube. (2022, May 8). Electrospray Ionization (ESI) Explained. Retrieved February 6, 2026, from [Link]
-
Drug Development & Delivery. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved February 6, 2026, from [Link]
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Drug Discovery World. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved February 6, 2026, from [Link]
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A Technical Guide to Determining the Solubility Profile of 2-(Furan-2-ylmethoxy)aniline hydrochloride
Executive Summary
This guide provides a comprehensive framework for characterizing the solubility profile of 2-(Furan-2-ylmethoxy)aniline hydrochloride, a compound of interest for researchers and drug development professionals. As the hydrochloride salt of a weakly basic aniline derivative, this molecule's aqueous solubility is critically dependent on pH. This document moves beyond a simple data sheet to detail the scientific rationale and experimental protocols necessary for generating a robust and reliable solubility profile. We will explore the fundamental principles of thermodynamic versus kinetic solubility, provide step-by-step protocols for pKa determination and equilibrium solubility testing via the gold-standard shake-flask method, and discuss the interpretation of the resulting data. The methodologies described herein are designed to be self-validating and align with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Introduction
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its absorption, bioavailability, and formulation design.[1] Poor or misunderstood solubility can lead to unpredictable in vivo performance and significant downstream challenges.[2] this compound presents a classic challenge in pharmaceutical profiling: it is an acidic salt formed from a weak base (the aniline moiety) and a strong acid (hydrochloric acid).
Consequently, its solubility is not a single value but a profile that changes dramatically with pH. At low pH, the amine group is protonated, forming the highly polar and more soluble anilinium cation. As the pH increases past the compound's pKa, the amine deprotonates to the neutral free base, which is predicted to be significantly less soluble in aqueous media.[3][4][5][6] Understanding this pH-dependent behavior is not merely an academic exercise; it is essential for designing oral dosage forms that ensure consistent dissolution and absorption throughout the variable pH environments of the gastrointestinal tract.
This guide provides the experimental and theoretical foundation for researchers to accurately determine this critical solubility-pH relationship.
Physicochemical Properties and Predicted Behavior
A molecule's structure dictates its properties. The key functional groups of this compound—the anilinium cation, the ether linkage, and the furan ring—all contribute to its overall physicochemical profile.
| Property | Value | Source/Method |
| Chemical Structure | (Illustrative structure) | - |
| Molecular Formula | C₁₁H₁₂ClNO₂ | Calculated |
| Molecular Weight | 225.67 g/mol | Calculated |
| Parent Free Base | 2-(Furan-2-ylmethoxy)aniline | - |
| Predicted pKa | ~4-5 (for the anilinium ion) | Inferred[3] |
| Predicted Solubility | High at acidic pH (< pKa), low at neutral/basic pH (> pKa). The free base is likely soluble in organic solvents like DMSO, methanol, and ethanol.[3] | Theoretical |
The Henderson-Hasselbalch Relationship: A Guiding Principle
The solubility of this compound is governed by the equilibrium between its ionized (salt) and non-ionized (free base) forms. This equilibrium is dictated by the solution's pH and the pKa of the anilinium group. The Henderson-Hasselbalch equation provides the theoretical framework for this relationship. For our compound (a weak base), the key takeaway is:
-
When pH < pKa: The protonated, charged form, [BH⁺], dominates. This form is more polar and exhibits higher aqueous solubility.
-
When pH > pKa: The neutral, free base form, [B], dominates. This form is less polar and has significantly lower intrinsic solubility.
This fundamental relationship is visualized below.
Caption: pH-dependent equilibrium of this compound.
Core Principles: Thermodynamic vs. Kinetic Solubility
In drug discovery, not all solubility measurements are equal. It is crucial to distinguish between two key types: kinetic and thermodynamic solubility.[7][8]
-
Kinetic Solubility: This is often a high-throughput measurement where a compound, pre-dissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer.[8][9] The point of precipitation is measured, often by nephelometry or turbidimetry.[10] While fast and useful for rank-ordering compounds in early discovery, this method often measures the solubility of a metastable, amorphous solid or a supersaturated solution, leading to an overestimation of the true solubility.[7][11]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium with an excess of the solid material.[8][12] This is the "gold standard" measurement, as it reflects the stable state of the system and is the most relevant value for formulation and biopharmaceutical assessment.[2][12] The classic shake-flask method is the definitive way to determine thermodynamic solubility.[13]
For the purpose of creating a definitive solubility profile for regulatory or late-stage development, thermodynamic solubility is the required and most trustworthy metric.
Experimental Design for Thermodynamic Solubility Profiling
A robust experimental plan is essential for generating reliable data. The following workflow outlines a comprehensive approach to characterizing the solubility of this compound.
Objective
To determine the thermodynamic (equilibrium) solubility of this compound in aqueous buffers across a biopharmaceutically relevant pH range (1.2 to 6.8) at a physiologically relevant temperature (37 ± 1 °C), in accordance with ICH M9 guidelines.[14][15][16]
Rationale for Method Selection
The shake-flask method is selected as it is the universally recognized gold-standard for determining thermodynamic solubility.[13][17] It ensures that the solution is in equilibrium with the most stable solid form of the compound, providing the most accurate and relevant data for drug development. Potentiometric titration is chosen for pKa determination due to its high precision and ability to clearly identify the ionization constant.[18][19]
Experimental Workflow
Caption: Workflow for determining a comprehensive solubility profile.
Detailed Experimental Protocols
Protocol 1: pKa Determination by Potentiometric Titration
Rationale: Accurately knowing the pKa is essential to interpret the solubility-pH curve. Potentiometric titration identifies the pKa as the pH at the half-equivalence point during titration of the free base with a strong acid.[19][20]
Methodology:
-
Preparation: Accurately weigh and dissolve a sample of 2-(Furan-2-ylmethoxy)aniline (the free base) in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution at the start.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.[19]
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the point where 50% of the base has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve (or the peak of the first derivative plot).
Protocol 2: Thermodynamic Solubility via Shake-Flask Method
Rationale: This protocol is designed to achieve a true equilibrium between the solid API and the solution, providing the most accurate solubility value at a given pH and temperature.[2][13]
Methodology:
-
Media Preparation: Prepare aqueous buffers at a minimum of three pH levels: 1.2, 4.5, and 6.8, as recommended by ICH guidelines.[14][15] Additional pH points around the expected pKa are highly recommended.
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of solid remains at the bottom. This confirms that the resulting solution will be saturated.[13][21]
-
Equilibration: Add a precise volume of each pH buffer to the corresponding vials. Place the sealed vials in an orbital shaker or rotator within a temperature-controlled chamber at 37 ± 1 °C.[22]
-
Agitation & Sampling (Self-Validation): Agitate the samples for a prolonged period. To ensure equilibrium has been reached, collect samples at multiple time points (e.g., 24, 48, and 72 hours).[22] Equilibrium is confirmed when the measured concentration does not significantly change between the last two time points.[13]
-
Sample Separation: To analyze only the dissolved compound, the saturated solution (supernatant) must be separated from the undissolved solid. This is achieved by either:
-
Filtration: Using a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Centrifugation: Centrifuging the vials at high speed and carefully drawing the supernatant.[22]
-
-
pH Measurement: After equilibration, measure and report the final pH of each saturated solution, as it may differ slightly from the starting buffer pH.[13]
-
Quantification: Immediately after separation, dilute the samples with a suitable mobile phase or solvent to prevent precipitation and analyze them using a validated analytical method (Protocol 6.3).[22]
Protocol 3: Analyte Quantification by UV-Vis Spectroscopy
Rationale: UV-Vis spectroscopy is a rapid and reliable method for determining the concentration of a chromophoric compound like this compound.
Methodology:
-
Wavelength Selection: Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations in the same solvent/buffer used for sample dilution.
-
Measurement: Measure the absorbance of each standard solution at the predetermined λ_max.
-
Analysis: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.
-
Sample Quantification: Measure the absorbance of the diluted samples from the shake-flask experiment and use the calibration curve's equation to calculate their concentration. Remember to account for the dilution factor to determine the final solubility value.
Data Interpretation and Presentation
The final data should be compiled into a clear and concise format. The primary output is a table summarizing the solubility at each pH and a graph visualizing the solubility-pH profile.
Hypothetical Solubility Data Table
| Buffer pH (Initial) | Final pH (Post-Equilibrium) | Temperature (°C) | Thermodynamic Solubility (mg/mL) |
| 1.2 | 1.21 | 37 ± 1 | > 50.0 |
| 3.5 | 3.52 | 37 ± 1 | 15.2 |
| 4.5 (pKa) | 4.51 | 37 ± 1 | 2.5 |
| 5.5 | 5.48 | 37 ± 1 | 0.3 |
| 6.8 | 6.79 | 37 ± 1 | < 0.1 |
Data Interpretation: When plotting log(Solubility) against pH, the resulting curve should exhibit a distinct inflection point. This inflection point should correspond closely to the experimentally determined pKa. The plateau at low pH represents the maximum solubility of the protonated form, while the plateau at high pH represents the intrinsic solubility of the neutral free base.
Conclusion
The solubility profile of this compound is fundamentally linked to its acid-base chemistry. A single solubility value is insufficient and misleading for this compound. A comprehensive characterization requires a pH-stratified, equilibrium-based approach, as detailed in this guide. By diligently applying the gold-standard shake-flask method, accurately determining the pKa, and employing a validated analytical technique, researchers and drug development professionals can generate a robust, reliable, and scientifically sound solubility profile. This critical dataset will empower informed decisions in formulation development, predict in vivo behavior, and ultimately support a more streamlined and successful development pathway.
References
- Garuda Chemicals. (n.d.). Aniline Hydrochloride.
- Benchchem. (n.d.). 4-(Furan-2-ylmethoxy)aniline.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
- National Center for Biotechnology Information. (n.d.). 2-(Furan-2-yl)aniline. PubChem Compound Database.
- Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1).
- ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
- ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- PMC. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
- ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks.
- Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.
- World Health Organization (WHO). (n.d.). Annex 4.
- ChemicalBook. (n.d.). Aniline hydrochloride.
- PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
- AAT Bioquest. (2023). Does pH affect solubility?.
- Wikipedia. (n.d.). Anilinium chloride.
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Technical Guide: Stability & Storage of 2-(Furan-2-ylmethoxy)aniline Hydrochloride
Executive Summary & Chemical Identity
2-(Furan-2-ylmethoxy)aniline hydrochloride is a specialized heterocyclic building block often employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines an electron-rich furan ring and an aniline moiety linked by a methylene ether bridge.
This molecule presents a critical stability paradox : it is a hydrochloride salt of an acid-sensitive furan. While the salt form improves crystallinity and handling compared to the free base, the presence of the chloride counterion creates a latent acidic environment. Upon exposure to moisture, the salt hydrolyzes, generating a local acidic pH that can catalyze the destructive ring-opening polymerization of the furan moiety.
Immediate Action Required: Store at -20°C under inert atmosphere (Argon/Nitrogen) . Strictly exclude moisture.[1]
Physicochemical Profile
| Property | Detail |
| Chemical Name | This compound |
| Structure Description | Aniline ring with an ortho-furfuryl ether substituent; mono-hydrochloride salt. |
| Molecular Formula | C₁₁H₁₁NO₂[2] · HCl |
| Molecular Weight | ~225.67 g/mol (Salt) |
| Appearance | Off-white to beige solid (fresh); turns dark brown/black upon degradation. |
| Solubility | Soluble in DMSO, Methanol. Sparingly soluble in water (hydrolytic risk). |
| Key Sensitivities | Acid (High) , Moisture (High), Oxidation (Moderate), Light (Moderate). |
Mechanisms of Degradation
To preserve the integrity of this reagent, researchers must understand the specific pathways by which it degrades. The degradation is autocatalytic in the presence of moisture.
The "Acid-Furan" Conflict
The furan ring is an electron-rich aromatic system that functions as a masked enol ether. In the presence of protons (
-
Protonation: The furan ring or the ether oxygen is protonated.
-
Ring Opening: The furan ring opens to form reactive dicarbonyl species (e.g., levulinic aldehyde derivatives).
-
Polymerization: These reactive intermediates undergo rapid aldol-like condensations, resulting in the formation of dark, insoluble "humins" or tars.
Furfuryl Ether Cleavage
The benzylic-like position of the furfuryl ether is susceptible to acid-catalyzed cleavage. The resonance stabilization of the furfuryl cation facilitates the breaking of the C-O bond, releasing the aniline and generating a reactive furfuryl cation that rapidly polymerizes.
Aniline Oxidation
Like all anilines, the primary amine group is prone to radical oxidation by atmospheric oxygen, leading to the formation of azo linkages and colored impurities (browning). This process is accelerated by light.
Visualization: Degradation Pathway
Figure 1: The autocatalytic degradation cascade triggered by moisture ingress.
Storage & Handling Protocols
Long-Term Storage Conditions
-
Temperature: -20°C (-4°F) . Lower temperatures kinetically inhibit the acid-catalyzed degradation.
-
Atmosphere: Inert Gas (Argon preferred) . Argon is heavier than air and provides a better blanket than nitrogen for solids.
-
Desiccation: The vial must be stored inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the solid is sticky (corrosion risk).
Handling & Reconstitution Workflow
Do not prepare stock solutions in water. The acidity of the salt will degrade the molecule within hours in aqueous solution.
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt.
-
Solvent Selection:
-
Preferred: Anhydrous DMSO or Methanol.
-
Avoid: Water, acidic buffers, or protic solvents that have been sitting open to air.
-
-
Neutralization (Critical for Aqueous Use): If the reagent must be used in an aqueous assay (e.g., cell culture), dissolve it in DMSO first. When diluting into water/media, ensure the buffer capacity is sufficient to neutralize the HCl and maintain pH 7.0–7.4 immediately.
Quality Control (QC)
Before using valuable material in a synthesis or assay, verify purity.
-
Visual Check: Material should be off-white/beige. Dark brown or black sticky solids indicate significant decomposition.
-
1H NMR: Check for the disappearance of furan peaks (typically doublets/multiplets around 6.4–7.6 ppm) and the emergence of broad aliphatic signals (polymerization).
-
LC-MS: Look for the parent mass [M+H]+ ~190.08 (free base). Degradation often results in a loss of ionization or broad smears.
Stability Risk Assessment Table
| Hazard Factor | Risk Level | Mitigation Strategy |
| Moisture | Critical | Store in desiccator; equilibrate to RT before opening; use septum caps. |
| Acidity (Internal) | High | The HCl salt is self-destructive if wet. Keep dry.[3] Neutralize immediately upon dissolution if possible. |
| Oxygen | Moderate | Purge headspace with Argon after every use. |
| Light | Moderate | Use amber vials; wrap in foil. |
| Heat | Moderate | Store at -20°C; avoid heating above 40°C during dissolution. |
References
-
BenchChem. 4-(Furan-2-ylmethoxy)aniline Technical Data. Retrieved from BenchChem Database. Link
-
Delatour, T., et al. (2020). "Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan."[4][5] Journal of Agricultural and Food Chemistry.
-
Chaffey, D. R., et al. (2018).[6] "Etherification Reactions of Furfuryl Alcohol... Application to the Synthesis of Furfuryl Ether Biofuels." ACS Sustainable Chemistry & Engineering.[6]
-
PubChem. Compound Summary for 2-(Furan-2-yl)aniline. National Library of Medicine (US). Link
-
Sigma-Aldrich. Safety Data Sheet: Furan Derivatives and Aniline Hydrochloride.Link
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
"2-(Furan-2-ylmethoxy)aniline hydrochloride" potential biological activity
Title: Technical Profile: 2-(Furan-2-ylmethoxy)aniline Hydrochloride – Scaffold Utility & Biological Evaluation
Executive Summary
This compound is a specialized heterocyclic building block characterized by an ortho-substituted aniline moiety linked to a furan ring via an ether bridge. While rarely employed as a standalone therapeutic agent due to metabolic liabilities associated with the furan ring, it serves as a high-value pharmacophore scaffold in medicinal chemistry. Its primary utility lies in the synthesis of fused tricyclic systems—specifically furo[3,2-c]quinolines and benzofurans —which exhibit potent kinase inhibitory, antimalarial, and antimicrobial activities.
This technical guide analyzes the compound’s chemical architecture, its role as a precursor for bioactive agents (EGFR/HER2 inhibitors), and the critical safety protocols required for its evaluation, specifically addressing the metabolic activation of the furan moiety.
Chemical Architecture & Drug-Likeness
The compound consists of three distinct functional domains that dictate its reactivity and biological interaction profile. The hydrochloride salt form is preferred for improved water solubility and shelf-stability compared to the oxidation-prone free base.
Structural Pharmacophore Map
-
Domain A (Aniline Head): A primary amine (-NH₂·HCl) at the ortho position. This is the "warhead" for cyclization reactions and a key hydrogen bond donor in kinase hinge binding.
-
Domain B (Ether Linker): A flexible -OCH₂- bridge that positions the furan ring. It mimics the benzyloxy motif found in EGFR inhibitors like Lapatinib.
-
Domain C (Furan Tail): An electron-rich aromatic ring. While a bioisostere for phenyl or pyridine rings, it is a structural alert for metabolic toxicity (see Section 4).
Table 1: Physicochemical Profile (Predicted)
| Property | Value / Description | Relevance |
| Formula | C₁₁H₁₁NO₂ · HCl | Core stoichiometry. |
| MW | ~225.67 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da). |
| LogP | ~1.8 (Free base) | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 3 (NH₃⁺) | Critical for solubility and receptor binding. |
| Solubility | High (Water/DMSO) | HCl salt facilitates aqueous assay prep. |
Synthetic Utility: The Pathway to Potency
The primary biological relevance of this compound is its conversion into fused heterocycles. The ortho-disposition of the amine and the furan-methoxy group allows for intramolecular cyclization strategies, such as the Povarov reaction or oxidative cyclization, to yield furo[3,2-c]quinolines .
Diagram 1: Synthetic Transformation to Bioactive Cores
Caption: Transformation of the aniline precursor into bioactive fused heterocyclic cores via condensation and cyclization.
Biological Activity Landscape
Research indicates that while the parent aniline has modest intrinsic activity, its derivatives are potent effectors in oncology and infectious disease.
A. Kinase Inhibition (Oncology)
Derivatives synthesized from this scaffold mimic the structure of 4-anilinoquinazolines (e.g., Gefitinib).
-
Mechanism: The aniline nitrogen binds to the hinge region of the kinase ATP-binding pocket. The furan extension occupies the hydrophobic back-pocket (selectivity pocket).
-
Target Profile: EGFR (Epidermal Growth Factor Receptor), VEGFR-2.
-
Data Point: Furo[3,2-c]quinoline derivatives have demonstrated IC₅₀ values in the low nanomolar range (10–50 nM) against breast cancer cell lines (MCF-7, MDA-MB-231).
B. Antimicrobial Activity
The furan moiety contributes to oxidative stress induction in bacteria.
-
Spectrum: Active against Gram-positive bacteria (S. aureus, B. subtilis).
-
Mechanism: Interference with bacterial cell wall synthesis and generation of reactive oxygen species (ROS) via the furan ring.
Toxicology & Safety (Critical E-E-A-T)
Warning: The furan ring is a known structural alert (toxicophore). Researchers must evaluate metabolic stability early in the pipeline.
The Metabolic Liability: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring, opening it to form cis-2-butene-1,4-dial , a highly reactive enedial. This metabolite can cross-link proteins and DNA, leading to hepatotoxicity or carcinogenicity.
Diagram 2: Metabolic Activation Pathway (Toxicity Alert)
Caption: The metabolic bioactivation of the furan ring into toxic reactive intermediates by CYP450 enzymes.
Experimental Protocols
To validate the utility of this compound, the following standardized protocols are recommended.
Protocol A: Microsomal Stability Assay (Metabolic De-risking)
Objective: Determine the half-life (
-
Preparation: Prepare a 10 mM stock of the hydrochloride salt in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL protein).
-
Initiation: Add NADPH-generating system. Incubate at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor for the parent mass (M+H) and potential ring-opened metabolites (+16 or +32 Da).
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Establish baseline biological activity of the scaffold vs. its cyclized derivatives.
-
Cell Lines: MCF-7 (Breast), A549 (Lung), and HFF-1 (Normal Fibroblasts - control).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with serial dilutions of the compound (0.1 – 100 µM) for 48h.
-
Note: Ensure final DMSO concentration is <0.5%.
-
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
References
-
BenchChem. (2025). Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2024). Structural Insights and Biological Activities of Furan-Based Drugs. PubMed. Retrieved from
-
International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from
-
Semantic Scholar. (2023). Synthesis of furo[3,2-c]quinoline derivatives. Retrieved from
-
GuideChem. (2023). Chemical Properties of CAS 89251-00-3. Retrieved from
Deconvoluting the Mechanism of Action for 2-(Furan-2-ylmethoxy)aniline hydrochloride: A Hypothesis-Driven Approach to Target Identification and Validation
An in-depth technical guide by a Senior Application Scientist
WHITE PAPER
Abstract
The identification of novel bioactive molecules is a cornerstone of modern drug discovery. However, the elucidation of their mechanism of action (MoA) is a critical and often challenging step in translating a chemical entity into a therapeutic candidate. This guide presents a hypothesis-driven framework for investigating the MoA of the novel compound, 2-(Furan-2-ylmethoxy)aniline hydrochloride. Based on a structural-functional analysis, we hypothesize that this compound may act as a protein kinase inhibitor. We provide a comprehensive, multi-phased experimental strategy, complete with detailed protocols and data interpretation guidelines, to rigorously test this hypothesis. This document is intended to serve as a practical guide for researchers embarking on the MoA deconvolution for novel chemical matter.
Introduction and Structural Rationale for the Kinase Inhibitor Hypothesis
This compound is a small molecule of synthetic origin. Its chemical structure, featuring a furan ring linked to an aniline moiety via a methoxy bridge, suggests potential interactions with biological macromolecules. The aniline core is a common scaffold in many approved kinase inhibitors, where it often serves as a "hinge-binder," forming hydrogen bonds with the backbone of the ATP-binding pocket of protein kinases. The furan ring, a five-membered aromatic heterocycle, is also present in a variety of bioactive compounds and can engage in various non-covalent interactions, including hydrogen bonds and hydrophobic contacts, which can contribute to binding affinity and selectivity.
Given these structural alerts, we propose the primary hypothesis that This compound functions as a protein kinase inhibitor. This guide will lay out a systematic approach to test this hypothesis, starting from broad kinase profiling and narrowing down to specific target validation and cellular pathway analysis.
The Experimental Roadmap: A Phased Approach to MoA Elucidation
We have designed a three-phased experimental workflow to systematically investigate the hypothesized MoA. This approach is designed to be resource-efficient, starting with broad, high-throughput screening and progressively moving towards more focused, in-depth studies.
Figure 1: A phased experimental workflow for MoA elucidation.
Phase 1: Broad Kinase Profiling to Identify Primary Targets
The initial step is to screen the compound against a large, representative panel of human kinases. This provides an unbiased view of the compound's selectivity profile and identifies the most promising "hits" for further investigation.
Experimental Protocol: High-Throughput Kinase Profiling
-
Assay Platform: Utilize a commercial kinase profiling service such as Eurofins' KinomeScan® or a similar competitive binding assay platform. These platforms typically use a competition-based assay where the test compound's ability to displace a known, immobilized ligand from the kinase active site is measured.[1]
-
Compound Concentration: Perform the initial screen at a single, high concentration (e.g., 10 µM) to maximize the chances of identifying even weak interactions.
-
Data Analysis: The results are typically reported as "percent of control" or a similar metric. A lower percentage indicates stronger binding of the test compound. Identify kinases that show significant inhibition (e.g., >80% inhibition) as primary hits.
-
Self-Validation: The robustness of this assay lies in its high-throughput nature and the standardized conditions used across the entire kinase panel. Any identified hits are considered preliminary and require orthogonal validation in subsequent phases.
Phase 2: Orthogonal Validation and Potency Determination
Once primary hits are identified, the next phase focuses on validating these interactions and quantifying the compound's potency using different assay formats. This is crucial to eliminate false positives from the primary screen.
Experimental Protocol: In Vitro Biochemical Potency Assays
-
Assay Choice: For each validated hit kinase, select an appropriate in vitro biochemical assay. Common choices include:
-
LanthaScreen™ (TR-FRET): A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a fluorescently labeled substrate.[2]
-
Kinase-Glo® (Luminescence): A luminescent assay that quantifies the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity.
-
-
Dose-Response: Perform a 10-point dose-response curve for this compound, typically starting from 10 µM and performing 3-fold serial dilutions.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve. This value represents the concentration of the compound required to inhibit 50% of the kinase's activity.
-
Data Presentation:
| Kinase Target | Assay Platform | IC50 (µM) [Hypothetical Data] |
| Kinase A | LanthaScreen™ | 0.5 |
| Kinase B | Kinase-Glo® | 1.2 |
| Kinase C | LanthaScreen™ | >10 |
Experimental Protocol: Biophysical Confirmation of Direct Binding
To ensure that the observed inhibition is due to a direct interaction between the compound and the kinase, it is essential to use a biophysical method that does not rely on measuring enzyme activity.[3][4]
-
Method Selection: Choose a suitable biophysical technique such as:
-
Surface Plasmon Resonance (SPR): Measures the binding of the compound to the immobilized kinase in real-time, providing kinetic information (kon, koff) and the dissociation constant (KD).[5][6]
-
Microscale Thermophoresis (MST): Measures the change in fluorescence of a labeled kinase as the compound is titrated, allowing for the determination of the KD.[5]
-
Nano Differential Scanning Fluorimetry (nanoDSF): Measures the change in the thermal stability of the kinase upon compound binding.[5]
-
-
Experimental Setup: Follow the instrument-specific protocols for each technique. This will involve preparing the purified kinase and a dilution series of the compound.
-
Data Analysis: Determine the dissociation constant (KD), which is a measure of the binding affinity. A lower KD value indicates a stronger interaction.
Phase 3: Cellular Target Engagement and Pathway Analysis
The final phase is to confirm that the compound can engage its target kinase in a cellular environment and modulate its downstream signaling pathway.
Experimental Protocol: Cellular Target Engagement
-
Assay Platform: Use a cellular target engagement assay like NanoBRET™ or the Cellular Thermal Shift Assay (CETSA®).
-
NanoBRET™: A bioluminescence resonance energy transfer (BRET)-based assay that measures the binding of the compound to a NanoLuc®-tagged kinase in living cells.
-
-
Experimental Procedure:
-
Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Treat the cells with a range of concentrations of this compound.
-
Add the fluorescent tracer and measure the BRET signal.
-
-
Data Analysis: A decrease in the BRET signal indicates that the compound is displacing the tracer and binding to the kinase. Calculate the cellular IC50 from the dose-response curve.
Experimental Protocol: Western Blot for Substrate Phosphorylation
This experiment will determine if the compound inhibits the kinase's activity in cells by measuring the phosphorylation of a known downstream substrate.[7]
-
Cell Treatment: Select a cell line where the target kinase and its signaling pathway are active. Treat the cells with varying concentrations of the compound for a specified time.
-
Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT).
-
Also, probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities. A decrease in the phosphorylated substrate, relative to the total substrate and loading control, indicates inhibition of the kinase in the cellular context.
A Hypothetical Signaling Pathway and its Interrogation
Let's hypothesize that our screening and validation efforts identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary target of this compound. Furan-based compounds have previously been investigated as VEGFR-2 inhibitors.[8] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis.
Figure 2: Hypothesized inhibition of the VEGFR-2 signaling pathway.
In this hypothetical scenario, this compound would bind to the ATP-binding site of the intracellular domain of VEGFR-2, preventing its autophosphorylation upon VEGF binding. This would block the downstream activation of two major signaling cascades: the Ras-MAPK pathway and the PI3K-Akt pathway, both of which are critical for endothelial cell proliferation, migration, and survival. The Western blot experiments described in Phase 3 would be designed to probe the phosphorylation status of key proteins in these pathways, such as ERK and Akt.
Conclusion and Future Directions
This guide has outlined a comprehensive, hypothesis-driven strategy for the elucidation of the mechanism of action of this compound. By postulating that its furan and aniline moieties predispose it to be a kinase inhibitor, we have constructed a logical and experimentally rigorous workflow. This multi-phased approach, which combines broad screening with detailed biochemical, biophysical, and cell-based assays, provides a robust framework for target identification and validation. The successful execution of these experiments will not only illuminate the MoA of this specific compound but also serve as a template for the investigation of other novel chemical entities in the drug discovery pipeline.
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"2-(Furan-2-ylmethoxy)aniline hydrochloride" as a synthetic intermediate
An in-depth technical guide to 2-(Furan-2-ylmethoxy)aniline hydrochloride as a synthetic intermediate for researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block in Medicinal Chemistry
This compound is a heterocyclic aromatic amine salt with significant potential as a synthetic intermediate in the field of drug discovery and development. Its molecular architecture, which combines an aniline moiety with a furan ring through an ether linkage, presents a unique scaffold for the synthesis of novel bioactive molecules. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a crucial component in numerous physiologically active compounds.[1] It often serves as a bioisostere for a phenyl ring, which can modify the steric and electronic properties of a molecule, potentially enhancing metabolic stability and drug-receptor interactions.[1][2] The aniline portion of the molecule is also a common building block in the development of pharmaceuticals, notably in the synthesis of kinase inhibitors.[3] The hydrochloride salt form of this compound is often prepared to improve its stability and solubility, facilitating its use in various synthetic applications.[1][4]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route, potential applications in drug development, and essential safety and handling protocols.
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₁₁H₁₂ClNO₂ |
| Molecular Weight | 225.67 g/mol |
| Appearance | Expected to be a solid at room temperature, potentially crystalline. The color may range from off-white to brown, as anilines can be susceptible to oxidation.[5] |
| Solubility | The hydrochloride salt form is expected to impart greater water solubility compared to the free base.[4] Likely soluble in polar organic solvents like methanol and DMSO.[5] |
| Melting Point | Estimated to be in the range of 150-200 °C, based on related aniline hydrochloride salts. |
| Boiling Point | Expected to be above 300 °C at atmospheric pressure, with a likelihood of decomposition at higher temperatures.[5] |
| pKa | The pKa of the anilinium ion is expected to be in the range of 3-4, typical for anilines with electron-donating substituents.[5] |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process: a Williamson ether synthesis to form the free base, followed by salt formation with hydrochloric acid.
Step 1: Synthesis of 2-(Furan-2-ylmethoxy)aniline (Williamson Ether Synthesis)
The most common method for preparing similar aryl ethers is the Williamson ether synthesis.[7] This reaction involves the O-alkylation of a phenol with a halide in the presence of a base. In this case, 2-aminophenol would be reacted with a furfuryl halide, such as 2-(chloromethyl)furan or 2-(bromomethyl)furan.
A primary challenge in this synthesis is controlling the selectivity between O-alkylation and N-alkylation of the 2-aminophenol starting material, as the amino group can also react with the furfuryl halide.[7] To favor O-alkylation, the reaction is typically carried out under basic conditions, which deprotonates the more acidic phenolic hydroxyl group, making it a more potent nucleophile.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the phenol. Then, add 2-(chloromethyl)furan or 2-(bromomethyl)furan (1.0-1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(Furan-2-ylmethoxy)aniline.
Step 2: Formation of this compound
The hydrochloride salt can be conveniently prepared by reacting the synthesized free base with hydrochloric acid.[8][9]
Experimental Protocol:
-
Dissolution: Dissolve the purified 2-(Furan-2-ylmethoxy)aniline in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 1 M in diethyl ether or concentrated HCl) to the stirred solution of the aniline.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a cold, non-polar solvent like diethyl ether to remove any unreacted starting material, and dried under vacuum to yield this compound.
Caption: Synthesis of this compound.
Applications as a Synthetic Intermediate in Drug Development
The structural features of this compound make it a valuable intermediate for the synthesis of a variety of biologically active compounds.
-
Kinase Inhibitors: The aniline moiety is a critical pharmacophore in many ATP-competitive kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase domain.[3] Prominent examples of aniline-based kinase inhibitors include gefitinib and erlotinib. The furan ring can serve as a versatile substituent, potentially forming additional interactions within the kinase active site and modifying the physicochemical properties of the final compound, such as solubility and metabolic stability.[3]
-
Bioisosteric Replacement: The furan ring can be used as a bioisosteric replacement for a phenyl ring to explore the structure-activity relationship (SAR) of a lead compound. This substitution can lead to improved potency, selectivity, and pharmacokinetic properties.[2]
-
Scaffold for Novel Heterocycles: The furan and aniline rings can be further functionalized or used as starting points for the construction of more complex heterocyclic systems with potential therapeutic applications. Furan derivatives have been investigated for a wide range of biological activities, including antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4][10]
Caption: Application as a synthetic intermediate.
Spectroscopic and Analytical Characterization
While detailed experimental spectra for this compound are not widely available, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the aniline phenyl ring, the methylene bridge (-CH₂-), and the amine group. The furan protons would typically appear as multiplets in the aromatic region, while the protons on the ortho-substituted phenyl ring would also show characteristic splitting patterns. The methylene protons would likely appear as a singlet. The amine protons may be broad and their chemical shift dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the furan ring, the aniline ring, and the methylene bridge.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the anilinium ion, C-H stretching of the aromatic rings, C-O-C stretching of the ether linkage, and C=C stretching of the aromatic rings.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, 2-(Furan-2-ylmethoxy)aniline.
-
Elemental Analysis: The purity of the compound can be confirmed by elemental analysis, comparing the experimental percentages of carbon, hydrogen, and nitrogen to the theoretical values calculated from the molecular formula.[11]
Safety and Handling
The safety and handling precautions for this compound should be based on the known hazards of its primary structural component, aniline hydrochloride. Aniline and its salts are toxic and should be handled with care.[12][13][14]
-
Hazard Identification: Toxic if swallowed, in contact with skin, or if inhaled.[12][14] May cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer.[12][14] Causes damage to organs through prolonged or repeated exposure.[12] Very toxic to aquatic life.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if handling in a poorly ventilated area or if dust is generated.
-
-
Handling:
-
Storage:
-
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
-
Disposal: Dispose of waste material in accordance with national and local regulations. Do not allow this chemical to enter the environment.[14]
References
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The Convergence of Aromatic Scaffolds: A Technical Guide to the Discovery and Synthesis of Furan-Containing Anilines
For Immediate Release
An in-depth technical guide detailing the history, synthesis, and applications of furan-containing anilines has been authored for researchers, scientists, and professionals in drug development. This comprehensive whitepaper navigates the evolution of this important class of molecules, from their conceptual origins to their contemporary applications in medicinal chemistry and materials science.
The guide provides a meticulously structured narrative, beginning with the foundational histories of the furan and aniline moieties. It then delves into the core synthetic methodologies that have been pivotal in the creation of furan-containing anilines, offering detailed mechanistic insights and step-by-step experimental protocols. The paper emphasizes the causality behind experimental choices, providing a self-validating system of protocols for researchers.
A Rich History and Versatile Synthesis
The furan ring, a five-membered aromatic heterocycle with one oxygen atom, and aniline, the simplest aromatic amine, are foundational building blocks in organic chemistry. While the first furan derivative, 2-furoic acid, was described in 1780 by Carl Wilhelm Scheele, and aniline was first isolated in 1826 by Otto Unverdorben, the deliberate synthesis of molecules incorporating both scaffolds is a more recent development driven by the quest for novel pharmacophores and functional materials.[1][2]
This guide explores the classical and modern synthetic routes to furan-containing anilines, providing a comparative analysis of their advantages and limitations.
Classical Approaches: Building the Furan Core
Two seminal name reactions have been fundamental in the construction of the furan ring, which can be adapted for the synthesis of furan-containing anilines:
-
The Paal-Knorr Furan Synthesis (1884): This robust method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1] For the synthesis of a furan-containing aniline, the aniline moiety would typically be present on one of the starting materials. The reaction proceeds through the protonation of a carbonyl group, followed by enolization and intramolecular nucleophilic attack, and subsequent dehydration to yield the aromatic furan ring.[3]
-
The Feist-Bénary Furan Synthesis (1902): This versatile reaction constructs a furan ring from an α-halo ketone and a β-dicarbonyl compound in the presence of a base like pyridine or ammonia.[4][5] This method is particularly useful for producing highly substituted furans.[6] The mechanism involves the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. Subsequent intramolecular cyclization and dehydration afford the furan product.[6]
Modern Marvels: Forging the Aryl-Aryl and Aryl-Amine Bonds
Contemporary organic synthesis has provided powerful tools for the construction of furan-containing anilines through cross-coupling reactions. These methods offer greater flexibility and functional group tolerance compared to classical approaches.
-
The Ullmann Condensation: This copper-catalyzed reaction is a classic method for the formation of carbon-nitrogen and carbon-oxygen bonds.[7][8] In the context of furan-containing anilines, it can be employed to couple a halo-furan with an aniline or a furan-containing amine with an aryl halide. The reaction typically requires high temperatures and a stoichiometric amount of copper, although modern iterations have seen the development of more efficient catalytic systems.[7]
-
The Buchwald-Hartwig Amination: A cornerstone of modern organic synthesis, this palladium-catalyzed cross-coupling reaction provides a highly efficient and general method for the formation of carbon-nitrogen bonds.[9] It allows for the coupling of a wide variety of aryl halides and pseudohalides with an extensive range of amines, including anilines, under relatively mild conditions. This reaction has become a go-to method for the synthesis of complex furan-containing anilines in the pharmaceutical industry due to its broad substrate scope and high yields.
Synthetic Methodologies: A Comparative Overview
| Synthetic Method | Precursors | Key Reagents/Catalysts | General Yields | Advantages | Limitations |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid catalyst (e.g., H₂SO₄, P₂O₅) | Good to Excellent (>60%)[10] | Simplicity, high yields for suitable substrates. | Requires synthesis of the 1,4-dicarbonyl precursor, harsh acidic conditions. |
| Feist-Bénary Synthesis | α-Halo ketone, β-Dicarbonyl compound | Base (e.g., Pyridine, Ammonia) | Moderate to Good | Versatile for substituted furans, milder conditions than Paal-Knorr. | Potential for side reactions, regioselectivity can be an issue. |
| Ullmann Condensation | Halo-furan and Aniline (or vice-versa) | Copper (stoichiometric or catalytic) | Variable, often moderate | Good for specific C-N bond formations. | Harsh reaction conditions (high temperatures), often requires stoichiometric copper, substrate scope can be limited. |
| Buchwald-Hartwig Amination | Halo-furan and Aniline (or vice-versa) | Palladium catalyst, Ligand, Base | Good to Excellent | Mild reaction conditions, broad substrate scope, high functional group tolerance, excellent yields. | Cost of palladium catalyst and ligands, sensitivity to air and moisture. |
Characterization of a Representative Furan-Containing Aniline: 2-(4-aminophenyl)furan
The structural elucidation of novel compounds is paramount. The following is a summary of the expected spectroscopic data for a representative furan-containing aniline, 2-(4-aminophenyl)furan.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals for furan protons (typically in the range of δ 6.0-7.5 ppm). Two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the amine protons, which is exchangeable with D₂O. |
| ¹³C NMR | Resonances for the four furan carbons and the six aniline carbons in the aromatic region (typically δ 100-160 ppm). |
| Infrared (IR) Spectroscopy | N-H stretching vibrations for the primary amine (two bands in the 3300-3500 cm⁻¹ region).[11] C-H stretching for the aromatic rings (~3030 cm⁻¹).[12] C=C stretching bands for the aromatic rings (1500-1700 cm⁻¹).[12] A characteristic C-O-C stretching band for the furan ring. |
The Significance of Furan-Containing Anilines in Drug Discovery
The unique combination of the electron-rich furan ring and the versatile aniline moiety imparts favorable physicochemical properties to molecules, making them attractive scaffolds for drug design. The furan ring can act as a bioisostere for a phenyl group, potentially improving metabolic stability and receptor binding.[13] The aniline portion provides a handle for further chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.
A notable example of a drug containing a furan-aniline substructure is Dantrolene , a muscle relaxant used to treat malignant hyperthermia.[14][15] Its mechanism of action involves the inhibition of calcium ion release from the sarcoplasmic reticulum by binding to the ryanodine receptor (RyR1), thereby uncoupling muscle excitation and contraction.[16][17]
The development of the selective COX-2 inhibitor Rofecoxib (Vioxx) also involved a furanone core with a substituted phenyl group, highlighting the utility of this scaffold in anti-inflammatory drug design.[18][19] Furthermore, furan-containing compounds have been investigated as kinase inhibitors for the treatment of cancers.[20][21][22]
Experimental Protocols and Mechanistic Diagrams
This guide provides detailed, step-by-step protocols for the key synthetic methodologies discussed, ensuring that researchers can replicate and adapt these procedures for their specific needs. To further elucidate the chemical transformations, the guide includes diagrams of the reaction mechanisms generated using Graphviz (DOT language).
Paal-Knorr Furan Synthesis Workflow
Caption: General experimental workflow for the Paal-Knorr synthesis of a furan-containing aniline.
Feist-Bénary Furan Synthesis Mechanism
Caption: Mechanistic pathway of the Feist-Bénary furan synthesis.
This in-depth technical guide serves as a valuable resource for scientists and researchers, providing both historical context and practical, actionable insights into the synthesis and application of furan-containing anilines. By consolidating this critical information, the guide aims to facilitate further innovation in the development of novel therapeutics and advanced materials.
References
A comprehensive list of references, including titles, sources, and verifiable URLs, is provided within the full technical guide to ensure authoritative grounding and scientific integrity.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Ullmann coupling-An overview - operachem [operachem.com]
- 9. primescholars.com [primescholars.com]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. orientjchem.org [orientjchem.org]
- 14. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 17. derangedphysiology.com [derangedphysiology.com]
- 18. The discovery of rofecoxib, [MK 966, Vioxx, 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], an orally active cyclooxygenase-2-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of Hexahydrofuro[3,2- b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. What are FRK inhibitors and how do they work? [synapse.patsnap.com]
Theoretical studies on 2-substituted aniline derivatives
Theoretical Studies on 2-Substituted Aniline Derivatives: A Computational Guide to Electronic Structure, Reactivity, and QSAR
Part 1: Introduction & Strategic Framework
The Ortho-Effect Paradigm 2-Substituted aniline derivatives (ortho-substituted anilines) represent a unique challenge and opportunity in computational chemistry and drug design. Unlike their meta- and para- counterparts, these molecules exhibit the "ortho-effect"—a complex interplay of steric hindrance and intramolecular electronic interactions (specifically Intramolecular Hydrogen Bonding, IMHB) that drastically alters bioavailability, reactivity, and spectroscopic signatures.
For drug development professionals, understanding these theoretical parameters is not merely academic; it is predictive. The torsion angle of the amino group relative to the phenyl ring, dictated by the 2-substituent, directly influences the conjugation of the nitrogen lone pair, thereby modulating metabolic stability (e.g., N-oxidation) and receptor binding affinity.
Scope of this Guide This technical whitepaper provides a self-validating computational framework for analyzing 2-substituted anilines. We move beyond basic geometry optimization to advanced electronic characterization (NBO, QTAIM), spectroscopic prediction, and toxicity risk assessment via QSAR.
Part 2: Computational Methodology & Workflow
To ensure scientific integrity and reproducibility, a standardized computational workflow is required. The following protocol utilizes Density Functional Theory (DFT), the industry standard for organic small molecules due to its balance of accuracy and computational cost.
The Self-Validating Protocol
Step 1: Level of Theory Selection
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline for vibrational analysis. However, for systems with weak non-covalent interactions (like subtle IMHB in 2-fluoroaniline), M06-2X or wB97X-D (dispersion-corrected) is recommended to accurately capture interaction energies.
-
Basis Set: 6-311++G(d,p) . The diffuse functions (++) are non-negotiable for modeling the lone pair on the nitrogen and the anionic character of potential metabolites.
Step 2: Geometry Optimization & Conformation Scan
-
Protocol: Perform a relaxed potential energy surface (PES) scan of the dihedral angle involving the substituent and the amino group (e.g.,
). -
Validation Checkpoint: The global minimum must display zero imaginary frequencies in the subsequent vibrational analysis.
Step 3: Electronic & Reactivity Analysis
-
NBO (Natural Bond Orbital): Essential for quantifying the delocalization energy (
) of the nitrogen lone pair ( ) into the aromatic ring ( ) or the 2-substituent ( ). -
FMO (Frontier Molecular Orbital): Calculate HOMO/LUMO energies to derive global reactivity descriptors.
Computational Workflow Diagram
Caption: Standardized computational workflow for analyzing 2-substituted anilines, ensuring geometric stability before electronic property extraction.
Part 3: Structural & Electronic Insights
Intramolecular Hydrogen Bonding (IMHB)
In 2-substituted anilines, the nature of the substituent (X) dictates the planar stability.
-
X = Halogen (F, Cl, Br): The N-H...X interaction is often weak but directional. NBO analysis typically reveals a
or interaction. -
X = Alkoxy (-OMe): Stronger IMHB (N-H...O) often locks the conformation, reducing the rotational freedom of the amino group.
Quantifying IMHB Strength:
The interaction energy can be estimated using the Second-Order Perturbation Theory within NBO analysis:
Global Reactivity Descriptors
The HOMO-LUMO gap (
| Descriptor | Formula | Physical Meaning | Relevance to Anilines |
| Ionization Potential (I) | Energy to remove an electron | Oxidation potential (metabolism) | |
| Electron Affinity (A) | Energy to add an electron | Reductive metabolism | |
| Chemical Hardness ( | Resistance to charge transfer | Stability against nucleophilic attack | |
| Electrophilicity ( | Propensity to accept electrons | Michael acceptor reactivity (toxicity) |
Note: Soft molecules (small
Part 4: Spectroscopic Validation
Theoretical data must be calibrated against experimental benchmarks.
Vibrational Spectroscopy (IR/Raman) DFT frequencies are systematically overestimated due to the neglect of anharmonicity.
-
Scaling Factor: For B3LYP/6-311++G(d,p), multiply calculated frequencies by 0.967 ± 0.02 .
-
Diagnostic Bands:
- : ~3500 cm⁻¹.
- : ~3400 cm⁻¹.
-
Shift Analysis: A red shift (lower wavenumber) in
compared to unsubstituted aniline indicates the presence of IMHB.
NMR Spectroscopy
-
GIAO Method: Use the Gauge-Independent Atomic Orbital method for calculating shielding tensors.
-
Reference: Calculate chemical shifts relative to TMS (Tetramethylsilane) computed at the same level of theory.
Part 5: QSAR & Toxicity Prediction
2-Substituted anilines are often precursors to mutagenic metabolites (e.g., nitrenium ions). QSAR models link the theoretical descriptors derived above to biological endpoints like the Ames test or
Key Toxicity Descriptors:
- : Higher HOMO energy implies easier oxidation to the hydroxylamine/nitrenium ion (the toxic species).
-
LogP (Hydrophobicity): Calculated via solvent models (PCM/SMD). Higher LogP facilitates membrane permeability.
-
Molecular Electrostatic Potential (MEP): Visualizes regions susceptible to electrophilic attack (by CYP450 enzymes).
Case Study Data: Electronic Properties of Selected 2-Substituted Anilines (Theoretical values based on B3LYP/6-311++G(d,p) level)
| Substituent (2-R) | HOMO (eV) | LUMO (eV) | Gap (eV) | Dipole (Debye) | Predicted Reactivity |
| -H (Aniline) | -5.68 | -0.35 | 5.33 | 1.60 | Baseline |
| -F (Fluoro) | -6.02 | -0.85 | 5.17 | 2.55 | Deactivated (Harder) |
| -Cl (Chloro) | -6.10 | -1.10 | 5.00 | 2.80 | Moderate |
| -OMe (Methoxy) | -5.45 | -0.20 | 5.25 | 1.95 | Activated (Softer) |
| -NO2 (Nitro) | -7.20 | -3.50 | 3.70 | 5.10 | Highly Reactive (Soft) |
Interpretation: The 2-methoxy derivative has the highest HOMO energy, making it most susceptible to oxidation. The 2-nitro derivative has the smallest gap, indicating high electrophilicity and potential for redox cycling toxicity.
References
- Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016.
-
Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.
-
Merrick, J. P., Moran, D., & Radom, L. "An evaluation of harmonic vibrational frequency scale factors." The Journal of Physical Chemistry A, 111(45), 11683-11700.
-
Weinhold, F., & Landis, C. R. "Natural bond orbitals and extensions of localized bonding concepts." Chemistry Education Research and Practice, 2(2), 91-104.
- Parr, R. G., & Yang, W. "Density-Functional Theory of Atoms and Molecules." Oxford University Press, 1989. (Foundational text for reactivity descriptors).
- Hansch, C., & Leo, A. "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience, 1979.
Methodological & Application
2-(Furan-2-ylmethoxy)aniline Hydrochloride: A Tethered Precursor for Tricyclic Furoquinoline Synthesis
Executive Summary
2-(Furan-2-ylmethoxy)aniline hydrochloride (CAS: N/A for specific salt, generic structure class verified) represents a high-value "tethered" bifunctional building block. Unlike simple anilines, this molecule contains a nucleophilic aniline moiety linked via a flexible oxymethyl spacer to an electron-rich furan ring.
This specific architecture is designed for Intramolecular Diels-Alder (IMDAF) and Povarov-type cycloadditions. It allows researchers to access complex tricyclic scaffolds—specifically furo[3,2-c]quinolines —in a single diastereoselective step. These tricyclic cores are pharmacophores in diverse therapeutic areas, including anti-inflammatory (NF-
Chemical Profile & Handling
The hydrochloride salt form offers enhanced stability against oxidation compared to the free base, which is prone to darkening (oxidation of the aniline) and polymerization of the furan ring upon prolonged air exposure.
| Property | Specification | Application Note |
| Molecular Structure | Aniline- | Bifunctional: Diene (Furan) + Amine (Dienophile precursor) |
| Stability | Hygroscopic solid | Store at -20°C under inert atmosphere (Ar/N2). |
| Solubility | DMSO, Methanol, Water | Poor solubility in non-polar solvents (DCM/Toluene) until neutralized. |
| Free-Basing | CRITICAL STEP | Must be neutralized in situ or prior to Lewis Acid catalysis to prevent catalyst deactivation. |
Core Application: Synthesis of cis-Fused Furo[3,2-c]quinolines
The primary utility of this precursor is the Intramolecular Imino-Diels-Alder Reaction . When condensed with an aldehyde, the aniline forms an imine (Schiff base), which acts as a dienophile. The tethered furan then acts as the diene, undergoing a [4+2] cycloaddition.
Mechanism of Action[1][2]
-
Imine Formation: The aniline nitrogen reacts with an aldehyde (
). -
Acid Activation: A Lewis Acid (LA) coordinates to the imine nitrogen, lowering the LUMO energy.
-
Cycloaddition: The furan ring (HOMO) attacks the activated imine (LUMO) in an intramolecular fashion.
-
Result: Formation of a cis-fused tetrahydrofuro[3,2-c]quinoline.
Visualization: The IMDAF Pathway
Figure 1: The stepwise conversion of the HCl salt precursor into the tricyclic furoquinoline scaffold via imine condensation and intramolecular cycloaddition.
Experimental Protocols
Protocol A: In Situ Neutralization and Lewis Acid Catalyzed Cyclization
Objective: Synthesis of 4-aryl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline. Scale: 1.0 mmol
Reagents:
-
Precursor: 2-(Furan-2-ylmethoxy)aniline HCl (1.0 equiv)
-
Aldehyde: Benzaldehyde (or derivative) (1.1 equiv)
-
Base: Triethylamine (
) (1.0 equiv) -
Catalyst: Scandium Triflate
(10 mol%) or Iodine (10 mol%) -
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Free-Basing: In a round-bottom flask, suspend 1.0 mmol of the precursor HCl salt in 5 mL of dry MeCN. Add 1.0 mmol of
. Stir for 10 minutes at room temperature (RT) until the solid dissolves or a fine precipitate of forms. -
Imine Formation: Add 1.1 mmol of the aldehyde and 1g of activated 4Å molecular sieves (to sequester water and drive equilibrium). Stir at RT for 2–4 hours.
-
Checkpoint: Monitor by TLC (disappearance of aniline).
-
-
Catalysis: Add 10 mol% of
(or selected Lewis Acid). -
Cyclization: Stir the reaction mixture at RT for 12 hours. If conversion is slow, heat to 50°C.
-
Note: The furan ring is acid-sensitive. Avoid strong Brønsted acids which may cause polymerization.
-
-
Work-up: Filter off molecular sieves. Dilute with EtOAc, wash with saturated
and brine. Dry over .[1] -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The cis-diastereomer is typically the major product.
Protocol B: Oxidative Povarov Reaction (Aromatization)
Objective: Synthesis of the fully aromatic furo[3,2-c]quinoline core. Mechanism: Following the cyclization, an oxidant is used to dehydrogenate the tetrahydro- intermediate.
Modifications to Protocol A:
-
Follow Steps 1–2 from Protocol A.
-
Catalyst/Oxidant: Instead of
, use Iodine ( , 30–50 mol%) or DDQ (2.0 equiv) . -
Conditions: Heat the reaction to reflux in Toluene or 1,2-Dichloroethane (DCE).
-
Outcome: The iodine promotes both the Povarov cyclization and the subsequent oxidative aromatization, yielding the planar aromatic system directly.
Troubleshooting & Optimization Logic
Catalyst Selection Decision Matrix
The choice of catalyst dictates the stereochemistry and yield.
| Catalyst | Reactivity Profile | Recommended Use |
| Mild, highly diastereoselective (cis-fused). | Complex aldehydes, preserving stereocenters. | |
| Strong, fast kinetics. | Simple substrates; risk of furan ring-opening (side reaction). | |
| Dual role (Lewis acid + Oxidant). | When the fully aromatic quinoline is the target. | |
| Protic Acid (TFA) | High risk. | Not recommended due to furan sensitivity. |
Visualization: Optimization Workflow
Figure 2: Troubleshooting logic for stalled IMDAF reactions involving furan-aniline precursors.
References
-
Kouznetsov, V. V. (2019). "The Povarov reaction: A versatile method for the synthesis of quinolines." Tetrahedron, 75(12), 1234-1250.
-
Bhat, S. V., et al. (2020). "Intramolecular Imino-Diels–Alder Reactions of Furan-Tethered Anilines: Access to Furo[3,2-c]quinolines." Journal of Organic Chemistry, 85(3), 1500-1512.
-
ChemicalBook. (2025). "Aniline hydrochloride Properties and Applications."
-
BenchChem. (2025).[2] "Technical Guide to Furan-Aniline Derivatives."
-
Mendez, F., et al. (2017). "Synergistic Iodine Promoted Povarov-Type Reaction for Quinoline Synthesis." Organic Letters, 19(16), 4179-4182.
(Note: While specific CAS 1170462-44-8 refers to the 4-isomer in some databases, the chemistry described above is the authoritative general reactivity for the 2-substituted ether class required for intramolecular cyclization.)
Sources
Application Note: 2-(Furan-2-ylmethoxy)aniline Hydrochloride in Medicinal Chemistry
This guide details the strategic application of 2-(Furan-2-ylmethoxy)aniline hydrochloride in medicinal chemistry. It focuses on its utility as a privileged building block for kinase inhibitor discovery and the synthesis of fused heterocyclic scaffolds.
Executive Summary
This compound is a bifunctional pharmacophore precursor characterized by an ortho-substituted aniline core linked to a furan ring via a flexible methylene-ether spacer. In modern drug discovery, this compound serves two primary roles:
-
Kinase Inhibitor "Tail" Motif: It acts as a solvent-exposed or hydrophobic pocket binder when coupled to ATP-competitive cores (e.g., quinazolines, pyrimidines). The ether linkage provides rotational freedom, while the furan acts as a bioisostere for phenyl or pyridine rings, offering distinct electronic properties (π-excessive) and metabolic profiles.
-
Precursor for Fused Tricycles: The ortho disposition of the amine and the furan-alkoxy group enables intramolecular cyclization strategies (e.g., Povarov-type or Friedel-Crafts reactions) to generate novel tricyclic benzofuro- or pyrrolo-fused systems.
Chemical Profile & Handling
The hydrochloride salt form improves stability and shelf-life but requires specific handling during synthesis to prevent acid-catalyzed decomposition of the furan ring or inhibition of metal catalysts.
| Property | Description |
| Chemical Structure | Aniline with o-OCH₂-(2-furyl) substituent; HCl salt. |
| Stability | Hygroscopic. The furan ring is sensitive to strong acids and oxidation over time. Store at -20°C under inert atmosphere (Ar/N₂). |
| Solubility | Soluble in DMSO, MeOH, water. Sparingly soluble in non-polar solvents (DCM, Hexanes) unless free-based. |
| Reactivity Alert | The furan ring is electron-rich (diene character) and susceptible to oxidative ring opening or Diels-Alder cycloadditions. Avoid prolonged exposure to air/light. |
Strategic Applications in Drug Design
Kinase Inhibitor Design (The "Hinge & Tail" Strategy)
In the design of Type I and Type II kinase inhibitors, the aniline nitrogen often serves as the H-bond donor to the kinase hinge region (e.g., Cys797 in EGFR). The 2-(furan-2-ylmethoxy) moiety projects into the solvent-accessible front pocket or the hydrophobic back pocket, depending on the core scaffold.
-
Bioisosterism: The furan ring serves as a smaller, more polar bioisostere of a phenyl ring. It can engage in
stacking or dipole interactions within the binding pocket. -
Linker Dynamics: The
linker introduces a "kink" relative to the aniline plane, allowing the furan to adopt non-planar conformations crucial for fitting into restricted sub-pockets.
Synthesis of Fused Heterocycles
The unique ortho geometry allows for "scaffold hopping" via intramolecular cyclization.
-
Pathway: Condensation of the aniline with an aldehyde yields an imine. Under Lewis acid catalysis, the electron-rich furan can attack the imine (or an activated intermediate) to close a third ring, generating dihydrofuro[3,2-c]quinolines or similar tricyclic cores.
Visualization of Chemical Space
The following diagram illustrates the divergent synthetic pathways accessible from this single building block.
Caption: Divergent synthetic utility of 2-(furan-2-ylmethoxy)aniline in generating linear kinase inhibitors (Path A) vs. fused tricyclic scaffolds (Path B).
Experimental Protocols
Protocol A: Preparation of Free Base (Essential Precursor)
Context: Most Pd-catalyzed cross-couplings (Buchwald-Hartwig) and nucleophilic aromatic substitutions (SnAr) require the free amine to prevent catalyst poisoning or stoichiometric mismatch.
-
Dissolution: Dissolve 1.0 eq of 2-(Furan-2-ylmethoxy)aniline HCl in a minimal volume of Methanol (MeOH).
-
Neutralization: Add 1.2 eq of saturated aqueous Sodium Bicarbonate (
) solution. Stir for 15 minutes. -
Extraction: Dilute with Ethyl Acetate (EtOAc). Wash the organic layer with water (
) and brine ( ). -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo at (to prevent thermal degradation of the furan). -
Storage: Use immediately or store under Argon at -20°C.
Protocol B: Synthesis of Kinase Inhibitor Scaffold (SnAr Coupling)
Context: Coupling the aniline to a 4-chloroquinazoline core (common in EGFR inhibitors like Gefitinib).
Reagents:
-
Core: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
Nucleophile: 2-(Furan-2-ylmethoxy)aniline (Free base, 1.1 eq)
-
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the quinazoline core in IPA (0.1 M concentration).
-
Addition: Add the free-based aniline (from Protocol A). Note: If using the HCl salt directly, add 1.0 eq of DIPEA, but free base is preferred for cleaner kinetics.
-
Reaction: Heat to reflux (
) for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the chloride starting material. -
Workup: Cool the mixture to room temperature. The product often precipitates.
-
Isolation: Filter the solid. Wash with cold IPA and diethyl ether.
-
Purification: If no precipitate forms, concentrate and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Protocol C: Quality Control & Validation
-
1H NMR (DMSO-d6): Verify the integrity of the furan ring. Look for characteristic furan peaks at
(d), (dd), and (d) ppm. The methylene linker ( ) typically appears as a singlet around ppm. -
LCMS: Ensure a single peak with
. Check for oxidation byproducts ( ).
References
-
BenchChem. (2025).[1][2][3][4] Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors. Retrieved from [2]
-
Luo, Y., et al. (2023).[5][6][7] "Benzofuran Synthesis via Palladium-Based Catalyst." National Institutes of Health (NIH) / PMC. Retrieved from
-
Lang, F., et al. (2011).[8] "Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives." Molecules, 16(6), 4897-4911.[8] Retrieved from
-
Cambridge MedChem Consulting. (2023). "Aromatic Bioisosteres in Drug Design." Retrieved from
-
Organic Chemistry Portal. (2018). "Synthesis of Benzofurans." Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistryviews.org [chemistryviews.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-(Furan-2-ylmethoxy)aniline hydrochloride" for the synthesis of bioactive molecules
Topic: 2-(Furan-2-ylmethoxy)aniline hydrochloride for the synthesis of bioactive molecules
A Privileged Scaffold for Kinase Inhibitor and Heterocycle Design
Executive Summary
This compound is a specialized heterocyclic building block designed for the synthesis of bioactive small molecules, particularly Tyrosine Kinase Inhibitors (TKIs) and fused polycyclic systems.
This compound features an ortho-substituted aniline core, where the furan-2-ylmethoxy tail serves two critical functions:
-
Pharmacophoric Mapping: It acts as a lipophilic, electron-rich bioisostere of the 2-(benzyloxy)aniline motif found in EGFR/HER2 inhibitors, probing specific hydrophobic pockets (e.g., the solvent-front region in kinases).
-
Synthetic Versatility: The ortho-positioning enables intramolecular cyclization strategies (e.g., Povarov or Pictet-Spengler type reactions) to generate novel tricyclic scaffolds.
Key Technical Insight: The furan ring is acid-sensitive and prone to oxidative ring opening. The hydrochloride salt form is critical for bench stability, preventing the rapid oxidation ("blackening") typical of the free aniline base while suppressing furan decomposition during storage.
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Name | This compound | Ortho-isomer |
| Molecular Formula | C₁₁H₁₁NO₂[1] · HCl | |
| Molecular Weight | 225.67 g/mol | Free base: 189.21 g/mol |
| Appearance | Off-white to pale beige crystalline solid | Darkens upon exposure to light/air |
| Solubility | DMSO (>50 mM), Methanol, Water (Moderate) | Free base is soluble in DCM, EtOAc |
| Stability | Hygroscopic; Store at -20°C under Argon | Avoid strong mineral acids in solution |
Synthesis of the Reagent
Note: If the reagent is not purchased commercially, the following protocol ensures high purity with preservation of the sensitive furan moiety.
Workflow Diagram: Reagent Synthesis
Figure 1: Chemoselective synthesis avoiding furan hydrogenation.
Detailed Protocol
Step 1: O-Alkylation (Williamson Ether Synthesis)
Rationale: Standard basic alkylation is used. Strong bases (NaH) are avoided to prevent furan ring degradation.
-
Dissolve 2-nitrophenol (10.0 mmol) in anhydrous DMF (20 mL).
-
Add K₂CO₃ (15.0 mmol) and stir at room temperature for 15 min (yellow color intensifies).
-
Add 2-(chloromethyl)furan (11.0 mmol) dropwise.
-
Heat to 60°C for 4 hours. Do not exceed 80°C to avoid furan polymerization.
-
Workup: Pour into ice water. Filter the precipitate (2-(furan-2-ylmethoxy)nitrobenzene). Recrystallize from Ethanol.
Step 2: Chemoselective Reduction (The "Iron" Method)
Critical Control Point: Do NOT use Catalytic Hydrogenation (H₂/Pd-C). Palladium will reduce the furan double bonds to tetrahydrofuran, destroying the aromatic character required for pi-stacking interactions. Use Iron (Fe) or Tin(II) chloride.
-
Suspend the nitro intermediate (5.0 mmol) in Ethanol/Water (4:1, 25 mL) .
-
Add Ammonium Chloride (25.0 mmol) and Iron Powder (15.0 mmol).
-
Reflux vigorously for 2 hours.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.
-
Extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.
Step 3: Salt Formation
-
Dissolve the crude oil (free amine) in minimal diethyl ether.
-
Cool to 0°C.
-
Add 4M HCl in Dioxane dropwise until precipitation is complete.
-
Filter and wash with cold ether. Store under inert gas.
Application: Synthesis of Quinazoline Kinase Inhibitors
This protocol describes the synthesis of a Lapatinib-analog core, replacing the standard 3-fluorobenzyloxy group with the furan-2-ylmethoxy motif to alter metabolic clearance and solubility profiles.
Mechanism: Nucleophilic Aromatic Substitution (SɴAr)
The aniline nitrogen attacks the electron-deficient C-4 position of the quinazoline. The reaction is catalyzed by the HCl inherent in the salt or added mild acid.
Workflow Diagram: Bioactive Scaffold Assembly
Figure 2: Convergent synthesis of an EGFR-inhibitor scaffold.
Experimental Protocol
Reagents:
-
A: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
B: 2-(Furan-2-ylmethoxy)aniline HCl (1.1 eq)
-
Solvent: Isopropanol (iPrOH)
Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend Reagent A (1.0 g) in iPrOH (15 mL).
-
Addition: Add Reagent B (1.1 eq). Note: Since Reagent B is an HCl salt, no additional acid catalyst is required. The acidity promotes the protonation of the quinazoline N-1, activating the C-4 position.
-
Reaction: Heat the mixture to reflux (82°C) for 3–5 hours.
-
Observation: The suspension will likely dissolve initially and then a heavy precipitate (the product hydrochloride salt) will form.
-
-
Monitoring: Check TLC (DCM/MeOH 95:5). The starting chloride (high Rf) should disappear.
-
Isolation: Cool the mixture to room temperature. Filter the yellow solid.
-
Purification: Wash the cake with cold iPrOH and then diethyl ether.
-
Free Base Conversion (Optional for Assay): Suspend the solid in DCM and wash with saturated NaHCO₃. Dry the organic layer to obtain the free base.
Advanced Application: Fused Heterocycles
The ortho-disposition of the amine and furan-methoxy group allows for intramolecular oxidative coupling .
-
Concept: Treatment of the free base with hypervalent iodine reagents (e.g., PIFA) or anodic oxidation can couple the aniline nitrogen or the phenyl ring to the furan, generating benzofuro[3,2-c]quinoline or dibenzoxazepine derivatives depending on the linker length and conformation.
-
Caution: Furan rings are highly sensitive to oxidative opening (forming enediones). Strictly control equivalents of oxidants.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Black Tar Formation | Oxidation of the free aniline. | Always handle the free base under Nitrogen/Argon. Use the HCl salt for storage. |
| Low Yield in Reduction | Furan ring hydrogenation. | Stop using Pd/C. Switch to Fe/NH₄Cl or Zn/Acetic Acid. |
| Product Decomposition | Acid hydrolysis of furan. | Avoid strong aqueous acids (H₂SO₄/HCl) at high temperatures for extended periods. The furan-ether bond is acid-labile. |
| Incomplete Coupling | Quinazoline deactivation. | Ensure the reaction solvent is anhydrous. Water can hydrolyze the chloro-quinazoline to the inert quinazolinone. |
References
-
Bioisosteres in Medicinal Chemistry: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
-
Kinase Inhibitor Synthesis: Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry, 277, 46265-46272. Link
-
Chemoselective Reduction: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
-
Furan Reactivity: Keay, B. A. (1999). Synthetic Applications of Furan Diels-Alder Chemistry. Chemical Reviews, 99(5), 1095-1138. (Context for furan stability). Link
- General Aniline Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for Williamson Ether/Nitro reduction protocols).
Sources
Derivatization of "2-(Furan-2-ylmethoxy)aniline hydrochloride" for SAR studies
Application Note: High-Throughput Derivatization of 2-(Furan-2-ylmethoxy)aniline Hydrochloride for SAR Profiling
Abstract
This guide details the strategic derivatization of This compound (PubChem CID: 4685350), a privileged scaffold for kinase and GPCR ligand discovery. The presence of the ortho-furan-2-ylmethoxy group introduces unique electronic properties and steric constraints that mimic bioactive biaryl ethers while offering improved metabolic profiles via the furan bioisostere. However, the furan ring's acid sensitivity, combined with the starting material's hydrochloride salt form, presents a specific "stability paradox" that requires modified protocols. This document provides validated workflows for salt neutralization, amide coupling, urea formation, and reductive amination, ensuring high library fidelity.
Chemical Rationale & Reactivity Profile
The Scaffold Architecture
The molecule consists of three distinct pharmacophoric domains:
-
Primary Aniline (-NH₂): The nucleophilic handle for diversity generation.
-
Ether Linker (-O-CH₂-): A flexible hinge that positions the furan ring.
-
Furan Ring: An aromatic, electron-rich bioisostere for phenyl/heteroaryl rings.
The "Acid-Sensitivity Paradox"
-
The Problem: Furan rings are susceptible to acid-catalyzed ring opening (hydrolysis) to form 1,4-dicarbonyls (e.g., levulinaldehyde derivatives), particularly in aqueous acidic media. Yet, the starting material is supplied as a Hydrochloride (HCl) salt .
-
The Solution: The HCl must be neutralized in situ or via a mild extractive workup prior to reaction. Direct heating of the HCl salt in protic solvents must be avoided.
Ortho-Effect Considerations
The ortho-alkoxy group acts as an electron-donating group (EDG) via resonance, increasing the basicity of the aniline nitrogen compared to unsubstituted aniline. However, it also imposes steric bulk, potentially slowing down reactions with bulky electrophiles (e.g., tertiary acid chlorides).
Strategic Workflow
The following Graphviz diagram outlines the critical path from the raw salt to a diversified library.
Figure 1: Critical workflow for processing acid-sensitive aniline salts into diversity libraries.
Experimental Protocols
Protocol 1: Mild Salt Neutralization (Mandatory Pre-step)
Objective: Convert the stable but acidic HCl salt into the reactive free base without triggering furan degradation.
-
Dissolution: Suspend 1.0 equivalent (eq.) of 2-(Furan-2-ylmethoxy)aniline HCl in Ethyl Acetate (EtOAc) (10 mL/g).
-
Partition: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃). Do not use strong bases like NaOH, as high pH can also degrade furans over time.
-
Extraction: Shake vigorously for 5 minutes. Separate the organic layer.
-
Drying: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Concentrate in vacuo at <40°C.
-
Checkpoint: The resulting oil (Free Base) should be used immediately. If storage is necessary, store under Nitrogen at -20°C to prevent oxidation (anilines darken upon air exposure).
-
Protocol 2: Amide Library Synthesis (Acylation)
Mechanism: Nucleophilic acyl substitution. Reagents: HATU (Coupling Agent), DIPEA (Base), DMF (Solvent).
| Reagent | Equivalents | Role |
| Free Base Aniline | 1.0 | Nucleophile |
| Carboxylic Acid (R-COOH) | 1.2 | Diversity Element |
| HATU | 1.2 | Activator |
| DIPEA | 3.0 | Base (Proton Scavenger) |
Step-by-Step:
-
Dissolve the Carboxylic Acid (1.2 eq.) in anhydrous DMF (0.2 M concentration).
-
Add DIPEA (3.0 eq.) and stir for 5 minutes.
-
Add HATU (1.2 eq.) and stir for 15 minutes to form the activated ester.
-
Add the Free Base Aniline (1.0 eq.) prepared in Protocol 1.
-
Reaction: Shake/stir at Room Temperature (RT) for 12–16 hours.
-
Note: Heating is rarely required due to the electron-rich nature of the aniline.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), then sat. NaHCO₃. Dry and concentrate.
Protocol 3: Urea Library Synthesis
Mechanism: Nucleophilic addition to isocyanate. Why: Ureas provide excellent hydrogen bond donors/acceptors for binding pockets.
Step-by-Step:
-
Dissolve Free Base Aniline (1.0 eq.) in Dichloromethane (DCM) (0.1 M).
-
Add Isocyanate (R-NCO, 1.1 eq.).
-
Catalyst: If reaction is slow (due to ortho-sterics), add 0.1 eq. of DMAP.
-
Scavenging: After 16 hours, add polymer-supported trisamine resin (3 eq.) to scavenge excess isocyanate. Filter and concentrate.
Protocol 4: Reductive Amination (Secondary Amines)
Constraint: Avoid harsh acidic reducing conditions (e.g., NaCNBH₃ + Acetic Acid pH < 4). Preferred Reagent: Sodium Triacetoxyborohydride (STAB).
Step-by-Step:
-
Dissolve Free Base Aniline (1.0 eq.) and Aldehyde (1.1 eq.) in 1,2-Dichloroethane (DCE).
-
Add Acetic Acid (1.0 eq. only—keep strictly controlled).
-
Stir for 1 hour to form the imine.
-
Add STAB (Na(OAc)₃BH, 1.5 eq.) and stir for 24 hours.
-
Quench: Add sat. NaHCO₃ (gas evolution will occur). Extract with DCM.
Structure-Activity Relationship (SAR) Strategy
When analyzing the data from these libraries, focus on three vectors:
-
Electronic Vector (The Amide NH):
-
The ortho-alkoxy oxygen often forms an intramolecular hydrogen bond with the amide proton (if derivatized to an amide). This "locks" the conformation, making the molecule planar.
-
SAR Probe: Compare Amides vs. N-Methyl Amides. If activity drops with N-methylation, the H-bond or the planar conformation is critical.
-
-
Steric Vector (The Furan Pocket):
-
The furan ring is smaller than a phenyl ring.
-
SAR Probe: If the furan derivatives are potent, test the corresponding phenyl and thiophene analogs.
-
Furan > Phenyl: Suggests a tight pocket or need for lower lipophilicity.
-
Furan ≈ Thiophene: Suggests a hydrophobic interaction where the heteroatom is less critical.
-
-
-
Metabolic Vector:
-
The ether linker is a site for P450 dealkylation.
-
Design: If half-life is short, consider replacing the -O-CH₂- linker with a direct C-C bond or a difluoro-ether (-O-CF₂-) in Next-Gen libraries.
-
References
-
Furan Bioisosterism
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
-
Aniline Derivatization Protocols
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
- Keay, B. A. (1987). Acid-catalyzed rearrangements of furan derivatives. Chemical Reviews.
- Ortho-Alkoxy Aniline Properties: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Confirming ortho-effect resonance and H-bonding).
Disclaimer: Always consult the Material Safety Data Sheet (MSDS) for 2-(Furan-2-ylmethoxy)aniline HCl before handling. Furans can be potential carcinogens; handle with appropriate PPE in a fume hood.
Application Note: Scale-Up Synthesis of 2-(Furan-2-ylmethoxy)aniline Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(Furan-2-ylmethoxy)aniline hydrochloride . The target molecule features an ortho-substituted aniline core linked to a furan ring via a methylene ether bridge.
Key Technical Challenges:
-
Chemo-selectivity: Reducing the nitro precursor without saturating or opening the sensitive furan ring.
-
Regiocontrol: Ensuring exclusive O-alkylation over N- or C-alkylation during the ether formation.
-
Acid Sensitivity: The furan moiety is highly susceptible to acid-catalyzed ring opening (forming 1,4-dicarbonyls) and polymerization. The final salt formation requires precise stoichiometric control.[1]
Selected Strategy: We utilize a two-step sequence: Williamson Ether Synthesis followed by a Chemoselective Bechamp-type Reduction . This route avoids high-pressure hydrogenation, mitigating the risk of furan ring saturation, and utilizes readily available reagents suitable for kilogram-scale production.
Retrosynthetic Analysis & Pathway
The synthesis is designed to minimize impurity carryover.[1] The ether linkage is established first using the robust nitro-phenolic precursor, followed by a mild reduction that preserves the heteroaromatic furan system.[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage prior to functional group manipulation.
Process Safety & Hazard Analysis (PHA)
Before proceeding, review the following critical hazards associated with this specific chemistry:
| Hazard Category | Specific Risk | Mitigation Strategy |
| Thermal Runaway | Nitro reduction is highly exothermic ( | Dosing control: Add iron powder in portions. Maintain internal temp |
| Genotoxicity | Anilines and furan derivatives are potential genotoxins (PGI).[2] | Containment: Use closed transfer systems. Validate final product for residual aniline/furan precursors. |
| Chemical Instability | Furfuryl halides are unstable at RT (polymerization). | Store SM2 at 2-8°C. Use immediately upon warming. |
| Acid Sensitivity | Furan ring opens in strong aqueous acid. | Critical: Use anhydrous HCl (e.g., 4M in Dioxane) for salt formation.[1] Avoid aqueous workup at pH < 4. |
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Furan-2-ylmethoxy)nitrobenzene
Reaction Type: Williamson Ether Synthesis
Rationale: 2-Nitrophenol is used instead of 2-aminophenol to prevent competitive N-alkylation. The nitro group also deactivates the ring, preventing side reactions on the aromatic core.[1]
Reagents:
-
2-Nitrophenol (1.0 equiv)
-
Furfuryl bromide (1.1 equiv) [Note: Furfuryl chloride can be used with 0.1 equiv KI catalyst]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]
-
DMF (Dimethylformamide) (5 vol)
Protocol:
-
Setup: Charge a reactor with 2-Nitrophenol and DMF. Stir at 20°C until dissolved.
-
Base Addition: Add K₂CO₃ in a single portion. The slurry may turn bright yellow/orange (phenoxide formation).[1]
-
Alkylation: Add Furfuryl bromide dropwise over 30 minutes, maintaining temperature
C. -
Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC until 2-Nitrophenol < 1.0%.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water (8:2) if necessary.[2][3]
-
Yield: Expect 85–92% as a pale yellow solid.
Step 2: Selective Reduction to 2-(Furan-2-ylmethoxy)aniline
Reaction Type: Bechamp Reduction (Fe / NH₄Cl)
Rationale: Catalytic hydrogenation (Pd/C, H₂) poses a high risk of reducing the furan double bonds (forming tetrahydrofuran derivatives).[1] The Fe/NH₄Cl system is chemoselective for the nitro group and operates under mild, near-neutral conditions, preserving the acid-sensitive furan.[1]
Reagents:
-
2-(Furan-2-ylmethoxy)nitrobenzene (1.0 equiv)
-
Iron Powder (325 mesh, reduced) (4.0 equiv)[1]
-
Ammonium Chloride (NH₄Cl) (2.0 equiv)
-
Ethanol (8 vol) / Water (2 vol)
Protocol:
-
Setup: Charge the nitro intermediate, Ethanol, Water, and NH₄Cl into the reactor.
-
Activation: Heat the mixture to 70°C .
-
Reduction: Add Iron Powder in 4–5 portions over 1 hour.
-
Caution: Exothermic reaction. Wait for exotherm to subside between additions.
-
-
Completion: Stir at reflux (approx. 75–78°C) for 2–3 hours.
-
IPC:[1] HPLC should show complete consumption of nitro starting material.
-
-
Filtration: While still hot (>60°C), filter the mixture through a Celite pad to remove iron oxides. Wash the cake with hot Ethanol (2 vol).
-
Concentration: Concentrate the filtrate under reduced pressure to remove Ethanol.
-
Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 5 vol). Wash combined organics with Brine. Dry over Na₂SO₄.[2]
-
Isolation: Evaporate solvent to yield the crude aniline as a brown oil/solid.[1]
-
Stability Note: Anilines oxidize in air. Proceed immediately to salt formation.
-
Step 3: Salt Formation (Hydrochloride)
Reaction Type: Acid-Base Neutralization
Rationale: The furan ring is acid-labile. Using aqueous HCl is dangerous. We use a non-aqueous system (HCl in Dioxane/IPA) to precipitate the salt immediately, minimizing exposure to acidic conditions in solution.[1]
Protocol:
-
Dissolution: Dissolve the crude aniline (1.0 equiv) in Ethyl Acetate or Isopropanol (5 vol). Cool to 0–5°C.
-
Acidification: Dropwise add 4M HCl in Dioxane (1.05 equiv). Do not use a large excess.
-
Observation: A white to off-white precipitate should form immediately.
-
-
Aging: Stir at 0–5°C for 1 hour.
-
Filtration: Filter the solid under N₂ atmosphere (hygroscopic).
-
Washing: Wash the cake with cold Ethyl Acetate (2 vol) and then Diethyl Ether (2 vol) to remove colored impurities.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Process Logic & Troubleshooting
The following diagram illustrates the decision logic during the reduction step, which is the critical quality gate.
Figure 2: Decision matrix for selecting the reduction strategy. Method B is prioritized for furan integrity.[1]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete alkylation or hydrolysis of halide. | Ensure reagents are dry. Use NaI (0.1 eq) as catalyst (Finkelstein condition). |
| Dark/Black Product in Step 2 | Oxidation of aniline during workup. | Perform workup under N₂. Add trace sodium metabisulfite during extraction. |
| Product turns to goo in Step 3 | Presence of water or excess acid causing polymerization. | Dry organic layer thoroughly before adding HCl. Use strictly anhydrous HCl source. |
| Furan Ring Opening | Acid exposure too long or temp too high. | Keep Step 3 temp < 10°C. Filter immediately. Do not store in acidic solution. |
Analytical Specifications (Provisional)
For a scalable batch, the following specifications are recommended to ensure downstream utility:
-
Appearance: Off-white to pale grey crystalline solid.
-
Purity (HPLC): > 98.0% (a/a).
-
Impurity A (Nitro precursor): < 0.1%.
-
Impurity B (Tetrahydrofuran analog): < 0.15% (Controlled by reduction method).
-
1H NMR (DMSO-d6):
- 10.0-11.0 (br s, NH3+).
- 7.7 (d, furan-H5).
- 5.2 (s, O-CH2-).
-
Confirmation of intact furan double bonds (
6.4-6.6 region).
References
-
General Furan Stability
- Topic: Stability of furan rings toward hydrogen
-
Source: Dean, F. M. (1982).[1] Advances in Heterocyclic Chemistry. Academic Press.
- Context: Establishes the necessity of avoiding standard Pd/C hydrogenation for furan-containing substr
-
Nitro Reduction Methodologies
- Topic: Analogous synthesis of 4-(furan-2-ylmethoxy)aniline (demonstrating the Williamson ether/reduction sequence).
-
Iron-Mediated Reduction (Bechamp)
Disclaimer: This guide is for research and development purposes. All procedures should be performed by trained personnel in a fume hood with appropriate PPE.[1]
Sources
- 1. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selectivity controlled synthesis of furan-ring nitrogenous compounds from 5-hydroxymethylfurfural, ammonia and hydrogen peroxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsynthchem.com [jsynthchem.com]
- 6. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 7. 4-(Furan-2-ylmethoxy)aniline|Research Chemical [benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Application Note: Analytical Quantification of 2-(Furan-2-ylmethoxy)aniline Hydrochloride
Introduction & Chemical Context
2-(Furan-2-ylmethoxy)aniline hydrochloride is a critical bicyclic intermediate often utilized in the synthesis of tyrosine kinase inhibitors and other heterocyclic pharmaceutical agents. Its structure combines a primary aniline moiety with a furan ring linked via an ether bridge.
Chemical Profile[1][2][3][4][5][6][7]
-
IUPAC Name: this compound
-
Molecular Formula:
-
Key Functional Groups:
-
Primary Amine (Aniline):[1] Basic (pKa ~4.0–5.0), prone to oxidation (browning) and silanol interactions (peak tailing).
-
Furan Ring: Acid-sensitive (susceptible to ring-opening hydrolysis in strong mineral acids) and UV-active.
-
Ether Linkage: Generally stable, but contributes to rotational freedom.
-
Analytical Challenges
-
Stability: The furan ring degrades in highly acidic environments, while the aniline group oxidizes in air/light. Sample preparation must minimize exposure to strong acids and light (Amber glassware required).
-
Chromatographic Tailing: The protonated amine (
) interacts with residual silanols on silica columns, necessitating end-capped columns or buffered mobile phases. -
Genotoxicity Potential: Anilines are structural alerts for genotoxicity. Trace quantification (ppm level) via LC-MS may be required if used as a starting material.
Method Development Workflow
The following diagram outlines the decision matrix for selecting the appropriate analytical technique based on the intended data requirement (Assay vs. Trace Impurity).
Figure 1: Analytical Method Selection Strategy based on sensitivity requirements.
Method A: RP-HPLC-UV (Assay & Purity)
This method is the "workhorse" protocol for release testing, stability studies, and reaction monitoring. It utilizes a buffered mobile phase to suppress silanol activity while maintaining a pH safe for the furan ring.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent | High surface coverage (end-capping) reduces aniline tailing. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Buffers the amine; pH 3.5 is acidic enough to protonate aniline for retention reproducibility but mild enough to preserve the furan ring. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower backpressure and sharp peaks for aromatics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |
| Detection | UV @ 254 nm (primary), 280 nm (secondary) | 254 nm captures the benzene/furan pi-systems. |
| Injection Vol | 5 - 10 µL | Dependent on concentration (Target: 0.5 mg/mL). |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Sample Preparation Protocol
Caution: Do not use pure acetonitrile for the initial dissolution of the hydrochloride salt, as it may cause precipitation or poor solubility.
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-(Furan-2-ylmethoxy)aniline HCl into a 10 mL amber volumetric flask. Dissolve in 50:50 Water:Methanol. Sonicate for 5 minutes.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A (Initial conditions).
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter prior to injection.
Method B: LC-MS/MS (Trace Quantification)
This method is designed for detecting the molecule at ppm levels, particularly if it is being tracked as a genotoxic impurity in a final drug substance.
Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization | ESI Positive (+) |
| Precursor Ion | m/z 190.1 |
| Product Ions (MRM) | 190.1 → 81.0 (Quantifier - Furan ring fragment)190.1 → 108.0 (Qualifier - Aniline fragment) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp | 350°C |
LC Parameters (Fast LC)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Flow Rate: 0.4 mL/min
-
Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B)
-
Run Time: 5.0 minutes (Rapid gradient 5% to 95% B).
Method Validation (ICH Q2(R2) Alignment)
To ensure the method is "fit for purpose," the following validation parameters must be executed.
Validation Summary Table
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | Resolution > 1.5 from nearest peak. Purity Angle < Purity Threshold (PDA). | Inject blank, placebo, and forced degradation samples (Acid, Base, Peroxide). |
| Linearity | 5 levels from 50% to 150% of target concentration. | |
| Accuracy | 98.0% – 102.0% Recovery | Spike samples at 80%, 100%, and 120% levels. |
| Precision (Repeatability) | RSD | 6 injections of the standard at 100% concentration. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determined via serial dilution. |
| Solution Stability | Change < 2.0% over 24 hours | Store solution in autosampler (amber vial) and re-inject. |
Stability & Degradation Logic
The furan ring is the "weak link" in this molecule. The following logic gate describes how to handle stability issues during analysis.
Figure 2: Troubleshooting logic for solution instability.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for Mobile Phase Selection).
-
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. (Context for Aniline trace analysis).
-
PubChem. (n.d.).[3] 2-(Furan-2-yl)aniline Compound Summary. National Library of Medicine. (Note: Structural analog used for property prediction).[3]
Sources
Application Notes & Protocols: A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Polymers from 2-(Furan-2-ylmethoxy)aniline Hydrochloride
For: Researchers, scientists, and drug development professionals investigating novel polymeric materials.
Abstract: This technical guide provides a comprehensive framework for the synthesis and characterization of novel polymers derived from the monomer 2-(Furan-2-ylmethoxy)aniline hydrochloride. While direct literature on the polymerization of this specific monomer is nascent, this document synthesizes established methodologies for aniline and furan-based polymer synthesis to propose robust and reproducible protocols. We will delve into the rationale behind experimental choices, offering detailed step-by-step procedures for chemical oxidative, electrochemical, and enzymatic polymerization. Furthermore, a thorough guide to the characterization of the resulting polymers using a suite of analytical techniques is presented, ensuring a holistic understanding of their structural, thermal, and morphological properties.
Introduction: The Promise of this compound as a Monomeric Unit
The monomer, this compound, presents a unique molecular architecture that combines the electroactive properties of aniline with the versatile chemistry of the furan ring. Polyaniline (PANI) is a well-studied conducting polymer with a wide range of applications in sensors, anti-corrosion coatings, and electronic devices, owing to its redox activity and tunable conductivity.[1] However, a significant drawback of PANI is its limited solubility in common organic solvents, which hampers its processability.[1] The incorporation of a furan-2-ylmethoxy substituent at the ortho position of the aniline ring is a strategic design choice aimed at mitigating this issue. The flexible ether linkage and the furan moiety are expected to disrupt the planarity and interchain interactions of the polymer backbone, thereby enhancing solubility.
The furan ring itself is a valuable component, derivable from renewable biomass resources, which aligns with the principles of green chemistry.[2] Furan-containing polymers are known for their potential in creating thermoreversible materials through Diels-Alder reactions and for their biocompatibility, opening avenues for biomedical applications such as drug delivery and tissue engineering.[3][4] The hydrochloride salt form of the monomer enhances its stability and solubility in aqueous media, which is advantageous for certain polymerization techniques.[5]
This guide will explore three key polymerization pathways to harness the potential of this novel monomer.
Polymerization Methodologies: Crafting Novel Polymers
The choice of polymerization method will significantly influence the properties of the resulting polymer, including its molecular weight, solubility, and morphology. We present three distinct protocols, each with its own set of advantages and considerations.
Chemical Oxidative Polymerization
This is a widely used and scalable method for synthesizing polyaniline and its derivatives.[6] It involves the use of a chemical oxidant, typically ammonium persulfate (APS), in an acidic medium. The acid protonates the aniline monomer, which is a prerequisite for polymerization.
Protocol: Chemical Oxidative Synthesis of Poly(2-(Furan-2-ylmethoxy)aniline)
-
Monomer Solution Preparation: Dissolve this compound (e.g., 1 g, assuming a molecular weight of approximately 227.68 g/mol ) in a 1 M HCl solution (50 mL) in a beaker with constant stirring until fully dissolved. The solution may require gentle warming.
-
Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (APS) (monomer to oxidant molar ratio of 1:1.25) in a 1 M HCl solution (50 mL).
-
Polymerization: Cool both solutions to 0-5 °C in an ice bath. Slowly add the APS solution dropwise to the monomer solution with vigorous stirring. The reaction mixture is expected to change color, indicating the onset of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 24 hours to ensure complete polymerization.
-
Polymer Isolation and Purification:
-
Filter the resulting polymer precipitate using a Buchner funnel.
-
Wash the precipitate extensively with 0.2 M HCl to remove any unreacted monomer and oligomers.
-
Subsequently, wash with a non-polar solvent like petroleum ether to remove other impurities.[6]
-
To obtain the de-doped (emeraldine base) form, the polymer can be treated with a 0.5 M ammonium hydroxide solution until the washings are neutral.
-
-
Drying: Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.
Causality Behind Experimental Choices:
-
Low Temperature: The polymerization is conducted at low temperatures to control the reaction rate, prevent over-oxidation, and promote the formation of a more regular polymer structure.
-
Acidic Medium: The acidic environment is crucial for the protonation of the aniline nitrogen, which is the active species in the polymerization process.[7]
-
Molar Ratio: The monomer to oxidant ratio is a critical parameter that influences the yield and molecular weight of the polymer. An excess of oxidant ensures complete polymerization.
Electrochemical Polymerization
Electrochemical polymerization offers excellent control over the thickness, morphology, and properties of the polymer film deposited on an electrode surface.[8][9] This technique is particularly useful for applications requiring thin, uniform coatings, such as in sensors and electrochromic devices.
Protocol: Electrochemical Deposition of Poly(2-(Furan-2-ylmethoxy)aniline) Films
-
Electrolyte Preparation: Prepare an electrolyte solution containing 0.1 M this compound and 1 M H₂SO₄ in deionized water.
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration.
-
Working Electrode: Indium tin oxide (ITO) coated glass, platinum, or gold.
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
-
Electropolymerization:
-
Connect the electrodes to a potentiostat/galvanostat.
-
Perform cyclic voltammetry (CV) by sweeping the potential between -0.2 V and +1.0 V (vs. SCE) at a scan rate of 50 mV/s for a desired number of cycles (e.g., 10-20 cycles). A growing polymer film should be observable on the working electrode.
-
Alternatively, potentiostatic deposition can be performed by applying a constant potential (e.g., +0.8 V vs. SCE) for a specific duration.
-
-
Film Characterization:
-
After deposition, rinse the polymer-coated electrode with deionized water to remove residual monomer and electrolyte.
-
The film can then be characterized directly on the electrode or carefully removed for further analysis.
-
Causality Behind Experimental Choices:
-
Potential Range: The chosen potential window should be sufficient to oxidize the monomer and initiate polymerization without causing significant degradation of the polymer.
-
Scan Rate: The scan rate in CV affects the morphology and quality of the deposited film. Slower scan rates generally lead to more uniform films.[10]
-
Electrolyte: The supporting electrolyte provides conductivity to the solution and the acid is necessary for the polymerization of aniline derivatives.
Enzymatic Polymerization
Enzymatic polymerization is an environmentally friendly "green" chemistry approach that utilizes enzymes as catalysts.[11][12] This method operates under mild conditions (room temperature, neutral pH) and can offer high selectivity, leading to polymers with well-defined structures.[13] Oxidoreductases like laccases and peroxidases are commonly employed for the polymerization of arylamines.[14]
Protocol: Enzymatic Synthesis of Poly(2-(Furan-2-ylmethoxy)aniline)
-
Reaction Medium: Prepare a buffer solution (e.g., 0.1 M sodium acetate buffer, pH 5.0).
-
Monomer and Enzyme Addition:
-
Dissolve this compound in the buffer solution to a final concentration of (e.g., 10 mM).
-
Add the enzyme (e.g., Laccase from Trametes versicolor) to the solution (e.g., 10 U/mL).
-
-
Polymerization:
-
Gently stir the reaction mixture at room temperature and expose it to air (oxygen is the co-substrate for laccase).
-
Monitor the reaction progress by observing the formation of a precipitate or by UV-Vis spectroscopy. The polymerization can take several hours to days.
-
-
Polymer Isolation:
-
Centrifuge the reaction mixture to collect the polymer precipitate.
-
Wash the polymer with the buffer solution and then with deionized water to remove the enzyme and unreacted monomer.
-
-
Drying: Lyophilize or vacuum-dry the purified polymer.
Causality Behind Experimental Choices:
-
Enzyme Choice: Laccases are suitable for this reaction as they use molecular oxygen as an oxidant, making the process cleaner.
-
pH: The enzyme activity is highly dependent on the pH of the reaction medium. The optimal pH for the chosen laccase should be used.
-
Mild Conditions: The use of mild, aqueous conditions minimizes side reactions and is more sustainable.[11]
Characterization of Novel Polymers
A multi-faceted approach is necessary to fully characterize the synthesized polymers. The following techniques provide crucial information about their structure, properties, and morphology.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the polymer and confirm the polymerization.[15] Expected characteristic peaks for poly(2-(Furan-2-ylmethoxy)aniline) would include those corresponding to the C-N stretching of the aromatic amine, C=C stretching of the quinoid and benzenoid rings, C-O-C stretching of the ether linkage, and vibrations of the furan ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the polymer.[16] Due to the often limited solubility of polyanilines, solid-state NMR might be necessary. These analyses can confirm the connectivity of the monomer units and the presence of the furan-2-ylmethoxy substituent.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the polymer, which are related to its oxidation state and conjugation length.[17] The emeraldine base form of polyaniline typically shows two characteristic absorption bands.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[18] The degradation profile can indicate the onset of decomposition and the presence of different degradation stages, which may be related to the loss of dopants, side chains, and the polymer backbone.[19]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg).[20] The Tg provides insight into the polymer's amorphous or crystalline nature and its processing window.
Morphological Characterization
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the polymer.[21] The images can reveal whether the polymer has a granular, fibrous, or film-like structure, which is often dependent on the polymerization method.[22] For electrodeposited films, SEM can show the uniformity and texture of the coating.[23]
Data Presentation
To facilitate the comparison of polymers synthesized under different conditions, the following tables should be used to summarize the key characterization data.
Table 1: Summary of Polymerization Conditions and Yields
| Polymerization Method | Monomer Conc. (M) | Oxidant/Enzyme | Temp. (°C) | Time (h) | Yield (%) |
| Chemical Oxidative | |||||
| Electrochemical | |||||
| Enzymatic |
Table 2: Spectroscopic and Thermal Properties of Synthesized Polymers
| Polymer Sample | FT-IR Key Peaks (cm⁻¹) | UV-Vis λmax (nm) | TGA Onset of Degradation (°C) | DSC Tg (°C) |
| P(2-FMA)_Chem | ||||
| P(2-FMA)_Elec | ||||
| P(2-FMA)_Enz |
Visualizations
Workflow Diagrams
Conceptual Polymer Structure
Conclusion and Future Outlook
The protocols and characterization methods outlined in this guide provide a solid foundation for the synthesis and investigation of novel polymers from this compound. The unique combination of an aniline backbone with a furan-containing side chain is anticipated to yield polymers with enhanced solubility, processability, and potentially new functionalities. The choice of polymerization technique will be pivotal in tailoring the material properties for specific applications, ranging from advanced coatings and sensors to innovative biomedical devices. Further research should focus on optimizing the polymerization conditions to control the molecular weight and polydispersity of the polymers, as well as exploring their electrical conductivity, electrochemical behavior, and potential for post-polymerization modification via the furan moiety.
References
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Grace, J. P., Flitz, E. S., Hwang, D. S., & Bowden, N. B. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(22), 10405–10414. Available from: [Link]
- Benchchem. A Technical Guide to 4-(Furan-2-yl)aniline Hydrochloride for Researchers.
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Mustafin, A. G., Latypova, L. R., Andriianova, A. N., Mullagaliev, I. N., Salikhov, S. M., Salikhov, R. B., & Usmanova, G. S. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21048–21057. Available from: [Link]
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Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Available from: [Link]
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ChemRxiv. (2024). Enzymatic synthesis of furan-based copolymers: material characterization and potential for biomedical applications. Available from: [Link]
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ResearchGate. (2021). (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. Available from: [Link]
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PubMed. (2004). Optimization of polymerization conditions of furan with aniline for variable conducting polymers. Available from: [Link]
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ResearchGate. (2015). (PDF) The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Available from: [Link]
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ResearchGate. (2008). Polyfuran Conducting Polymers: Synthesis, Properties, and Applications. Available from: [Link]
- Grzeszczuk, M., & Ozsakarya, R. (2014). Surface morphology and corresponding electrochemistry of polypyrrole films electrodeposited using a water miscible ionic liquid. RSC Advances, 4(45), 23763-23772.
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ACS Publications. (2004). Optimization of Polymerization Conditions of Furan with Aniline for Variable Conducting Polymers. Available from: [Link]
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ResearchGate. (2012). Thermo-analyses of polyaniline and its derivatives. Available from: [Link]
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MDPI. (2024). Design of Novel Functional Conductive Structures and Preparation of High-Hole-Mobility Polymer Transistors by Green Synthesis Using Acceptor–Donor–Acceptor Strategies. Available from: [Link]
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Indian Academy of Sciences. (2019). Synthesis and thermophysical studies of polyanilines. Available from: [Link]
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Ignited Minds Journals. (2019). Characterization of Polymers by NMR and IR Studies. Available from: [Link]
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PubChem. (n.d.). 2-(Furan-2-yl)aniline. Available from: [Link]
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ResearchGate. (2022). Influence of Electrodeposition Parameters on Morphology and Polymer Inclusion into Polymer/Zn Composite Coatings. Available from: [Link]
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Materiale Plastice. (2022). Influence of Electrodeposition Parameters on Morphology and Polymer Inclusion into Polymer/Zn Composite Coatings. Available from: [Link]
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Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Available from: [Link]
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ResearchGate. (2020). (PDF) Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films. Available from: [Link]
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RSC Advances. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available from: [Link]
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Fiveable. (n.d.). Spectroscopic methods (NMR, IR, UV-Vis). Available from: [Link]
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ResearchGate. (n.d.). Thermogravimetric curves of PANI (Polyaniline) and its derivatives POEA... Available from: [Link]
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ACS Symposium Series. (2023). Synthesis and Morphology of Conducting Polymers. Available from: [Link]
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SciSpace. (2011). Electrochemical Polymerization of Aniline. Available from: [Link]
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MDPI. (2020). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Available from: [Link]
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ResearchGate. (2025). Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)Benzaldehyde. Available from: [Link]
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Malaysian Journal of Analytical Sciences. (2018). STUDY OF CONDUCTIVITY AND THERMAL PROPERTIES OF POLYANILINE DOPED WITH p-TOLUENE SULFONIC ACID. Available from: [Link]
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NIH. (2024). Study of Morphology Control of Electro-Deposited Silver on Electro-Chemically Exfoliated Graphene Electrode and Its Conductivity. Available from: [Link]
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MDPI. (2021). Synthesis and Characterization of a Conductive Polymer Blend Based on PEDOT:PSS and Its Electromagnetic Applications. Available from: [Link]
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ResearchGate. (2021). (PDF) Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. Available from: [Link]
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ResearchGate. (n.d.). Thermal analysis of PPANI, (A) TGA and (B) DTA. Available from: [Link]
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MDPI. (2023). Self- and Cross-Fusing of Furan-Based Polyurea Gels Dynamically Cross-Linked with Maleimides. Available from: [Link]
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Application Notes & Protocols for the Comprehensive Characterization of 2-(Furan-2-ylmethoxy)aniline Hydrochloride Derivatives
Abstract
This document provides a comprehensive guide for the detailed characterization of 2-(Furan-2-ylmethoxy)aniline hydrochloride and its derivatives. These compounds, which incorporate furan, aniline, and ether functionalities, are of significant interest in medicinal chemistry and drug development.[1] A thorough understanding of their physicochemical properties is paramount for ensuring quality, stability, and performance in pharmaceutical formulations. This guide presents a suite of analytical protocols, from structural elucidation by spectroscopic methods to the assessment of thermal stability and purity, designed to provide researchers, scientists, and drug development professionals with a robust framework for the comprehensive evaluation of this class of compounds.
Introduction: The Rationale for Comprehensive Characterization
The journey of a potential drug candidate from synthesis to clinical application is underpinned by a rigorous and multifaceted characterization process. For derivatives of this compound, a molecule class with potential as kinase inhibitors and other therapeutic agents, this process is critical.[1] The hydrochloride salt form is often employed to enhance the solubility and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[2] However, the introduction of a salt form necessitates a thorough investigation to confirm its structure, assess its purity, and understand its solid-state properties, which can significantly impact the drug's manufacturability, stability, and efficacy.
This guide is structured to provide a logical workflow for the characterization of these derivatives, emphasizing not just the "how" but also the "why" behind each analytical technique. By following these protocols, researchers can build a comprehensive data package that is self-validating and grounded in sound scientific principles.
Structural Elucidation and Confirmation
The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its chemical structure. For this compound derivatives, this involves a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds. For hydrochloride salts, both proton (¹H) and carbon-¹³ (¹³C) NMR are essential, with solid-state NMR offering additional insights into the crystalline form.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[3] DMSO-d₆ is often a good choice for hydrochloride salts as it can solubilize both the salt and any potential free base.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. The presence of the ammonium proton (N⁺-H) is a key indicator of salt formation and typically appears as a broad signal at a downfield chemical shift. The chemical shifts and coupling patterns of the aromatic and furan protons will confirm the core structure.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of the carbon atoms will provide further confirmation of the molecular backbone.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign all protons and carbons to the molecular structure. The downfield shift of carbons adjacent to the protonated amine can also be indicative of salt formation.[4]
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (ppm) | Notes |
| N⁺-H | 9.0 - 12.0 (broad) | Highly dependent on solvent and concentration. |
| Aromatic C-H | 6.5 - 8.0 | Complex splitting patterns are expected. |
| Furan C-H | 6.0 - 7.5 | Distinct signals for the different furan protons. |
| Methylene (O-CH₂) | 4.5 - 5.5 | Typically a singlet. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For amine hydrochlorides, the presence of the ammonium ion gives rise to characteristic absorption bands.
Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.
-
Instrumentation: Use a calibrated FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. The broad absorption in the 2500-3000 cm⁻¹ region, corresponding to the N⁺-H stretching vibrations, is a hallmark of an amine salt.[2] Other key peaks include C-O stretching of the aryl ether and benzene ring stretching.[5]
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N⁺-H Stretch | 2500 - 3000 | Broad, strong |
| C-H (Aromatic/Furan) | 3000 - 3100 | Sharp, medium |
| C=C (Aromatic/Furan) | 1450 - 1600 | Medium to strong |
| C-O (Ether) | 1200 - 1300 | Strong |
Purity Assessment
Establishing the purity of a pharmaceutical compound is a critical regulatory and safety requirement. Chromatographic techniques are the primary methods for this assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and sensitive technique for separating and quantifying the components of a mixture. For polar aromatic amines like the target compounds, a reversed-phase HPLC method is typically employed.
Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to achieve good separation. A typical mobile phase could consist of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[6]
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (determined by UV-Vis spectroscopy). The purity is determined by the area percentage of the main peak.
-
Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.
Solid-State Characterization
The solid-state properties of an API can profoundly influence its stability, dissolution rate, and bioavailability.
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline phase of a solid material. It can distinguish between different polymorphs, solvates, and the amorphous state.[7]
Protocol: X-Ray Powder Diffraction
-
Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.[8]
-
Instrumentation: A powder X-ray diffractometer.
-
Data Acquisition: Scan the sample over a relevant 2θ range (e.g., 2° to 40°).
-
Data Analysis: The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for the crystalline form. This pattern can be compared to reference patterns to identify the specific polymorph.
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal properties of a material, including melting point, decomposition temperature, and the presence of solvates.[9]
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[9]
-
Data Analysis: The DSC thermogram will show endothermic or exothermic events. For a crystalline solid, a sharp endotherm corresponding to the melting point is expected. The presence of other thermal events could indicate polymorphism or the presence of impurities.[10]
Protocol: Thermogravimetric Analysis (TGA)
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Place 5-10 mg of the sample in a tared TGA pan.[11]
-
Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The TGA curve plots the change in mass as a function of temperature. A significant weight loss at temperatures below 100 °C may indicate the presence of water (hydrate), while weight loss at higher temperatures corresponds to decomposition. For a hydrochloride salt, the loss of HCl gas upon heating can sometimes be observed.[9][12]
Physicochemical Properties
Solubility Determination
The solubility of an API is a critical parameter that influences its absorption and bioavailability.
Protocol: Equilibrium Solubility Determination
-
Method: Add an excess amount of the this compound derivative to a known volume of a relevant buffer (e.g., phosphate-buffered saline at pH 7.4) or water.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter or centrifuge the suspension to remove the undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
Data Visualization and Workflow
To facilitate a clear understanding of the characterization process, the following diagrams illustrate the experimental workflow and the logical relationships between the different analytical techniques.
Caption: Overall workflow for the characterization of this compound derivatives.
Caption: Logical relationships between analytical techniques and key compound attributes.
Conclusion
The protocols outlined in this guide provide a robust and comprehensive framework for the characterization of this compound derivatives. By systematically applying these analytical techniques, researchers can gain a deep understanding of the structural, purity, solid-state, and physicochemical properties of these promising compounds. This detailed characterization is an indispensable component of the drug development process, ensuring the quality, safety, and efficacy of potential new medicines.
References
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HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025). ResearchGate. Retrieved from [Link]
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35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. (2025). ResearchGate. Retrieved from [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
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Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2012). Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link]
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Synthesis and Characterization of Furanic Compounds. (2015). Defense Technical Information Center. Retrieved from [Link]
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Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PLoS ONE. Retrieved from [Link]
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Pharmacological Study of Some Newly Synthesized Furan Derivatives. (2012). Der Pharma Chemica. Retrieved from [Link]
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Solubility of organic amine salts. (2011). Sciencemadness.org. Retrieved from [Link]
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Hydrochloric acid removal from the thermogravimetric pyrolysis of PVC. (2020). ResearchGate. Retrieved from [Link]
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A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019). American Pharmaceutical Review. Retrieved from [Link]
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FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. (2025). SINTEF Blog. Retrieved from [Link]
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Characterization of Pharmaceutical Materials with Modulated DSC™. (n.d.). TA Instruments. Retrieved from [Link]
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Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. Retrieved from [Link]
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Differential Scanning Calorimetry. (n.d.). Coriolis Pharma. Retrieved from [Link]
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Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). American Pharmaceutical Review. Retrieved from [Link]
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Hydrochloride Salt of the GABAkine KRM-II-81. (2016). ACS Omega. Retrieved from [Link]
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Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved from [Link]
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In Situ Derivatization/Solid-Phase Microextraction: Determination of Polar Aromatic Amines. (2004). Analytical Chemistry. Retrieved from [Link]
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Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (2018). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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pH-Responsive Semi-IPN Nanoparticles Based on 4‐Carboxyphenylboronic Acid-Modified Chitosan for Target. (2025). ACS Applied Bio Materials. Retrieved from [Link]
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Differential Scanning Calorimetry (DSC). (n.d.). Duke Kunshan University. Retrieved from [Link]
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Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. (2018). Crystal Growth & Design. Retrieved from [Link]
-
The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: A brief, practical introduction, with fexofenadine hydrochloride as example. (2025). ResearchGate. Retrieved from [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). ResearchGate. Retrieved from [Link]
-
FTIR spectra of the amine-cured epoxy after exposure on the SPHERE with... (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (2012). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023). Pharmaceutics. Retrieved from [Link]
-
What is the best way to convert my amine compound from the salt form into free amine?. (2015). ResearchGate. Retrieved from [Link]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2018). Polymers. Retrieved from [Link]
-
Development of Continuous Gas Generation Method for Hydrogen Chloride Using Azeotropic Hydrochloric Acid System. (2022). Sensors. Retrieved from [Link]
-
1H-NMR of Cyclopropylamine HCl salt. (2023). Reddit. Retrieved from [Link]
-
A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. icdd.com [icdd.com]
- 9. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epfl.ch [epfl.ch]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Use of 2-(Furan-2-ylmethoxy)aniline Hydrochloride as a Fluorescent Probe Precursor
This Application Note is structured to guide researchers through the precise synthesis, handling, and application of 2-(Furan-2-ylmethoxy)aniline hydrochloride as a critical building block for Reactive Oxygen Species (ROS) sensing fluorescent probes.
Executive Summary
This compound is a specialized functional intermediate used primarily in the design of Photoinduced Electron Transfer (PET) fluorescent probes. Its structural uniqueness lies in the ortho-substituted furan moiety, which serves as a highly specific "reactive trigger" for Singlet Oxygen (
When coupled to a fluorophore core (e.g., 1,8-naphthalimide, coumarin, or BODIPY), this aniline derivative acts as an electron donor, quenching fluorescence in its native state. Upon oxidative attack by ROS, the furan ring undergoes cycloaddition or cleavage, disrupting the PET process and triggering a "Turn-On" fluorescence response. This guide details the artifact-free synthesis of the precursor and its downstream conjugation.
Scientific Mechanism: The "Furan Switch"
The utility of this precursor relies on the differential reactivity of the furan ring.
-
Native State (Fluorescence OFF): The aniline nitrogen possesses a lone pair of electrons. When attached to a fluorophore, these electrons transfer to the excited fluorophore (PET), non-radiatively dissipating energy.
-
Triggered State (Fluorescence ON):
-
Singlet Oxygen (
): Undergoes a [4+2] cycloaddition with the furan ring to form an unstable endoperoxide, which subsequently decomposes (often to an enedione). This oxidation withdraws electron density or cleaves the ether linkage, raising the oxidation potential of the aniline and inhibiting PET. -
Hypochlorous Acid (HOCl): Can cause oxidative ring opening of the furan, leading to similar electronic disruptions.
-
Mechanism Diagram
Caption: Logical flow of the PET mechanism. The furan moiety acts as the ROS-sensitive switch, modulating the electron donating capacity of the aniline.
Protocol 1: Synthesis of this compound
Critical Challenge: Reducing the nitro-precursor without hydrogenating the sensitive furan ring. Catalytic hydrogenation (H₂/Pd-C) is NOT recommended as it often reduces the furan to tetrahydrofuran.
Recommended Method: Chemoselective reduction using Iron (Fe) powder or Stannous Chloride (SnCl₂).
Reagents & Materials[1]
-
2-Nitrophenol (CAS: 88-75-5)
-
Furfuryl bromide (CAS: 1333-61-5) or Furfuryl chloride
-
Potassium Carbonate (
), anhydrous -
Iron powder (325 mesh)
-
Ammonium Chloride (
) -
Solvents: DMF, Ethanol, Water, Ethyl Acetate, HCl (4M in dioxane).
Step-by-Step Workflow
Step A: O-Alkylation (Ether Formation)
-
Dissolution: Dissolve 2-nitrophenol (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Base Addition: Add
(1.5 eq) and stir at room temperature for 15 minutes until the solution turns bright yellow (phenolate formation). -
Alkylation: Dropwise add furfuryl bromide (1.1 eq). Caution: Furfuryl halides are lachrymators.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Pour into ice water. Filter the precipitate or extract with Ethyl Acetate. Wash with brine, dry over
, and concentrate.-
Intermediate:1-(Furan-2-ylmethoxy)-2-nitrobenzene .
-
Step B: Chemoselective Reduction (Nitro to Amine)
-
Suspension: Dissolve the nitro-intermediate (from Step A) in Ethanol/Water (4:1 ratio).
-
Activation: Add
(5.0 eq) and Iron powder (5.0 eq). -
Reflux: Heat to vigorous reflux (80°C) for 2–3 hours.
-
Checkpoint: The yellow color of the nitro compound should fade to a pale/colorless solution (or darken due to iron oxidation).
-
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Dissolve residue in Ethyl Acetate and wash with water.
Step C: Salt Formation (Stabilization)
-
Acidification: Dissolve the crude oil (free base aniline) in a minimal amount of dry diethyl ether or ethyl acetate.
-
Precipitation: Add 4M HCl in dioxane dropwise at 0°C.
-
Collection: A white to off-white solid will precipitate. Filter and wash with cold ether.
-
Product:This compound .
-
Storage: Store at -20°C, desiccated, protected from light. (Anilines are oxidation-prone).
-
Protocol 2: Application - Synthesis of a Singlet Oxygen Probe
Target Structure: A Naphthalimide-based probe (Example: Nap-Furan). Rationale: 4-Bromo-1,8-naphthalimide is a robust fluorophore scaffold. Substitution at the 4-position with the aniline creates the "push-pull" system required for PET.
Experimental Procedure
-
Reactants: Combine 4-Bromo-1,8-naphthalimide (1.0 eq) and This compound (1.2 eq) in 2-methoxyethanol or DMSO.
-
Catalyst: Add catalytic Copper(I) Iodide (CuI, 10 mol%) and L-Proline (20 mol%) if using Ullmann-type coupling, OR simply use reflux conditions if the naphthalimide has a better leaving group (e.g., 4-chloro-N-butyl-1,8-naphthalimide).
-
Conditions: Heat to 110°C under Argon for 12 hours.
-
Purification: Silica gel column chromatography (CH₂Cl₂/MeOH gradient).
-
Validation:
-
H NMR (DMSO-d₆): Look for furan peaks (~6.5, 6.7, 7.7 ppm) and the disappearance of the broad aniline
signal (replaced by a secondary amine signal).
-
H NMR (DMSO-d₆): Look for furan peaks (~6.5, 6.7, 7.7 ppm) and the disappearance of the broad aniline
Data Analysis & Validation
Quantitative Validation Table
| Parameter | Expected Value / Observation | Method of Verification |
| Appearance | Off-white to pale brown solid | Visual Inspection |
| Melting Point | Distinct sharp range (e.g., 145–150°C, derivative dependent) | Melting Point Apparatus |
| Furan protons: dd at ~6.4, d at ~6.6, d at ~7.6 ppm | 400 MHz NMR (DMSO-d₆) | |
| Mass Spec | [M+H]⁺ peak matching calculated mass | ESI-MS |
| Fluorescence | Weak/Quenched in PBS (pH 7.4) | Fluorometer ( |
| ROS Response | >10-fold increase upon | Titration with NaOCl or Rose Bengal + |
Experimental Workflow Diagram
Caption: Step-by-step synthesis pathway ensuring preservation of the furan ring.
Troubleshooting & Expert Tips
-
Furan Stability: The furan ring is acid-sensitive. While the HCl salt is stable as a solid, avoid prolonged exposure to strong acids in solution during the workup of the reduction step. Use mild buffers if necessary.
-
Purification: If the aniline turns dark (oxidation) during column chromatography, add 1% Triethylamine to the eluent to neutralize silica acidity.
-
Probe Design: If the fluorescence turn-on is low, the PET efficiency might be too weak. Consider adding electron-withdrawing groups to the Naphthalimide core to lower its LUMO, making the electron transfer from the aniline more thermodynamically favorable in the OFF state.
References
-
General Furan-Based Probe Design
- Title: "Furan-containing fluorescent probes for detection of singlet oxygen in living cells."
- Source:Sensors and Actu
- Context: Establishes the mechanism of furan oxid
-
Selective Reduction Methodologies
- Title: "Selective reduction of nitro compounds containing other reducible groups."
- Source:Chemical Reviews, 2008.
- Context: Validates the use of Fe/NH4Cl for preserving furan rings during nitro reduction.
-
PET Mechanism in Fluorescent Probes
- Title: "Fluorescent probes for reactive oxygen species."
- Source:Chemical Society Reviews, 2013.
- Context: Comprehensive review on PET mechanisms involving aniline donors.
(Note: Specific synthesis of "2-(Furan-2-ylmethoxy)aniline" is often embedded within broader probe synthesis papers. The protocols above are derived from standard organic synthesis principles applied to this specific scaffold.)
In vitro assays for "2-(Furan-2-ylmethoxy)aniline hydrochloride"
Application Note: Characterization & Assay Protocols for 2-(Furan-2-ylmethoxy)aniline Hydrochloride
Executive Summary & Scientific Rationale
This compound represents a distinct "privileged structure" in medicinal chemistry—a bi-aryl ether fragment combining a primary aniline with a furan moiety. While often used as a building block for kinase inhibitors (targeting the hinge region via the aniline
Scientific Context:
-
The Aniline Moiety: Acts as a key hydrogen bond donor/acceptor. However, electron-rich anilines are structural alerts for mutagenicity (Ames positive) and reactive metabolite formation (quinone imines).
-
The Furan Ring: A bioisostere for phenyl rings, improving solubility. Crucially, furans are "metabolic alerts"; they are oxidized by Cytochrome P450 (specifically CYP2E1 and CYP3A4) into reactive cis-2-butene-1,4-dial, which covalently binds proteins and DNA [1].
Scope of Guide: This application note provides a self-validating workflow to evaluate this compound not just as a chemical reactant, but as a bioactive probe. We prioritize Metabolic Stability and Fragment Binding assays to de-risk the scaffold early in the discovery pipeline.
Chemical Handling & Quality Control
Before biological assay, the integrity of the hydrochloride salt must be verified. Free-basing the aniline in situ is often required for cellular permeability.
Table 1: Physicochemical Profile & Preparation
| Parameter | Specification | Causality/Rationale |
| Molecular Weight | ~225.67 g/mol (HCl salt) | Ideal range for Fragment-Based Drug Discovery (FBDD). |
| Solubility | High in DMSO (>50 mM); Moderate in Water | The HCl salt aids aqueous solubility, but pH buffers in assays may precipitate the free base. |
| UV | 235 nm, 285 nm | Aniline |
| Storage | -20°C, Desiccated, Dark | Anilines oxidize to colored azo/nitro compounds; Furans are light-sensitive. |
Protocol 1: Stock Solution Preparation (Self-Validating)
-
Weighing: Weigh 2.26 mg of substance into a distinct amber glass vial (plastic may leach plasticizers interfering with furan signals).
-
Dissolution: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock .
-
Validation Step: Sonicate for 60 seconds. Visually inspect for "schlieren" lines (density gradients) indicating incomplete mixing.
-
-
QC Check: Dilute 1:100 in Methanol and inject on HPLC (C18 column). Purity must be >95% by area at 254 nm.
-
Alert: If a peak appears at RRT 0.9 (relative to main peak), it is likely the N-oxide or an oxidation product.
-
Metabolic Liability Assessment (The "Furan Risk")
The presence of the furan ring necessitates a Glutathione (GSH) Trapping Assay . This determines if the compound is bioactivated into toxic reactive metabolites.
Mechanism of Action (Metabolic Pathway)
The furan ring is oxidized by CYP450s to an epoxide or enedial intermediate, which is highly electrophilic.
Figure 1: Metabolic activation pathway of the furan moiety. Detection of the GSH-adduct confirms the formation of reactive intermediates.
Protocol 2: Reactive Metabolite Trapping Assay
Objective: Detect GSH conjugates using LC-MS/MS.
Materials:
-
Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
NADPH Regenerating System.
-
GSH (Glutathione), 5 mM final concentration.
-
Test Compound: 10 µM.
Step-by-Step Procedure:
-
Incubation Mix: In a 96-well plate, combine HLM (0.5 mg/mL), GSH (5 mM), and Test Compound (10 µM) in Potassium Phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM) to start the reaction.
-
Control: Run a parallel reaction without NADPH (negative control) and without GSH (stability control).
-
-
Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Data Interpretation:
-
Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion Scan of 272 Da (protonated GSH fragment).
-
Result: If a GSH adduct is found, the furan moiety is metabolically labile and poses a toxicity risk.
-
Fragment Binding Assay (Surface Plasmon Resonance)
Since this molecule is a fragment, it likely has low affinity (
Protocol 3: Clean Screen SPR Protocol
Objective: Differentiate specific binding from non-specific aggregation (common with hydrophobic anilines).
Setup:
-
Instrument: Biacore 8K or S200.
-
Sensor Chip: CM5 (Carboxymethyl dextran).
-
Running Buffer: PBS-P+ (with 0.05% Surfactant P20) + 2% DMSO. Critical: Match DMSO concentration exactly in samples.
Workflow:
-
Immobilization: Amine couple the target protein to Flow Cell 2 (FC2). Leave FC1 blank as reference. Target density should be high (~3000-5000 RU) for fragment detection.
-
Solubility Check: Dilute compound to 200 µM in Running Buffer. Inspect for precipitation.
-
Binding Cycle:
-
Flow Rate: High flow (30 µL/min) to minimize mass transport limitation.
-
Contact Time: 60 seconds association, 60 seconds dissociation.
-
Concentration Series: 0, 12.5, 25, 50, 100, 200 µM.
-
-
Data Analysis (Self-Validating):
-
Square Wave Check: Fragments should show fast-on/fast-off kinetics (square sensograms).
-
Stoichiometry: Calculate theoretical
. -
Pass Criteria: Experimental binding signal should not exceed 120% of theoretical
. If signal > , "super-stoichiometric" binding (aggregation) is occurring.
-
Toxicology: Ames Fluctuation Test
Anilines are notorious for genotoxicity. A standard Ames test is required, specifically using strains sensitive to frameshift mutations.
Protocol Summary:
-
Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Activation: Perform +/- S9 fraction (metabolic activation). Note: The furan metabolite may also be mutagenic.
-
Readout: Colorimetric change (purple to yellow) in 384-well microplates (Fluctuation method) indicating reversion to histidine independence.
-
Threshold: A fold increase
over solvent control is considered positive.
References
-
Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. Link
-
Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. Link
-
Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. Link
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
Troubleshooting & Optimization
"2-(Furan-2-ylmethoxy)aniline hydrochloride" synthesis yield improvement
Ticket ID: SYN-FUR-2024-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
The synthesis of 2-(Furan-2-ylmethoxy)aniline hydrochloride presents a classic "chemoselectivity paradox." You are building a molecule containing a basic amine (requiring acid for salt formation) and a furfuryl ether moiety (highly sensitive to acid hydrolysis and hydrogenolysis).
Most yield losses reported for this target occur in two specific phases:
-
Over-reduction of the furan ring during the nitro-to-amine conversion.
-
Decomposition (Resinification) of the furan ring during the final hydrochloride salt formation due to moisture.
This guide provides a self-validating workflow to navigate these instabilities.
Part 1: The Synthetic Pathway & Logic
The most robust route utilizes a Williamson ether synthesis followed by a chemoselective reduction. Do not attempt direct alkylation of 2-aminophenol, as N-alkylation side products will compete with O-alkylation.
Figure 1: Optimized synthetic workflow emphasizing the critical salt formation step.
Part 2: Module-Specific Troubleshooting
Module A: Ether Coupling (Williamson Synthesis)
Reaction: 2-Nitrophenol + Furfuryl Bromide
Q: My yield is low (<40%), and the reaction mixture turned black. What happened? A: You likely experienced furfuryl halide polymerization . Furfuryl bromide/chloride is thermally unstable. If you bought it commercially and it was stored at room temperature, it has likely degraded.
-
The Fix: Use freshly prepared furfuryl bromide (from furfuryl alcohol + PBr3) or commercially sourced material stored at -20°C.
-
The Protocol Adjustment: Do not heat the reaction above 60°C. Higher temperatures promote polymerization of the electrophile over the
attack.
Q: I see a significant impurity by TLC that is not the starting material. A: This is likely C-alkylation or O-acylation (if using incorrect solvents).
-
The Fix: Use DMF or Acetone as the solvent. Avoid protic solvents. Ensure the base is
(weaker base favors O-alkylation) rather than NaH (stronger base can promote side reactions with the nitro group or ring).
Module B: Nitro Reduction (The Chemoselectivity Trap)
Reaction: Nitro-Ether
Q: I used H2/Pd-C, and my NMR shows the furan protons are missing or shifted. A: You saturated the furan ring. Catalytic hydrogenation (Pd/C, PtO2) will readily reduce the furan double bonds to tetrahydrofuran (THF) analogs or cleave the benzylic C-O bond (hydrogenolysis).
-
The Fix: Switch to Chemical Reduction .
Comparison of Reduction Methods:
| Method | Compatibility with Furan | Risk Level | Recommendation |
| H2 / Pd-C | Low | High (Ring saturation) | AVOID |
| SnCl2 / HCl | Medium | High (Acid sensitivity) | AVOID |
| Fe / NH4Cl | High | Low (Neutral pH) | PREFERRED |
| Zn / AcOH | Medium | Medium (Acidic) | Use with caution |
| Na2S2O4 | High | Low (Mild) | Alternative |
Recommended Protocol (Fe/NH4Cl):
-
Dissolve nitro intermediate in Ethanol/Water (3:1).
-
Add 5.0 equiv Iron powder and 5.0 equiv
. -
Reflux for 1-2 hours.
-
Filter hot through Celite (removes iron oxides).
-
Critical: The filtrate is neutral. Isolate the free base immediately.
Module C: Salt Formation (The "Yield Killer")
Reaction: Free Aniline + HCl
Q: I added aqueous HCl, and my product turned into a brown oil/gum. A: You hydrolyzed the furan ring. Furan is an enol ether analog.[1] In the presence of aqueous acid , it undergoes hydrolytic ring opening to form 1,4-dicarbonyls, which then polymerize into brown resins (the "Goo").
Q: How do I make the salt without destroying the molecule? A: You must use Anhydrous Conditions . The protonation of the amine is faster than the hydrolysis of the furan only if water is absent.
The "Safe Salt" Protocol:
-
Dissolve the free aniline in anhydrous Diethyl Ether or Dioxane .
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (commercial anhydrous solution).
-
A white precipitate should form immediately.
-
Stop adding acid once precipitation ceases (avoid large excess).
-
Filter under nitrogen/argon to avoid moisture absorption.
-
Wash with dry ether.
Part 3: Troubleshooting Decision Tree
Use this logic flow to identify the root cause of impurity profiles.
Figure 2: Diagnostic logic for impurity profiling.
References
-
Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. Available at: [Link]
-
Chemoselective Reduction of Nitroarenes. Common Organic Chemistry. Available at: [Link]
-
Furan Ring Stability & Acid Hydrolysis. Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2-(Furan-2-ylmethoxy)aniline Hydrochloride
Document ID: TSC-2026-02-FMAH-SR Version: 1.0 Last Updated: February 6, 2026
Introduction: Navigating the Synthetic Challenges
The synthesis of 2-(Furan-2-ylmethoxy)aniline hydrochloride is a multi-step process pivotal for the development of various research compounds. The core of this synthesis typically involves a Williamson ether synthesis, reacting 2-aminophenol with a furfuryl halide. While seemingly straightforward, this reaction is fraught with challenges, primarily stemming from the presence of two nucleophilic sites on the 2-aminophenol molecule: the hydroxyl group (-OH) and the amino group (-NH2). This dual reactivity often leads to a mixture of products, complicating purification and reducing the yield of the desired O-alkylated product.
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to mitigate common side reactions and optimize the synthesis of this compound.
Core Reaction Pathway and Competing Side Reactions
The primary synthetic route is the SN2 reaction between the phenoxide of 2-aminophenol and an electrophilic furfuryl derivative. However, the aniline nitrogen can also act as a nucleophile, leading to undesired products.
Caption: Desired O-alkylation vs. competing N- and Di-alkylation pathways.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My TLC plate shows multiple spots after the reaction, and the yield of the desired product is low. What is the primary cause?
Answer: This is the most common issue and is almost certainly due to a lack of selectivity between O-alkylation and N-alkylation. The 2-aminophenol starting material has two nucleophilic sites. The reaction conditions you have used likely allowed the amino group to compete with the hydroxyl group in attacking the furfuryl halide.
Probable Causes & Solutions:
-
Inappropriate Base: Strong, non-hindered bases (like NaH) can deprotonate both the hydroxyl and, to some extent, the amino group, leading to a mixture of products.
-
Solution: Switch to a milder, bulkier base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are generally more selective for deprotonating the more acidic phenolic hydroxyl group over the aniline nitrogen.[1]
-
-
Solvent Effects: Polar aprotic solvents like DMF can favor N-alkylation.[2]
-
Solution: Use a less polar solvent like acetone or THF. Acetone, in particular, is effective for selective O-alkylation when used with K₂CO₃.
-
-
Direct Competition: The neutral amino group is inherently nucleophilic and can compete with the phenoxide.
Question 2: The reaction mixture turned dark brown or black, and I isolated a tar-like, intractable material. What happened?
Answer: The formation of dark, polymeric material is typically indicative of the degradation of one of your starting materials, most likely the furfuryl halide or the furan ring of your product under harsh conditions.
Probable Causes & Solutions:
-
Furfuryl Halide Instability: Furfuryl chloride is notoriously unstable and can undergo self-polymerization, especially in the presence of acid, base, or heat.
-
Solution: Use freshly distilled or high-purity furfuryl chloride. Store it in a cool, dark place and use it immediately after opening. Consider using furfuryl bromide, which is sometimes more stable.
-
-
Furan Ring Instability: The furan ring is sensitive to strongly acidic conditions and can degrade.[5] While this reaction is typically run under basic conditions, acidic workup steps must be handled carefully.
-
Solution: During workup, use dilute acid (e.g., 1M HCl) and avoid prolonged exposure or heating. Neutralize the product as soon as the extraction is complete.
-
-
Excessive Heat: High reaction temperatures can accelerate the decomposition of sensitive reagents.
-
Solution: Run the reaction at a moderate temperature. For a K₂CO₃/acetone system, refluxing (around 56°C) is generally sufficient. Avoid temperatures above 80-90°C.
-
Question 3: I have confirmed the presence of both O- and N-alkylated isomers. How can I effectively separate them?
Answer: Separating these isomers can be challenging due to their similar polarities. Direct chromatography of the hydrochloride salts on silica gel is often difficult.[5]
Solutions:
-
Purify the Free Base: First, neutralize the hydrochloride salt mixture to the free amines using a base like sodium bicarbonate. The free amines are less polar and generally behave better on a silica gel column.
-
Column Chromatography: Use a silica gel column with a carefully chosen eluent system. A gradient elution starting from a nonpolar solvent (like hexane or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol is often effective. The O-alkylated isomer is typically less polar than the N-alkylated isomer (due to the free -NH₂ group on the latter being more available for interaction with the silica).
-
Re-form the Salt: Once the desired O-alkylated free base is isolated and its purity is confirmed (by TLC, LC-MS, or NMR), dissolve it in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in ether or isopropanol to precipitate the pure hydrochloride salt.[6]
Frequently Asked Questions (FAQs)
Q: Why is protection of the amino group so effective for selective O-alkylation? A: By converting the primary amine (-NH₂) into an imine (Schiff base), its nucleophilicity is temporarily eliminated. The imine nitrogen is significantly less nucleophilic than the starting amine, preventing it from participating in the SN2 reaction. This leaves the hydroxyl group as the only available nucleophilic site for alkylation after deprotonation. The imine can then be easily hydrolyzed back to the amine in a later step.[4]
Q: Can I use a one-pot method without protecting the amino group? A: Yes, a one-pot reaction is possible but requires careful optimization to achieve good selectivity. The key is to choose conditions that favor the deprotonation and reaction of the phenolic hydroxyl group over the amino group. This is a classic case of kinetic vs. thermodynamic control and depends heavily on the interplay between the base, solvent, and temperature.
| Condition | Favors O-Alkylation (Desired) | Favors N-Alkylation (Side Product) | Rationale |
| Base | Weak, hindered bases (K₂CO₃, Cs₂CO₃) | Strong, non-hindered bases (NaH, LDA) | Weaker bases are more selective for the more acidic proton of the -OH group. |
| Solvent | Nonpolar / Moderately Polar (Acetone, THF) | Polar Aprotic (DMF, DMSO) | Polar aprotic solvents can solvate the cation, leaving a "naked" and highly reactive anion, which can reduce selectivity.[2] |
| Temperature | Moderate (40-60°C) | High (>80°C) | Higher temperatures can provide enough energy to overcome the activation barrier for the less favorable N-alkylation pathway. |
Q: How can I use NMR spectroscopy to confirm that I have the correct O-alkylated isomer? A: ¹H NMR is a powerful tool for distinguishing between the O- and N-alkylated products.
-
For the desired O-alkylated product (2-(Furan-2-ylmethoxy)aniline): You will see a characteristic singlet for the benzylic protons (-O-CH₂ -furan) typically in the range of δ 5.0-5.2 ppm. You will also observe a broad singlet corresponding to the two protons of the unreacted amino group (-NH₂), which will disappear upon D₂O exchange.
-
For the N-alkylated side product (2-(Furan-2-ylmethyamino)phenol): The benzylic protons (-NH-CH₂ -furan) will appear at a different chemical shift, usually further upfield (e.g., δ 4.3-4.5 ppm). You will also see a singlet for the remaining N-H proton and a broad singlet for the phenolic O-H proton.
Validated Experimental Protocols
Protocol 1: Selective O-Alkylation via Amine Protection
This protocol is the most reliable method for achieving high selectivity and yield.
Sources
- 1. reddit.com [reddit.com]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Furan-2-ylmethoxy)aniline|Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-(Furan-2-ylmethoxy)aniline Hydrochloride
Topic: Purification & Stability Optimization
Executive Summary: The "Dual-Threat" Challenge
Purifying 2-(Furan-2-ylmethoxy)aniline hydrochloride presents a unique "dual-threat" scenario in organic synthesis. You are managing two mutually exclusive sensitivities:
-
The Furan Ring (Acid Sensitivity): The furan moiety is an electron-rich heterocycle. Under strong acidic conditions (especially aqueous acid), it is prone to protonation, ring-opening, and subsequent polymerization (the "Black Tar" syndrome).[1]
-
The Aniline Moiety (Oxidation Sensitivity): The electron-rich aniline nitrogen is highly susceptible to aerial oxidation, forming colored azo/azoxy impurities and quinoid species.[2]
The Paradox: To stabilize the aniline from oxidation, we typically convert it to a hydrochloride salt.[1] However, the acidic conditions required for salt formation can destroy the furan ring if not strictly controlled.[1]
This guide provides the protocols to navigate this paradox.
Critical Stability Alerts (Read Before Experimentation)
| Parameter | Stability Risk | Mechanistic Cause |
| Acid Source | HIGH | Aqueous HCl causes rapid hydrolysis of the furan ring (ring-opening to 1,4-dicarbonyls) and ether cleavage. Use Anhydrous HCl only. |
| Temperature | MEDIUM | Exotherms during salt formation accelerate polymerization. Maintain < 5°C during acid addition. |
| Atmosphere | HIGH | Aniline free base oxidizes in air within minutes. All manipulations of the free base must occur under Argon/Nitrogen . |
| Solvent | MEDIUM | Protic solvents (MeOH/EtOH) can trap acid and promote solvolysis. Ethereal solvents are preferred for precipitation. |
Troubleshooting Guide (FAQ Format)
Q1: I added concentrated HCl to my ethereal solution, and the mixture turned into a black, sticky gum. What happened?
Diagnosis: Furan Ring Degradation / Polymerization.[3] The Science: You likely used aqueous concentrated HCl (37%). The water introduced, combined with the strong acid, catalyzed the hydrolytic ring-opening of the furan moiety.[1] The resulting acyclic aldehydes/ketones rapidly polymerize with the aniline to form "black tar." The Fix:
-
Discard the batch. It is likely unrecoverable.
-
New Protocol: Use 4M HCl in Dioxane or generate HCl gas in situ. The absence of water prevents the hydrolytic ring-opening pathway.
Q2: My product is a solid, but it has a persistent pink/red hue. Is it pure?
Diagnosis: Trace Oxidation Impurities. The Science: The pink color is characteristic of trace azo-coupling byproducts or quinone imines formed from the oxidation of the aniline free base prior to salt formation. These are potent chromophores; even <0.1% can color the whole batch. The Fix:
-
Do not re-column. Silica gel can exacerbate oxidation.
-
Recrystallization: Dissolve the salt in minimal hot Isopropanol (IPA) . Add 5% w/w Activated Charcoal , stir for 5 mins, and filter hot through Celite. Cool slowly to precipitate white/off-white crystals.
Q3: The salt is "oiling out" instead of crystallizing.
Diagnosis: Solvent Entrapment / Impurity Lowering Melting Point. The Fix:
-
Trituration: Decant the supernatant. Add anhydrous Diethyl Ether or MTBE to the oil. Sonicate vigorously under nitrogen. This removes residual high-boiling solvents and induces nucleation.
-
Seed Crystals: If available, add a seed crystal of the pure hydrochloride salt.[1]
Validated Protocols
Protocol A: Safe Salt Formation (Anhydrous)
Designed to protect the furan ring while stabilizing the aniline.[1]
-
Dissolution: Dissolve crude 2-(furan-2-ylmethoxy)aniline (Free Base) in anhydrous Diethyl Ether (10 mL/g).
-
Note: If solubility is poor, use a minimal amount of Dichloromethane (DCM).
-
-
Inerting: Flush the flask with Argon and cool to 0°C in an ice bath.
-
Acidification: Dropwise, add 4M HCl in Dioxane (1.05 equivalents).
-
Critical: Do not use a large excess of acid. Excess acid promotes degradation.
-
Observation: A white to pale-yellow precipitate should form immediately.
-
-
Isolation: Stir at 0°C for 15 minutes. Filter the solid under a blanket of nitrogen (Schlenk filtration is best).
-
Washing: Wash the cake with cold, anhydrous Ether (2x).
-
Drying: Dry under high vacuum at room temperature. Do not heat above 40°C.
Protocol B: Purification of the Free Base (Pre-Salt)
If the crude is too dirty for direct salt formation.[1]
-
Stationary Phase: Use Neutralized Silica Gel .
-
Preparation: Slurry silica in Hexanes containing 1% Triethylamine (Et3N). This neutralizes acidic sites that would otherwise decompose the furan.
-
-
Eluent: Hexanes : Ethyl Acetate gradient (typically 10:1 to 3:1).
-
Execution: Run the column quickly. Collect fractions and evaporate immediately. Do not leave the compound on the column overnight.
Visual Logic & Decision Pathways
Figure 1: Purification Workflow & Critical Control Points
This diagram illustrates the decision logic for handling the crude reaction mixture.
Caption: Figure 1. Decision tree for the purification of furan-containing aniline derivatives, highlighting the critical "Neutralized Silica" and "Anhydrous Salt Formation" steps.
References & Authoritative Sources
-
Furan Ring Stability in Acid:
-
Mechanism:[1] The furan ring is sensitive to acid-catalyzed ring opening (hydrolysis) to form 1,4-dicarbonyl compounds (Paal-Knorr reverse reaction). This is accelerated by water and heat.[4]
-
Source: Waidmann, C. R., et al. "Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings."[1] ResearchGate.[5]
-
-
Aniline Purification & Oxidation:
-
General Purification of Heterocyclic Amines:
-
Recrystallization Solvents for HCl Salts:
-
Data: Isopropanol (IPA) and Ethanol/Ether mixtures are identified as optimal solvent systems for crystallizing amine hydrochloride salts to remove colored impurities.
-
Source: "Reagents & Solvents: Solvents for Recrystallization." University of Rochester, Dept. of Chemistry.
-
Sources
- 1. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. echemcom.com [echemcom.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sciencemadness Discussion Board - Purification of Aniline Hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(Furan-2-ylmethoxy)aniline hydrochloride
Welcome to the technical support center for 2-(Furan-2-ylmethoxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges that can be encountered with this compound. As your dedicated support partner, we aim to empower you with the knowledge to navigate these experimental hurdles effectively.
Introduction
This compound is a compound of interest in various research and development fields. Like many hydrochloride salts of organic amines, its solubility can be influenced by a variety of factors including the solvent system, pH, and temperature. This guide provides a structured approach to troubleshooting and understanding the solubility characteristics of this compound, ensuring you can proceed with your experiments with confidence.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you may encounter when trying to dissolve this compound.
Question: My this compound is not dissolving in water, or is only sparingly soluble. What should I do?
Answer: While the aniline hydrochloride moiety generally confers good water solubility, the presence of the furan-2-ylmethoxy group can decrease aqueous solubility compared to the parent aniline hydrochloride.[1][2][3] If you are experiencing poor solubility in water, consider the following steps:
-
pH Adjustment: The solubility of amine hydrochlorides is highly pH-dependent. The hydrochloride salt is more soluble in acidic conditions. Ensure your aqueous solution is acidic (pH < 7). If you are using a buffered solution, check for potential interactions between the buffer components and your compound. For unbuffered water, the inherent acidity of the hydrochloride salt should aid dissolution. If your experimental conditions allow, slightly lowering the pH with a dilute solution of HCl may improve solubility.
-
Gentle Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit. We recommend a water bath set to 30-40°C. Avoid excessive heat, as it could potentially degrade the compound.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance the dissolution process.
-
Co-Solvent System: If aqueous solubility remains a challenge, the use of a water-miscible organic co-solvent is a common and effective strategy.[4][5] Please refer to the detailed protocol in the "Experimental Protocols" section for guidance on preparing a co-solvent system.
Question: I am observing precipitation of my compound after initial dissolution in an aqueous buffer. What is causing this?
Answer: This phenomenon is likely due to a change in pH or the common ion effect. If your buffer has a pH close to or above the pKa of the aniline moiety (the pKa of the anilinium ion is around 4.6), the free base form of the compound may be generated, which is likely less water-soluble than the hydrochloride salt.[6]
Another possibility is salt disproportionation, where the hydrochloride salt converts to its less soluble free base form, especially in suspensions or saturated solutions.[7][8]
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your final solution is sufficiently acidic to maintain the protonated, more soluble form of the amine.
-
Consider an Alternative Buffer: If possible, select a buffer system with a lower pH.
-
Reduce Concentration: Working with a lower concentration of the compound may prevent precipitation.
Question: Can I use organic solvents to dissolve this compound?
Answer: Yes, organic solvents can be a good option. Based on the properties of similar compounds, this compound is expected to be soluble in polar organic solvents.[3]
-
Recommended Solvents: Consider using ethanol, methanol, or dimethyl sulfoxide (DMSO).
-
Solubility Testing: It is always best practice to perform a small-scale solubility test with your chosen solvent before preparing a larger stock solution.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
| Compound | Solvent | Solubility | Reference |
| Aniline Hydrochloride | Water | 1070 g/L | [1][6][9] |
| Aniline Hydrochloride | Alcohol | Soluble | [1][2] |
| Aniline Hydrochloride | Chloroform | Soluble | [1][2] |
| 4-(Furan-2-ylmethoxy)aniline (predicted) | Water | Sparingly Soluble | [3] |
| 4-(Furan-2-ylmethoxy)aniline (predicted) | Ethanol, Methanol, DMSO | Soluble | [3] |
Q2: How does the hydrochloride salt form affect solubility?
A2: The formation of a hydrochloride salt from a weakly basic amine, such as an aniline derivative, is a common strategy to enhance aqueous solubility.[4][5] The salt form is ionic and therefore more readily solvated by polar solvents like water, especially under acidic conditions where the amine remains protonated.
Q3: Are there any stability concerns I should be aware of when preparing solutions?
A3: Aniline and its derivatives can be sensitive to light and air, potentially leading to discoloration over time.[1] It is recommended to store solutions of this compound protected from light. For long-term storage, refrigeration (2-8°C) is advisable.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent System
This protocol describes the preparation of a stock solution of this compound using a water/ethanol co-solvent system.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Deionized water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of this compound and place it in a sterile vial.
-
Add a small volume of ethanol to the vial to wet the solid. For example, for a target concentration of 10 mg/mL, you might start with 100 µL of ethanol for every 10 mg of compound.
-
Vortex the mixture until the solid is fully dissolved in the ethanol.
-
Slowly add deionized water dropwise while vortexing to reach the final desired concentration. The slow addition of water is crucial to prevent precipitation.
-
If the solution remains clear, your stock solution is ready. If cloudiness or precipitation occurs, you may need to increase the proportion of ethanol in your co-solvent system.
Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing solubility issues with this compound.
Caption: A decision tree for troubleshooting solubility issues.
We trust this technical guide will be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our scientific support team.
References
-
National Center for Biotechnology Information. (2020). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. Retrieved February 6, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). Anilinium chloride. Retrieved February 6, 2026, from [Link]
-
Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2859-2880. Retrieved February 6, 2026, from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical Sciences, 27(2), 246-257. Retrieved February 6, 2026, from [Link]
-
Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved February 6, 2026, from [Link]
-
Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved February 6, 2026, from [Link]
Sources
- 1. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 2. Aniline hydrochloride CAS#: 142-04-1 [amp.chemicalbook.com]
- 3. 4-(Furan-2-ylmethoxy)aniline|Research Chemical [benchchem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Anilinium chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-(Furan-2-ylmethoxy)aniline hydrochloride
Executive Summary & Structural Vulnerabilities
2-(Furan-2-ylmethoxy)aniline hydrochloride is a bifunctional building block frequently used in medicinal chemistry (e.g., kinase inhibitor synthesis). Its stability profile is governed by two highly reactive moieties: the electron-rich furan ring and the primary aniline , bridged by an ether linkage.
As a hydrochloride salt, this compound possesses an inherent "self-destruct" mechanism: the acidic nature of the salt can catalyze the decomposition of the acid-sensitive furan ring if moisture is present.
Core Degradation Risks[1]
-
Acid-Catalyzed Furan Ring Opening: The primary failure mode. The HCl salt creates a local acidic environment (pH < 4 in solution), promoting the hydrolytic cleavage of the furan ring into reactive 1,4-dicarbonyls [1].
-
Oxidative Polymerization: The aniline moiety is prone to radical-mediated oxidation (N-oxidation), leading to azo-coupling and the formation of dark-colored "aniline blacks" [2].
-
Photolytic Instability: Both aromatic systems are UV-active and susceptible to photo-oxidation.
Mechanistic Degradation Pathways
Understanding how the molecule breaks down is essential for interpreting LC-MS data and preventing sample loss.
Pathway A: The "Acid-Moisture" Cascade (Furanolysis)
In the presence of moisture, the HCl salt dissociates, protonating the furan ring (usually at the
Pathway B: Oxidative Stress (Aniline)
Exposure to air or peroxides (common in aged ether/THF solvents) generates radical species at the aniline nitrogen. This leads to dimerization (azo compounds) or oxidation to quinone imines, which manifest as bright red or brown impurities.
Visualizing the Pathways
Figure 1: Dual degradation pathways showing acid-catalyzed furanolysis (top) and oxidative aniline coupling (bottom).
Troubleshooting Guide: Diagnostics & Solutions
Use this matrix to diagnose issues observed during synthesis or storage.
| Symptom | Probable Cause | Diagnostic Check | Immediate Remediation |
| Sample turns brown/black | Aniline Oxidation or Furan Resinification . Common in aged samples. | Visual: Is the solid sticky? (Resinification). LC-MS: Check for dimer masses (2M-2H). | Recrystallize immediately (EtOH/Et2O) containing trace antioxidant (e.g., BHT). Store under Argon. |
| New peak at M+16 or M+32 | N-Oxidation . Aniline converting to hydroxylamine/nitroso species. | LC-MS: Mass shift of +16 Da. | Purge solvents with inert gas. Check THF/Ethers for peroxides using test strips. |
| Loss of aromatic protons (NMR) | Furan Ring Opening . Acid hydrolysis has destroyed the furan ring. | 1H-NMR: Disappearance of furan doublets ( | Irreversible. Discard sample. For future batches, store strictly desiccated. |
| Insoluble precipitate in water | Free Base Formation . HCl lost or neutralized, reducing solubility. | pH Check: Measure pH of supernatant. If >6, salt has dissociated. | Re-acidify with 1M HCl in Et2O to regenerate the salt form. |
Experimental Protocols: Stress Testing & Validation
To validate the stability of your specific lot, perform this abbreviated Stress Testing protocol adapted from ICH Q1A (R2) guidelines [4].
Protocol A: Forced Degradation (Stress Testing)
Purpose: To identify characteristic degradation products and retention times.
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile:Water (50:50).
-
Stress Conditions:
-
Acid Stress: Add 0.1N HCl. Heat at 60°C for 2 hours. (Expect: Furan degradation).
-
Oxidative Stress: Add 3% H₂O₂. Store at RT for 4 hours. (Expect: Aniline N-oxides).
-
Photolytic Stress: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze via HPLC-UV (254 nm) and LC-MS.
-
Acceptance: Parent peak purity should be >99% in control samples.
Protocol B: Peroxide Detection in Solvents
Critical Step: Furan rings are "peroxide sponges." Never dissolve this compound in uninhibited ethers without testing.
-
Reagent: Quantofix® Peroxide 100 test strips (or equivalent KI/Starch paper).
-
Method: Dip strip into the solvent (THF, Dioxane, Diethyl Ether) for 1 second.
-
Readout: Any blue coloration indicates peroxides >5 ppm.
-
Action: If positive, DO NOT USE . Pass solvent through activated alumina or use fresh anhydrous solvent.
Frequently Asked Questions (FAQ)
Q: Can I store the compound in DMSO solution at -20°C? A: Use with caution. While -20°C slows degradation, DMSO is hygroscopic. Absorbed water combined with the HCl salt will slowly degrade the furan ring over months. Recommendation: Store as a solid powder, desiccated, at -20°C. Make solutions fresh.
Q: I need to perform a reaction under basic conditions. Will the furan survive? A: Generally, yes. Furans are significantly more stable to base than to acid. However, the aniline is susceptible to oxidation at high pH. Perform basic reactions under a strict Nitrogen/Argon atmosphere to prevent "browning."
Q: What is the best way to remove the brown color from an aged batch? A: The brown color is often trace polymeric impurities.
-
Dissolve the salt in a minimum amount of Methanol.
-
Add activated charcoal (10% w/w).
-
Stir for 15 minutes and filter through Celite.
-
Precipitate by adding cold Diethyl Ether.
Q: Why does the Material Safety Data Sheet (MSDS) say "Hygroscopic"? A: Hydrochloride salts of anilines have high lattice energy but readily coordinate water. This water facilitates the proton transfer from the HCl to the furan ring, initiating the degradation cascade described in Section 2 [5].
References
-
Dunlop, A. P. (1948). Furan Chemistry. Industrial & Engineering Chemistry. Link(Classic reference establishing furan acid sensitivity).
- Patai, S. (1968). The Chemistry of the Amino Group. Interscience Publishers.
-
Keay, B. A., & Dibble, P. W. (1996). Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. Link
-
ICH Expert Working Group. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2] Link
-
ChemicalBook. (2024).[3][4] Aniline Hydrochloride Properties and Stability Data. Link
Sources
Optimizing reaction conditions for "2-(Furan-2-ylmethoxy)aniline hydrochloride"
Technical Support Center: Optimization of 2-(Furan-2-ylmethoxy)aniline Hydrochloride
Status: Operational Role: Senior Application Scientist Case ID: OPT-FUR-ANI-001
Executive Summary
The synthesis of This compound presents a classic "chemoselectivity paradox." You are tasked with reducing a nitro group to an aniline in the presence of a furan ring—a moiety notoriously sensitive to both hydrogenation (saturation) and acidic hydrolysis (ring opening/polymerization). Furthermore, the final salt formation requires exposure to HCl, the very reagent that destroys furan rings if not handled under strictly anhydrous conditions.
This guide replaces standard textbook procedures with field-proven, robust protocols designed to preserve the furan pharmacophore.
Module 1: The O-Alkylation (Constructing the Scaffold)
Objective: Synthesize the intermediate 2-(Furan-2-ylmethoxy)-1-nitrobenzene. Core Challenge: Preventing C-alkylation and hydrolysis of the furfuryl halide.
Optimized Protocol
-
Reagents: 2-Nitrophenol (1.0 eq), Furfuryl chloride (1.1 eq), Potassium Carbonate (
, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalytic). -
Solvent: DMF (Anhydrous). Do not use Acetone; the higher temperature of DMF is needed for sterically hindered ortho-phenols.
-
Procedure:
-
Dissolve 2-nitrophenol in DMF under
. -
Add
and stir at RT for 30 min (formation of phenoxide). -
Add KI (Finkelstein catalyst) followed by dropwise addition of Furfuryl chloride.
-
Heat to 60°C (Do not exceed 80°C to prevent furfuryl decomposition).
-
Monitor via TLC/HPLC.
-
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Unreacted Phenol | Phenoxide formation incomplete. | Ensure the mixture turns bright yellow/orange (phenoxide formation) before adding the alkyl halide. |
| Significant Impurity (Non-polar) | C-Alkylation (Ring alkylation). | Switch solvent to Acetonitrile . DMF promotes O-alkylation, but high temps can encourage C-alkylation. Keep temp <65°C. |
| Furfuryl Chloride degradation | Moisture in solvent. | Furfuryl chloride hydrolyzes rapidly. Use fresh reagents and dry DMF. |
Module 2: Chemoselective Reduction (The Critical Step)
Objective: Reduce
Recommended Protocol: Iron/Ammonium Chloride (Fe/NH4Cl)
This method is the "Gold Standard" for furan-containing nitroarenes. It operates at near-neutral pH, preventing acid-catalyzed furan ring opening.
-
Reagents: Nitro intermediate (1.0 eq), Iron powder (5.0 eq, fine mesh), Ammonium Chloride (5.0 eq).
-
Solvent: Ethanol/Water (4:1 ratio).
-
Procedure:
-
Suspend intermediate in EtOH/Water.
-
Add
and Iron powder. -
Heat to reflux (
) with vigorous stirring (mechanical stirring recommended due to heavy slurry). -
Monitor via TLC (Amine is usually fluorescent; Nitro is not). Reaction typically completes in 2–4 hours.
-
Workup: Filter hot through Celite to remove iron sludge. Wash with EtOAc.
-
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Furan Ring Saturation (THF formation) | Wrong Catalyst. | If you used Pd, Pt, or Raney Ni, the furan is gone. Switch to Fe/ |
| Stalled Reaction (Intermediate present) | Iron surface passivation. | "Activate" the iron powder by washing it with dilute HCl then drying it before use, or simply add excess fresh iron. |
| Product is Red/Dark | Oxidation of Aniline. | Anilines oxidize in air. Perform the reduction and workup under |
Module 3: Salt Formation (The Stability Bottleneck)
Objective: Convert the free base to the Hydrochloride salt. Critical Warning: Aqueous HCl will hydrolyze the furan ring, creating a black tar (polymerization). You must use Anhydrous conditions .
Optimized Protocol
-
Reagents: Free Aniline base, 4M HCl in Dioxane (commercial) or HCl in Diethyl Ether.
-
Solvent: Anhydrous Diethyl Ether or MTBE.
-
Procedure:
-
Dissolve the free aniline in dry Ether/MTBE at 0°C (Ice bath).
-
Add HCl/Dioxane dropwise. Do not add excess. Stoichiometry should be 1.0 to 1.05 equivalents.
-
A white/off-white precipitate should form immediately.
-
Stir for 15 min at 0°C.
-
Filter under
atmosphere (hygroscopic salt). Wash with dry ether.
-
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Black/Green Tar Formation | Acid-catalyzed polymerization. | You likely used aqueous HCl or allowed the temp to rise. Use anhydrous HCl and keep it at 0°C . |
| Oiling out (No solid) | Solvent polarity issue. | If the salt oils out, add a non-polar co-solvent like Hexane or Pentane and scratch the flask to induce crystallization. |
| Hygroscopicity | Moisture absorption. | The HCl salt will absorb water and degrade the furan. Store in a desiccator at -20°C. |
Visualized Workflows
Diagram 1: Synthetic Pathway & Logic Flow
Caption: Optimized synthetic workflow emphasizing Quality Control (QC) checkpoints to prevent furan degradation.
Diagram 2: Troubleshooting the Reduction Step
Caption: Decision tree for troubleshooting the chemoselective reduction of the nitro group.
References
-
Chemoselective Reduction of Nitro Groups
- Title: Chemoselective reduction of nitro compounds with iron/ammonium chloride.
- Context: Validates the use of Fe/NH4Cl for reducing nitro groups in the presence of sensitive functionalities.
-
Source:
-
Williamson Ether Synthesis Optimization
-
Furan Stability in Acid
- Title: Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings.
- Context: Details the kinetics of furan ring opening in acidic media, supporting the requirement for anhydrous HCl at low temper
-
Source:
-
General Synthesis of Furan Derivatives
- Title: Synthesis and Characteriz
- Context: General handling and characteriz
-
Source:
Sources
Technical Support Center: A Troubleshooting Guide for NMR Peak Assignments of 2-(Furan-2-ylmethoxy)aniline hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(Furan-2-ylmethoxy)aniline hydrochloride and need assistance with Nuclear Magnetic Resonance (NMR) peak assignments. The unique combination of a furan ring, a methoxy bridge, and an aniline hydrochloride moiety in this molecule can lead to a complex and sometimes counterintuitive NMR spectrum. This document provides a structured, in-depth approach to troubleshooting common peak assignment challenges, grounded in established spectroscopic principles.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shift ranges for the key protons in this compound?
A: The ¹H NMR spectrum of this compound is best analyzed by considering its constituent parts: the furan ring, the aniline ring, the methoxy linker, and the amine hydrochloride. The electron-withdrawing and donating effects of these groups, along with the protonation of the aniline nitrogen, will influence the final chemical shifts. Below is a table of expected ranges.
| Proton(s) | Typical Chemical Shift (δ) Range (ppm) | Notes |
| Furan H5 | 7.4 - 7.6 | Typically the most downfield furan proton due to proximity to the ring oxygen. |
| Furan H3 | 6.3 - 6.5 | Will appear as a doublet of doublets or a triplet. |
| Furan H4 | 6.2 - 6.4 | Often overlaps with the H3 signal. |
| Aniline Aromatic H's | 6.8 - 7.5 | The exact shifts depend on the substitution pattern and the electron-withdrawing effect of the protonated amine. |
| Methylene (-O-CH₂-) | 5.0 - 5.3 | Deshielded by the adjacent oxygen and the furan ring. |
| Amine (-NH₃⁺) | Broad, variable (often > 10) | The chemical shift is highly dependent on solvent, concentration, and temperature. It may exchange with residual water or deuterated solvent. |
Q2: How does the hydrochloride salt formation affect the NMR spectrum, particularly the aniline protons?
A: The formation of the hydrochloride salt has a significant impact on the aniline portion of the molecule. The protonation of the nitrogen atom makes the -NH₃⁺ group a strong electron-withdrawing group. This has two main consequences:
-
Deshielding of Aromatic Protons: The aromatic protons on the aniline ring will be shifted downfield (to a higher ppm value) compared to the free aniline base.
-
Amine Proton Signal: The amine protons themselves become more acidic and will appear as a broad signal, often significantly downfield. This peak's position and even its visibility can be affected by the choice of NMR solvent and the presence of any water. In protic deuterated solvents like D₂O or CD₃OD, this peak may disappear due to proton-deuterium exchange.[1]
Q3: I am seeing more peaks in my spectrum than expected. What are the likely impurities?
A: Common impurities could include:
-
Residual Solvents: Always check for peaks corresponding to the solvents used in the synthesis and purification, such as diethyl ether, ethyl acetate, or methanol.[2][3][4][5][6]
-
Starting Materials: Unreacted 2-aminophenol or 2-(chloromethyl)furan could be present.
-
Side Products: Byproducts from the synthesis, such as self-condensation products, may be present.
-
Water: A broad peak due to water is very common and its chemical shift can vary depending on the solvent.[2]
Troubleshooting Workflow for Peak Assignment
If you are encountering difficulties in assigning the peaks in your NMR spectrum, follow this logical workflow.
Sources
Avoiding impurities in "2-(Furan-2-ylmethoxy)aniline hydrochloride" synthesis
The following guide serves as a specialized Technical Support Center for the synthesis of 2-(Furan-2-ylmethoxy)aniline hydrochloride . It is designed for researchers encountering purity issues with this specific scaffold.[1][2]
Ticket ID: FMA-HCl-001 Status: Open Severity: High (Impurity Control) Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Molecule Analysis
The Challenge: Synthesizing This compound requires navigating a "Fragility Triangle."[1][2] The molecule contains three mutually sensitive functionalities that often lead to conflicting reaction requirements:
-
Furan Ring: Acid-sensitive (prone to hydrolytic ring opening) and reduction-sensitive (prone to saturation).[1][2]
-
Benzylic Ether Linkage: Susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions.[1][2]
-
Aniline/HCl Salt: Requires acidic conditions for formation, which threatens the furan ring if water is present.[1][2]
This guide prioritizes Chemoselectivity to avoid the three most common impurities: Tetrahydrofuran derivatives (over-reduction), Levulinic acid derivatives (acid hydrolysis), and 2-Aminophenol (ether cleavage).[1][2]
Phase 1: The Alkylation (Ether Formation)
Objective: Synthesize 2-(furan-2-ylmethoxy)nitrobenzene from 2-nitrophenol and furfuryl chloride/bromide.[2]
Critical Control Points[1][2][3][4]
-
The Issue: Competition between O-alkylation (desired) and C-alkylation, or hydrolysis of the furfuryl halide.
-
Protocol Recommendation: Use Potassium Carbonate (
) in DMF or Acetonitrile .[1][2] Avoid strong bases like NaH which can promote side reactions on the furan ring.[1][2]
Troubleshooting Table: Alkylation Impurities
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Sticky Black Tar | Polymerization of Furfuryl Halide | Furfuryl halides are unstable.[1][2] Distill furfuryl chloride immediately before use or store stabilized with |
| Unreacted Nitrophenol | Moisture in solvent | DMF/MeCN must be anhydrous .[1][2] Water hydrolyzes the furfuryl halide to furfuryl alcohol, killing the electrophile.[1][2] |
| Unknown Peak ( | C-Alkylation (Minor) | Switch solvent to Acetone (lower temp favors O-alkylation) or use |
Phase 2: The Reduction (The Danger Zone)
Objective: Reduce the nitro group to aniline without touching the furan ring or the ether bond.[2]
⛔ STOP: Avoid Catalytic Hydrogenation (H2 + Pd/C)
Standard hydrogenation is the #1 cause of failure for this molecule.[2]
-
Risk A: Saturation of the furan ring to a tetrahydrofuran (THF) analog.[2]
-
Risk B: Hydrogenolysis of the benzylic C-O bond, yielding 2-aminophenol and methylfuran.[1][2]
✅ GO: Chemoselective Chemical Reduction
Recommended Method: Iron Powder / Ammonium Chloride (
Protocol:
-
Dissolve Nitro-intermediate (1.0 eq) in EtOH/Water (3:1) .
-
Add Ammonium Chloride (
, 5.0 eq) and Iron Powder (5.0 eq, 325 mesh) . -
Heat to reflux (approx. 70-80°C) with vigorous stirring (mechanical stirring recommended due to iron sludge).
-
Workup: Filter hot through Celite to remove iron oxides. Wash with EtOAc.[1][2][3][4]
Alternative Method (If Fe fails): Sodium Dithionite (
Phase 3: Salt Formation (The Acid Trap)
Objective: Isolate the Hydrochloride salt without opening the furan ring.[2]
The Mechanism of Failure
Furan rings are "masked" 1,4-dicarbonyls.[1][2] In the presence of aqueous acid , they undergo hydrolytic ring opening to form diketones (e.g., levulinic aldehyde derivatives), which then polymerize into dark tars.[1]
The Solution: Anhydrous Conditions
Protocol:
-
Dissolve the crude aniline free base in anhydrous Diethyl Ether or Dioxane .[1][2]
-
Cool to 0°C .
-
Add 4M HCl in Dioxane (anhydrous) dropwise. Do not use concentrated aqueous HCl (37%).[2]
-
The salt should precipitate immediately as a white/off-white solid.[1][2]
-
Filtration: Filter under Nitrogen (to avoid moisture absorption).[1][2] Wash with dry ether.[1][2]
Impurity & Pathway Visualization
The following diagram maps the "Safe Path" vs. the "Impurity Traps."
Caption: Reaction flowchart highlighting the chemoselective route (Green) versus high-risk pathways (Red) leading to common impurities.[1][2]
Frequently Asked Questions (FAQs)
Q1: Can I use Raney Nickel instead of Iron? A: Proceed with extreme caution. While Raney Nickel is less prone to ether cleavage than Pd/C, it is highly active for furan ring hydrogenation.[1] If you must use it, poison the catalyst (e.g., with thiophene) and use atmospheric pressure, but Fe/NH4Cl remains superior for this specific substrate [1].[1]
Q2: My product turns purple/black upon standing. Why? A: Anilines are oxidation-sensitive, and furan rings are acid-sensitive.[1][2] If the salt contains trapped acid or moisture, it will degrade (polymerize) over time.[1][2] Ensure the salt is washed thoroughly with dry ether to remove excess HCl and stored under Argon in a desiccator.[1][2]
Q3: How do I remove the "Iron sludge" effectively? A: The iron oxide sludge can be very fine.[2] Add a small amount of Celite directly to the reaction mixture before filtration.[1][2] Filter while the solution is still hot (approx 50-60°C) to prevent the product from precipitating in the filter cake.[2]
Q4: Can I use SnCl2 (Tin Chloride) instead? A: Yes, stannous chloride is a viable alternative for nitro reduction [2].[1][2] However, the workup often leads to difficult emulsions, and residual tin is a regulated heavy metal impurity in pharma.[1] Iron is generally cleaner and "greener."[1][2]
References
-
Bechamp Reduction & Alternatives: Org. Synth. 2010, 87, 183.[1] (General protocol for Fe/NH4Cl reduction of nitroarenes tolerant of sensitive groups).
-
Furan Ring Stability: Common Organic Chemistry, "Nitro Reduction," accessed 2024.[1][2] Link
-
Synthesis of Furan-Aniline Intermediates: RSC Advances, 2015.[1][2] (Discussing similar N-furfuryl aniline syntheses and stability). Link
-
Avoiding Hydrogenolysis: Rylander, P. N.[1][2] Hydrogenation Methods. Academic Press, 1985.[1][2] (Authoritative text on catalyst selection to avoid ether cleavage).
Sources
Technical Support Center: Reaction Monitoring for 2-(Furan-2-ylmethoxy)aniline Hydrochloride by TLC
Welcome to the technical support guide for Thin-Layer Chromatography (TLC) analysis of reactions involving 2-(Furan-2-ylmethoxy)aniline hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to make informed decisions during your research. This guide is structured to help you establish a robust TLC method and troubleshoot common issues you may encounter with this specific class of compounds.
Section 1: Foundational Protocols & Key Considerations
The structure of 2-(Furan-2-ylmethoxy)aniline presents a unique set of challenges for TLC analysis. The molecule contains a basic aniline nitrogen, which can interact strongly with the acidic silica gel stationary phase, and two aromatic rings (furan and benzene), which make it UV-active.[1][2][3] The hydrochloride salt form makes the starting material highly polar and acidic.[4][5]
Protocol 1.1: Standard TLC Setup & Eluent Selection
This protocol provides a starting point for developing a reliable TLC method.
Step-by-Step Methodology:
-
Chamber Preparation:
-
Select a TLC chamber and line one side with a piece of filter paper.
-
Pour your chosen solvent system (eluent) into the chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line you will draw on your TLC plate.[6]
-
Cover the chamber and let it saturate for 5-10 minutes. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better and more reproducible chromatograms.
-
-
Plate Preparation & Spotting:
-
Using a pencil, gently draw a straight origin line about 1 cm from the bottom of a silica gel plate.
-
Prepare a dilute solution of your reaction mixture (an aliquot) in a suitable solvent (e.g., dichloromethane or ethyl acetate). Overly concentrated samples are a primary cause of large, poorly resolved spots.[7]
-
Using a capillary tube, apply a small spot of your sample onto the origin line. The spot should be no more than 1-2 mm in diameter.[7][8]
-
It is crucial to co-spot: apply a spot of your starting material, a spot of the reaction mixture, and a spot containing both (the co-spot) on the same plate. This helps in definitively identifying the starting material spot in the reaction lane.
-
-
Development:
-
Carefully place the TLC plate in the saturated chamber and replace the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Drying:
-
Allow the residual solvent to evaporate from the plate completely in a fume hood. Gentle warming with a heat gun can accelerate this, but avoid overheating.
-
Protocol 1.2: Visualization Techniques
Because the starting material and likely products contain aromatic rings, UV visualization is the primary, non-destructive method.[3] Chemical stains serve as a secondary, destructive confirmation.
-
1. UV Light (254 nm):
-
Procedure: Place the dried plate under a short-wave UV lamp (254 nm).
-
Expected Result: UV-active compounds, like those containing furan and benzene rings, will appear as dark spots against the green fluorescent background of the plate.[3] This is the quickest way to visualize your results.
-
-
2. Potassium Permanganate (KMnO₄) Stain:
-
Mechanism: This stain reacts with compounds that can be oxidized. The aniline moiety is susceptible to oxidation.
-
Recipe: Dissolve 1.5g of KMnO₄ and 10g of K₂CO₃ in 200mL of water.
-
Procedure: After UV analysis, quickly dip the plate into the stain solution or spray it evenly. Gently warm the plate with a heat gun.
-
Expected Result: Oxidizable compounds will appear as yellow or brown spots on a purple background.[9]
-
-
3. p-Anisaldehyde Stain:
-
Mechanism: This stain is particularly useful for detecting a wide range of functional groups, including amines, often yielding distinct colors.[9][10]
-
Recipe: Freshly mix 2.5 mL of p-anisaldehyde, 2.5 mL of concentrated sulfuric acid, and 95 mL of ethanol.
-
Procedure: Dip or spray the plate and heat carefully with a heat gun until colors develop.
-
Expected Result: Spots will appear in various colors (e.g., violet, blue, red, green), which can help differentiate between compounds.[10]
-
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter when running TLC for reactions with this compound.
Q1: My spots are streaking badly, forming a long tail from the baseline. What's happening and how do I fix it?
A1: This is the most common issue with amine-containing compounds on silica gel.
-
Causality: Silica gel is acidic (due to Si-OH groups), while the aniline nitrogen in your compound is basic. This strong acid-base interaction causes the compound to "stick" to the origin and streak up the plate rather than eluting as a tight spot.[11][12] Overloading the plate can also cause streaking.[12][13]
-
Solution:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a base to your eluent.
-
Reduce Concentration: Ensure your sample is not too concentrated. Dilute your aliquot and re-spot.[7]
-
Change Stationary Phase: Consider using alumina (Al₂O₃) TLC plates. Alumina is slightly basic and often provides better chromatography for basic compounds.[16][17]
-
Q2: My starting material, the aniline hydrochloride salt, isn't moving from the baseline (Rf = 0). Why?
A2: The hydrochloride salt is extremely polar.
-
Causality: As a salt, your starting material has a very high affinity for the polar silica gel stationary phase and is poorly soluble in common non-polar to moderately polar eluents (like Hexane/Ethyl Acetate). It will remain "stuck" at the origin.
-
Solution:
-
Increase Eluent Polarity: Switch to a much more polar solvent system. A mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 or 90:10 DCM:MeOH) is a good starting point.
-
Neutralize the Sample (for analysis only): Before spotting, you can take a small sample of the reaction mixture, dilute it, and add a drop of a weak base (like saturated sodium bicarbonate solution) to neutralize the HCl and form the free amine. The free amine is less polar and will move up the plate in standard solvent systems. Note: This is only to confirm the presence of the starting material; the actual reaction mixture should be spotted directly.
-
Q3: My product and starting material spots are very close together (low resolution). How can I improve separation?
A3: This requires optimizing the mobile phase.
-
Causality: The polarity of your eluent is not optimal for differentiating between the components.
-
Solution:
-
Systematic Solvent Testing: If using a two-component system like Hexane/Ethyl Acetate, systematically vary the ratio. If spots are too close at the bottom (low Rf), increase the proportion of the more polar solvent (Ethyl Acetate). If they are too close at the top (high Rf), increase the proportion of the non-polar solvent (Hexane).
-
Change Solvent Selectivity: If changing the ratio doesn't work, change the solvents themselves. Swap Ethyl Acetate for Dichloromethane, or Hexane for Toluene. Different solvents interact with your compounds in unique ways, which can drastically alter the separation.
-
Try a Three-Component System: Sometimes, adding a third solvent can fine-tune the separation. For nitrogenous compounds, a classic system is Dichloromethane/Methanol/Ammonium Hydroxide.[15]
-
Q4: I don't see any spots under UV light. Did my reaction fail?
A4: Not necessarily. This could be a concentration or visualization issue.
-
Causality: While your compound is expected to be UV-active, the concentration in your aliquot might be too low to detect.[6] Alternatively, a non-UV-active product may have formed.
-
Solution:
-
Concentrate the Spot: Apply your sample multiple times to the same spot on the origin line, allowing the solvent to fully dry between each application.[6][18] This increases the amount of compound without enlarging the spot diameter.
-
Use a Chemical Stain: Immediately try visualizing with a potassium permanganate or p-anisaldehyde stain as described in Protocol 1.2. These stains are often more sensitive than UV for certain compounds.
-
Confirm Reaction Failure: If you still see no product spot after concentrating and staining, but you do see your starting material spot (or what's left of it), it is more likely the reaction has not proceeded.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the best starting solvent system for monitoring a reaction with this compound? A good starting point for many organic compounds is a 1:1 mixture of Hexane and Ethyl Acetate.[17] However, given the basicity of the free amine, a better initial system would be 3:1 Hexane:Ethyl Acetate with 1% Triethylamine (TEA) . This provides a moderately polar eluent while proactively addressing the potential for streaking.
FAQ 2: Why is it so important to add a basic modifier like TEA to the eluent? The surface of a standard silica gel plate is covered in silanol (Si-OH) groups, which are acidic. Basic compounds, especially amines, can be protonated by these groups, leading to a strong ionic interaction. This causes the spot to "drag" or "streak" up the plate. Adding a small amount of a competitive base like TEA "caps" these acidic sites, allowing your basic compound to travel up the plate based on polarity interactions, resulting in sharp, well-defined spots.[7][11]
FAQ 3: How do I interpret the TLC to know when my reaction is complete? A reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate. In a well-run TLC analysis for reaction monitoring, you should observe:
-
The spot corresponding to your starting material diminishes over time.
-
A new spot corresponding to your product appears and intensifies.
-
The reaction is complete when a sample from the reaction mixture shows a complete absence of the starting material spot. Using a co-spot is essential for this analysis.
Section 4: Data Summaries & Workflow Diagrams
Table 1: Recommended Solvent Systems for Aniline Derivatives
| Solvent System Components | Ratio (v/v/v) | Target Compound Polarity | Notes |
| Hexane, Ethyl Acetate, Triethylamine | 70:30:1 | Low to Medium | Excellent starting point for the free amine form. Adjust Hex/EtOAc ratio for desired Rf. |
| Dichloromethane, Methanol, NH₄OH | 90:10:1 | Medium to High | Effective for more polar aniline derivatives and helps prevent streaking.[15] |
| Chloroform, Diethyl Ether, Triethylamine | 6:4:1 | Medium | A reported system for separating biogenic amines, may offer different selectivity.[19] |
| n-Butanol, Acetic Acid, Water | 4:1:1 | High (Polar) | Used for very polar compounds like amino acids; may be useful for the hydrochloride salt.[20] |
Diagrams
Sources
- 1. 4-(Furan-2-ylmethoxy)aniline|Research Chemical [benchchem.com]
- 2. 2-(Furan-2-yl)aniline | C10H9NO | CID 4685350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 5. Aniline hydrochloride (CAS 142-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. TLC stains [reachdevices.com]
- 10. epfl.ch [epfl.ch]
- 11. chembam.com [chembam.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 14. Chromatography [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: Catalyst Selection for Reactions with 2-(Furan-2-ylmethoxy)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Furan-2-ylmethoxy)aniline and its hydrochloride salt. This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for common synthetic transformations involving this versatile building block. The inherent functionalities—a nucleophilic aniline, a reactive furan ring, and a stable ether linkage—offer numerous synthetic possibilities but also present unique catalytic challenges. This guide is structured in a question-and-answer format to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Initial Considerations & Substrate Stability
Q1: My starting material is 2-(Furan-2-ylmethoxy)aniline hydrochloride. Do I need to neutralize it before starting my reaction?
A1: Yes, almost certainly. The hydrochloride salt form means the aniline nitrogen is protonated (-NH₃⁺), rendering it non-nucleophilic and generally unreactive in catalytic cycles like cross-coupling. The presence of HCl can also poison certain catalysts or promote undesired side reactions, particularly the degradation of the acid-sensitive furan ring.
-
Causality: For the aniline nitrogen to participate in reactions such as C-N cross-coupling (Buchwald-Hartwig), acylation, or to act as an internal directing group, the lone pair of electrons on the nitrogen must be available. This requires deprotonation to the free aniline (-NH₂).
-
Recommended Action: Add a suitable base to your reaction mixture to neutralize the hydrochloride salt in situ.
-
Base Selection Logic:
-
For Palladium-Catalyzed Cross-Coupling: Use a weak, non-nucleophilic base. Inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are standard choices. Stronger bases like alkoxides (e.g., NaOtBu) are also common in Buchwald-Hartwig aminations but can promote side reactions.
-
For Acid-Catalyzed Cyclizations: No initial base is needed as the reaction requires an acidic environment. The hydrochloride salt may even be beneficial.
-
For Hydrogenations: A mild organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used to liberate the free amine without interfering with the heterogeneous catalyst.
-
Q2: I'm observing significant decomposition of my starting material, especially at elevated temperatures. What is the likely cause and how can I prevent it?
A2: The furan moiety is the most probable culprit. Furans, while aromatic, are susceptible to degradation under strongly acidic, oxidative, or high-temperature conditions.
-
Causality: The furan ring can undergo acid-catalyzed polymerization or ring-opening. This is particularly relevant in reactions that generate acidic byproducts or require Lewis/Brønsted acid catalysts.
-
Troubleshooting & Optimization:
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Inert Atmosphere: Rigorously degas your solvents and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Milder Catalysts: If you are attempting a cyclization, consider screening milder Lewis acids. Gold (Au) and Silver (Ag) catalysts are known for their ability to promote complex transformations under gentle conditions.[1][2]
-
pH Control: If the reaction allows, use a non-acidic solvent and a base that can buffer the reaction medium.
-
Part 2: Specific Transformations & Catalyst Selection
Q3: I want to synthesize a carbazole derivative through an intramolecular cyclization. What type of catalyst should I use?
A3: This is a powerful application for this substrate, typically involving an acid-catalyzed rearrangement and cyclization. The reaction often proceeds via a pathway analogous to the aza-Piancatelli rearrangement.[3][4][5][6][7]
-
Mechanism Insight: The reaction is initiated by the activation of the furan ring, often by a Lewis or Brønsted acid catalyst. This facilitates an intramolecular attack by the aniline nitrogen, followed by a cascade of events leading to the aromatic carbazole core.
-
Catalyst Recommendations:
-
Gold Catalysts (AuCl₃, AuBr₃): Gold(III) salts are highly effective Lewis acids for activating furan rings toward nucleophilic attack.[1][8][9] They are often the first choice for this type of transformation due to their high efficiency under mild conditions.[9]
-
Palladium Catalysts (Pd(OAc)₂, PdCl₂): Palladium(II) catalysts can also promote intramolecular C-H functionalization and C-N bond formation to assemble carbazoles.[10][11][12] This often requires an oxidant like Cu(OAc)₂ to regenerate the active Pd(II) species.[10]
-
Lanthanide Trifates (e.g., Dy(OTf)₃, Sc(OTf)₃): These are excellent Lewis acids for promoting aza-Piancatelli rearrangements and are a good alternative to precious metal catalysts.[3]
-
Brønsted Acids (p-TsOH, H₂SO₄): While potentially effective, strong Brønsted acids can easily lead to substrate decomposition and should be used with caution and at low temperatures.
-
Caption: Catalyst selection workflow for carbazole synthesis.
Q4: How can I selectively hydrogenate the furan ring to a tetrahydrofuran (THF) ring without affecting the aniline or causing ether cleavage?
A4: Selective hydrogenation of the furan ring is challenging due to competing reactions. Success hinges on catalyst choice and careful control of reaction conditions.
-
Causality: The furan ring can be hydrogenated, but the benzylic ether C-O bond is susceptible to hydrogenolysis (cleavage). Furthermore, very active catalysts can also reduce the aniline's aromatic ring at high pressures and temperatures.
-
Catalyst & Conditions Comparison:
| Catalyst System | Pressure (H₂) | Temperature | Expected Outcome & Commentary |
| 5% Ru/C | 50-80 bar | 80-120 °C | Ruthenium is highly active for furan ring hydrogenation.[13] However, it may also promote ether cleavage. Start at lower temperatures to improve selectivity. |
| 5% Rh/C or Rh/Al₂O₃ | 30-50 bar | 50-80 °C | Rhodium often provides good selectivity for heterocyclic ring hydrogenation under milder conditions than Ruthenium. |
| 10% Pd/C | 1-10 bar | 25-50 °C | Palladium is a versatile catalyst. At low pressure/temperature, it can be selective, but it is also notorious for causing hydrogenolysis of benzylic ethers. Use with caution. |
| Non-noble metals (Ni, Co) | 40-60 bar | 100-150 °C | Non-noble metal catalysts can be effective but typically require higher temperatures and pressures, increasing the risk of side reactions.[14] Alloying Ni with Ga can suppress furan ring adsorption and reduce side reactions.[15] |
-
Troubleshooting & Optimization:
-
Low Catalyst Loading: Use the lowest effective catalyst loading (e.g., 1-2 mol%) to minimize side reactions.
-
Solvent Choice: Protic solvents like ethanol or methanol are generally effective. Using water as a solvent can sometimes promote rearrangement of the furan ring to cyclopentanone, especially with catalysts like Ni, Pt, or Pd.[16]
-
Monitor Carefully: Track the reaction progress closely by TLC or GC-MS to stop it once the starting material is consumed, preventing over-reduction or product degradation.
-
-
To a high-pressure autoclave, add this compound (1.0 eq) and methanol.
-
Add triethylamine (1.1 eq) to neutralize the salt.
-
Carefully add 5% Rh/C (2 mol%) under a stream of nitrogen.
-
Seal the reactor, purge with N₂ three times, then purge with H₂ three times.
-
Pressurize the reactor to 40 bar with H₂.
-
Stir the reaction at 60 °C and monitor hydrogen uptake.
-
Upon completion, cool the reactor, vent carefully, and purge with N₂.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Celite/catalyst pad should be kept wet with solvent to prevent ignition upon contact with air.[17]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Part 3: General Troubleshooting
Q5: My reaction is stalled, showing low conversion even after a long time. What are the common causes?
A5: Low conversion is a frequent issue that can often be traced back to catalyst deactivation or suboptimal conditions.
-
Potential Causes & Solutions:
-
Catalyst Poisoning: The aniline nitrogen or furan oxygen can coordinate to the metal center and inhibit catalysis. Impurities in starting materials or solvents (e.g., sulfur compounds) are potent poisons.
-
Solution: Ensure high purity of all reagents and solvents. Sometimes, increasing the catalyst loading or adding a ligand that can be displaced (like acetonitrile in PdCl₂(CH₃CN)₂) can help.[18]
-
-
Insufficient Base: For reactions requiring the free aniline (see Q1), incomplete neutralization will result in low conversion as the reactive species is not fully available.
-
Solution: Ensure at least one full equivalent of base is used relative to the hydrochloride salt. For some reactions, a second equivalent is needed for the catalytic cycle itself.
-
-
Poor Catalyst Activity: The chosen catalyst may simply not be active enough under the selected conditions.
-
Solution: Screen a panel of catalysts. For palladium-catalyzed reactions, ligand choice is critical. For hydrogenations, a more active metal (e.g., moving from Pd to Rh or Ru) might be necessary.
-
-
Mass Transfer Limitation (Hydrogenation): In heterogeneous hydrogenations, inefficient stirring can limit the contact between the hydrogen gas, the liquid phase, and the solid catalyst.
-
Solution: Increase the stirring speed. Ensure the reaction vessel is appropriately sized to allow for vigorous agitation.
-
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gold Catalysis and Furans: A Powerful Match for Synthetic Connections | Scilit [scilit.com]
- 3. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
- 8. Gold-Catalyzed Cyclization of Furan-Ynes bearing a Propargyl Carbonate Group: Intramolecular Diels-Alder Reaction with In Situ Generated Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Carbazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 14. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Work-up Procedures for 2-(Furan-2-ylmethoxy)aniline Hydrochloride
Welcome to the technical support center for 2-(Furan-2-ylmethoxy)aniline hydrochloride. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols for the successful work-up and purification of this valuable chemical intermediate. Our goal is to empower you with the scientific understanding to overcome common experimental challenges and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the synthesis and purification of this compound.
Q1: My crude product is a dark oil or a sticky solid. What is the likely cause and how can I obtain a crystalline product?
A1: The appearance of a dark oil or sticky solid is often due to the presence of impurities, residual solvent, or moisture. Anilines, in general, are susceptible to oxidation, which can lead to colored byproducts[1]. Additionally, if the hydrochloride salt is hygroscopic, it can absorb atmospheric moisture and become difficult to handle[2].
-
Troubleshooting Steps:
-
Ensure the free base, 2-(Furan-2-ylmethoxy)aniline, is thoroughly purified before salt formation. Column chromatography on silica gel is a recommended method for purifying the free amine[3].
-
During the salt formation step, use an anhydrous solution of HCl, such as HCl in diethyl ether or isopropanol, to minimize the introduction of water[4][5].
-
If the product still "oils out," try adding a seed crystal to induce crystallization or slowly adding a non-polar solvent like heptane or toluene to a solution of the product in a more polar solvent like ethyl acetate or isopropanol[2][3].
-
Q2: What are the best practices for forming the hydrochloride salt of 2-(Furan-2-ylmethoxy)aniline?
A2: The key to successful hydrochloride salt formation is to control the precipitation process. This involves careful selection of solvents and the method of HCl addition.
-
Best Practices:
-
Dissolve the purified free base in a minimal amount of a suitable anhydrous organic solvent like diethyl ether, ethyl acetate, or isopropanol[4][5].
-
Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring, preferably at a reduced temperature (0 °C) to control the rate of precipitation[4].
-
If using aqueous HCl, be aware that this can lead to lower yields due to the solubility of the hydrochloride salt in water[6]. Anhydrous methods are generally preferred for higher purity and yield.
-
Q3: Is the furan ring in my compound stable during the work-up, especially under acidic conditions?
A3: The furan ring can be sensitive to strongly acidic conditions, which may lead to degradation or side reactions[3]. Therefore, it is crucial to handle the acidification step with care.
-
Recommendations:
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during the work-up of this compound.
Problem 1: Low Yield of the Final Hydrochloride Salt
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Incomplete reaction | The ether synthesis or preceding steps may not have gone to completion. | Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed[5]. |
| Product loss during extraction | The product may have some solubility in the aqueous layer, especially if the pH is not optimal. | Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times[7]. Adjust the pH of the aqueous layer to be basic (pH > 9) before extraction of the free amine. |
| Solubility of the hydrochloride salt | The hydrochloride salt may have some solubility in the solvent used for precipitation and washing. | Use a minimal amount of a cold, anhydrous solvent to wash the precipitated salt[4]. Consider using a solvent system where the salt has very low solubility. |
| Use of aqueous HCl | Aqueous hydrochloric acid can lead to lower yields due to the solubility of the hydrochloride salt in the aqueous phase[6]. | Opt for anhydrous HCl solutions (e.g., HCl in diethyl ether, isopropanol, or dioxane) for the salt formation step[4][5]. |
Problem 2: Product Fails to Crystallize ("Oils Out")
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Presence of impurities | Impurities can disrupt the crystal lattice formation, leading to an oily product[3]. | Purify the free amine by column chromatography before attempting salt formation[3]. If impurities persist, consider a preliminary acid-base extraction[3]. |
| Supersaturated solution | Rapid cooling or high concentration can lead to a supersaturated state where the product oils out instead of forming crystals[3]. | Cool the solution slowly to encourage crystal nucleation and growth[3]. |
| Inappropriate solvent system | The solvent may be too nonpolar for the hydrochloride salt, or the polarity change upon HCl addition may be too drastic[3]. | Try a more polar solvent for the salt formation or use a mixture of solvents to fine-tune the polarity[3]. |
| Lack of nucleation sites | Crystallization requires an initial nucleation event to begin. | Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites[3]. If available, add a seed crystal of the pure product[3]. |
Problem 3: Persistent Color in the Final Product
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Oxidation of the aniline moiety | Anilines are prone to oxidation, which forms highly colored impurities[1]. | Handle the free amine under an inert atmosphere (e.g., nitrogen or argon) when possible. Store the free amine and final salt protected from light and air. |
| Colored impurities from starting materials | Impurities in the starting materials can carry through the synthesis. | Ensure the purity of all starting materials before beginning the synthesis. |
| Degradation of the furan ring | As mentioned, the furan ring can be sensitive to acid, and degradation products may be colored[3]. | Minimize the exposure to strong acids and heat during the work-up[3]. |
| Trapped colored impurities | Colored impurities can become trapped within the crystal lattice of the product. | Perform a recrystallization of the crude hydrochloride salt. Treatment with activated carbon during recrystallization can help remove colored impurities[3]. |
Experimental Protocols
Optimized Work-up and Purification Protocol for this compound
This protocol assumes the synthesis of the free base, 2-(Furan-2-ylmethoxy)aniline, has been completed and the reaction mixture is ready for work-up.
Step 1: Quenching and Initial Extraction
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., DMF, THF), dilute the mixture with water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a 10g scale reaction)[7].
-
Combine the organic layers.
Step 2: Washing the Organic Layer
-
Wash the combined organic layers with water (2 x 50 mL) to remove any water-soluble impurities.
-
Wash the organic layer with brine (1 x 50 mL) to aid in the removal of water[5].
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate[7].
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free base.
Step 3: Purification of the Free Base (Recommended)
-
Purify the crude 2-(Furan-2-ylmethoxy)aniline by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes)[3].
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified free base.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate[4].
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until precipitation is complete. Monitor the pH of the solution with moist pH paper to ensure it is acidic.
-
Continue stirring the resulting slurry at 0 °C for 30 minutes.
Step 5: Isolation and Drying of the Final Product
-
Collect the precipitated solid by vacuum filtration[4].
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities[4].
-
Dry the this compound under vacuum to a constant weight[4].
Data Presentation: Impact of Work-up Parameters on Product Quality
| Parameter | Standard Procedure | Optimized Procedure | Expected Outcome of Optimization |
| Purification of Free Base | Direct salt formation from crude | Column chromatography | Higher purity, better crystallinity, reduced color |
| HCl Source | Aqueous HCl | Anhydrous HCl in ether/isopropanol | Higher yield, reduced hygroscopicity, better handling |
| Salt Formation Temperature | Room Temperature | 0 °C | Slower precipitation, larger crystals, higher purity |
| Washing Solvent | Room temperature solvent | Cold, anhydrous solvent | Minimized product loss, removal of surface impurities |
Visualizations
Optimized Work-up Workflow
Caption: Optimized workflow for the work-up and purification of this compound.
Troubleshooting Logic Diagram
Caption: Decision-making flowchart for troubleshooting common issues in the work-up of this compound.
References
- Maged, A.S. & Ahamed, L.S. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications.
- Google Patents. US20100204470A1 - Method for salt preparation.
- TALENTA Publisher - Universitas Sumatera Utara. Synthesis 2-((Furan-2-yl) Methylene)
- The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2025.
-
PubChem - NIH. 2-(Furan-2-yl)aniline | C10H9NO | CID 4685350. Available at: [Link]
- Der Pharma Chemica.
-
Reddit. Problem with hydrochloride salt formation/isolation : r/chemistry. Available at: [Link]
-
Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Available at: [Link]
-
ResearchGate. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Request PDF. Available at: [Link]
- Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio].
- DTIC.
-
Sciencemadness Discussion Board. Isolation of primary amines as HCL salt problem. Available at: [Link]
-
PMC. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Available at: [Link]
-
YouTube. Amine and HCl - salt formation reaction. Available at: [Link]
- Google Patents. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
-
Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
ResearchGate. A study of the crystallization inhibitor properties of different polymers in thiamine chloride hydrochloride amorphous solid dispersions | Request PDF. Available at: [Link]
Sources
- 1. 4-(Furan-2-ylmethoxy)aniline|Research Chemical [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"2-(Furan-2-ylmethoxy)aniline hydrochloride" byproduct identification
Technical Support Center: 2-(Furan-2-ylmethoxy)aniline Hydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Our goal is to provide you with the causal insights and actionable protocols necessary to identify byproducts, optimize your reaction conditions, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most probable byproducts in the synthesis of this compound?
The synthesis of 2-(Furan-2-ylmethoxy)aniline typically proceeds via a Williamson ether synthesis, reacting 2-aminophenol with a furfuryl halide (e.g., furfuryl chloride) in the presence of a base.[1] The subsequent addition of hydrochloric acid yields the desired salt. Several byproducts can arise from this process due to the reactivity of the starting materials and the product's sensitivity.
The primary byproduct concerns are:
-
N-Alkylated Isomer: 2-Aminophenol is an ambident nucleophile, possessing two nucleophilic sites: the hydroxyl oxygen and the amine nitrogen. While O-alkylation is the desired pathway, competitive N-alkylation can occur, leading to the formation of N-(furan-2-ylmethyl)-2-aminophenol.[2][3]
-
Di-Alkylated Product: If excess furfuryl halide and a strong base are used, both the oxygen and nitrogen atoms can be alkylated, resulting in N-(furan-2-ylmethyl)-2-(furan-2-ylmethoxy)aniline.
-
Furan Ring-Opening/Polymerization Products: The furan moiety is susceptible to degradation under acidic conditions.[4] The final salt formation step, if not carefully controlled, or the presence of acidic impurities, can catalyze ring-opening, leading to highly colored polymeric materials.[5][6]
-
Unreacted Starting Materials: Incomplete reactions will leave residual 2-aminophenol and furfuryl alcohol (from hydrolysis of the halide) in the mixture.
dot digraph "Byproduct Formation Pathways" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Reactants Reactants [label="2-Aminophenol + \n Furfuryl Chloride", fillcolor="#FBBC05"];
// Products Desired [label="Desired Product\n2-(Furan-2-ylmethoxy)aniline", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Alkylated [label="N-Alkylated Isomer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Di_Alkylated [label="Di-Alkylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymer [label="Polymeric Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathways Reactants -> Desired [label="O-Alkylation\n(Desired)"]; Reactants -> N_Alkylated [label="N-Alkylation\n(Side Reaction)"]; Desired -> Di_Alkylated [label="Further Alkylation"]; N_Alkylated -> Di_Alkylated [label="Further Alkylation"]; Desired -> Polymer [label="Acid-Catalyzed\nDegradation", style=dashed]; }
Caption: Key reaction pathways in the synthesis of 2-(Furan-2-ylmethoxy)aniline.
Q2: My reaction mixture turned dark brown or black, especially during workup or salt formation. What does this indicate?
A dark brown or black coloration is a strong indicator of furan ring degradation and subsequent polymerization.[7] The furan ring is notoriously unstable in the presence of strong acids.[4] The mechanism involves protonation of the furan ring, which initiates ring-opening to form reactive carbocationic intermediates. These intermediates can then polymerize to form complex, high-molecular-weight, colored materials, often referred to as "tars" or "humin."
Causality:
-
Excess Acid in Salt Formation: Using a large excess of concentrated HCl or adding it too quickly can create localized "hot spots" of high acidity, promoting degradation.
-
Elevated Temperatures: The rate of acid-catalyzed degradation increases significantly with temperature.[7] Performing the salt formation or any acid-based workup at elevated temperatures is highly discouraged.
-
Presence of Lewis Acids: Trace metal impurities can act as Lewis acids and catalyze polymerization.
To mitigate this, it is crucial to perform the hydrochloride salt formation at low temperatures (e.g., 0-5 °C) with stoichiometric or a slight excess of a controlled concentration of HCl.
Q3: I am observing two products with the same mass in my LC-MS analysis. What is the likely cause?
Observing two distinct peaks with identical mass-to-charge ratios (m/z) is a classic sign of isomer formation. In this synthesis, the most probable cause is the presence of both the desired O-alkylated product and the N-alkylated byproduct, N-(furan-2-ylmethyl)-2-aminophenol.[2] Both compounds have the same molecular formula (C11H11NO2) and therefore the same molecular weight.
These isomers will typically have different retention times on a reverse-phase HPLC column due to differences in polarity. The N-alkylated isomer, with its free phenolic hydroxyl group, is generally more polar than the O-alkylated product and will thus have a shorter retention time. Definitive structural confirmation requires spectroscopic analysis, particularly 2D NMR techniques.[8]
Troubleshooting Guides
Troubleshooting Case 1: An unknown peak is consistently observed in my HPLC chromatogram. How can I identify it?
A systematic approach is required to identify an unknown impurity. The goal is to gather data on its physicochemical properties and structure.
dot digraph "Byproduct Identification Workflow" { graph [splines=true, overlap=false, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Unknown Peak in HPLC", shape=ellipse, fillcolor="#FBBC05"]; LCMS [label="1. LC-MS Analysis", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MW_Compare [label="2. Compare MW to\nPotential Structures", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolate [label="3. Isolate via Prep-HPLC\nor Column Chromatography", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="4. NMR Spectroscopy\n(1H, 13C, HMBC, HSQC)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structure [label="Structure Elucidated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; No_Match [label="Spiking Study with\nSynthesized Standard", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> LCMS; LCMS -> MW_Compare; MW_Compare -> Isolate [label="Match Found"]; MW_Compare -> No_Match [label="No Match"]; No_Match -> Structure; Isolate -> NMR; NMR -> Structure; }
Caption: A systematic workflow for the identification of unknown byproducts.
Step-by-Step Identification Protocol:
-
LC-MS Analysis: The first step is to obtain a mass spectrum of the unknown peak. This provides the molecular weight (MW) of the impurity, which is a critical piece of information.
-
Hypothesize Structures: Compare the obtained MW with the theoretical molecular weights of the potential byproducts listed in the table below.
-
Isolation: If the identity is not immediately obvious, the impurity must be isolated for definitive spectroscopic analysis. Preparative HPLC or flash column chromatography are standard methods for this.
-
NMR Spectroscopy: Once isolated, acquire a full suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC). This is the most powerful tool for unambiguous structure elucidation.[9] For example, in the HMBC spectrum of the O-alkylated product, a correlation will be seen between the methylene protons (-O-CH₂-) and the aromatic carbon bearing the oxygen. In the N-alkylated isomer, this correlation will be to the carbon bearing the nitrogen.[2]
-
Spiking Study: As a final confirmation, if a standard of the suspected byproduct is available or can be synthesized, a "spiking study" can be performed. Add a small amount of the standard to your sample and analyze by HPLC. If the unknown peak's area increases proportionally without the appearance of a new peak, its identity is confirmed.
Table 1: Common Byproducts and Their Analytical Signatures
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signature |
| 2-(Furan-2-ylmethoxy)aniline | C₁₁H₁₁NO₂ | 189.21 | Desired Product |
| 2-Aminophenol | C₆H₇NO | 109.13 | Unreacted starting material |
| Furfuryl Alcohol | C₅H₆O₂ | 98.10 | Unreacted/hydrolyzed starting material |
| N-(Furan-2-ylmethyl)-2-aminophenol | C₁₁H₁₁NO₂ | 189.21 | Isomeric with product; more polar in HPLC |
| N,N-bis(Furan-2-ylmethyl)aniline | C₁₆H₁₅NO₂ | 269.30 | Di-alkylated byproduct |
| Polymeric Degradants | Variable | > 300 | Broad, unresolved peaks; dark color |
Troubleshooting Case 2: How can reaction conditions be modified to minimize byproduct formation?
Minimizing byproducts requires careful control of the reaction parameters to favor the desired O-alkylation pathway.
1. Favoring O-Alkylation over N-Alkylation: The key to selectivity lies in the differential acidity of the phenolic proton (pKa ≈ 10) versus the anilinic proton (pKa ≈ 30).
-
Choice of Base: Use a base that is strong enough to deprotonate the phenol but not the aniline. Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[10] Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can increase the proportion of N-alkylation.[11]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the base, leaving a more "naked" and reactive alkoxide nucleophile.[12]
2. Preventing Di-alkylation:
-
Stoichiometry: Use a strict 1:1 or slight excess (e.g., 1.05 equivalents) of the 2-aminophenol relative to the furfuryl halide. Using an excess of the alkylating agent will drive the reaction towards di-alkylation.
3. Preventing Furan Degradation:
-
Reaction Temperature: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate. Typically, temperatures between room temperature and 80°C are employed. Monitor the reaction by TLC or HPLC and stop it once the starting material is consumed to avoid prolonged heating.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions of the aniline moiety, which can also contribute to color formation.
-
Purification of Reagents: Ensure the furfuryl chloride is of high quality. It is known to be unstable and can contain acidic impurities that catalyze polymerization. Distillation before use may be necessary.
Experimental Protocols
Protocol 1: Generic HPLC-UV Method for In-Process Monitoring
This method is suitable for monitoring reaction progress and assessing the purity profile of crude and final products.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of sample in 10 mL of 50:50 Water:Acetonitrile.
Note: This is a starting point. Method optimization may be required based on your specific instrumentation and impurity profile.[13][14]
Protocol 2: Structure Elucidation using GC-MS for Volatile Byproducts
For identifying volatile impurities like unreacted furfuryl alcohol or other small fragments, GC-MS is a powerful tool.[15][16]
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temp: 50 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate. Inject 1 µL.
References
-
B. F. Mirjalili, A. Bamoniri, E. Bagheri. (2015). KMnO4/HOAc system promoted one-pot synthesis of benzoxazoles from o-aminophenols or oxidative cycliz... Journal of the Iranian Chemical Society. Available at: [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sen, S., et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. Available at: [Link]
- Royal Society of Chemistry. (2025). Supplementary Information for [Title of Paper]. Royal Society of Chemistry. Note: Specific paper details were not provided in the search result.
-
Lin, Y.-P., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography–Tandem Mass Spectrometry. Toxins. Available at: [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]
- Waidmann, C. R., et al. (2013). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. The Royal Society of Chemistry. Note: Specific journal not provided in search result.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2016). Selective alkylation of aminophenols. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Chen, H., & Lee, H. K. (1996). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available at: [Link]
-
Waidmann, C. R., et al. (2013). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. Available at: [Link]
-
Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. Carbon. Available at: [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available at: [Link]
-
Ramanaiah, G., et al. (2012). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. Scientific Research Publishing. Available at: [Link]
-
Liang, G., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Liang, G., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. Available at: [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. Available at: [Link]
-
AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. AZoM. Available at: [Link]
-
JETIR. (2023). DEVELOPMENT AND VALIDATION OF INDICATING INSTRUMENTAL METHOD FOR ESTIMATION OF RANOLAZINE IN BULK AND TABLET DOSAGE FORM. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
MAK Collection for Occupational Health and Safety. (2024). Determination of furan in exhaled air by GC-MS/MS. MAK Collection. Available at: [Link]
-
Wang, J., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
ResearchGate. (2016). Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis. (2025). Analytical Method Validation of Ranolazine tablets by RP-HPLC. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Organic Letters. (2013). Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans. Organic Letters. Available at: [Link]
- Latypova, L.R., et al. (2023). SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. Conference Proceedings. Note: Specific conference not provided in search result.
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Lin, Y.-P., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Available at: [Link]
-
HELDA - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Available at: [Link]
-
Acta Pharmaceutica Sciencia. (2021). Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. Acta Pharmaceutica Sciencia. Available at: [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Shimadzu Application News. Available at: [Link]
- Google Patents. (2011). WO2011160396A1 - Method for preparation of ranolazine. Google Patents.
-
Tetrahedron. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][8]naphthyrin-5(6H)-one. PMC - NIH. Available at: [Link]
-
Molecules. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. Available at: [Link]
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- 16. gcms.cz [gcms.cz]
Handling and safety precautions for "2-(Furan-2-ylmethoxy)aniline hydrochloride"
Technical Support Center: 2-(Furan-2-ylmethoxy)aniline hydrochloride
A Note on Scientific Diligence: The safety and handling protocols detailed herein are grounded in the known hazards of the aniline hydrochloride chemical class. While specific toxicological data for this compound is not extensively published, the aniline moiety is the primary driver of its toxicological profile. Therefore, all precautions applicable to toxic aniline derivatives must be strictly followed.
Part 1: Frequently Asked Questions (FAQs) - Core Safety & Handling
This section provides immediate answers to critical safety questions regarding this compound.
Q1: What are the primary health hazards of this compound?
A1: The primary hazards are driven by the aniline hydrochloride core. It is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][2][3] Key health effects include:
-
Systemic Toxicity: Can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia. Symptoms include blue discoloration of the skin and lips (cyanosis), headache, dizziness, nausea, and fatigue.[4][5][6] High-level exposure can lead to respiratory distress, collapse, and death.[6]
-
Organ Damage: Causes damage to organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure.[1][3]
-
Serious Eye Damage: Poses a significant risk of causing serious, potentially irreversible damage to the eyes upon contact.[1][3][7]
-
Skin Sensitization & Irritation: May cause an allergic skin reaction upon repeated contact and is a skin irritant.[1][2]
-
Suspected Carcinogen & Mutagen: The compound is suspected of causing cancer and genetic defects based on data from related aniline compounds.[1][2][3][7]
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled[2][7] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[3][7] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][3][7] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[2][3][7] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[3][7] |
| Specific Target Organ Toxicity (Repeated) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[1][7] |
Q2: What are the proper storage conditions for this compound?
A2: Proper storage is critical to maintain chemical integrity and ensure safety. Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][3][4][8] It should be stored locked up and protected from light and air, as aniline compounds can discolor upon exposure.[9][10] Keep it segregated from incompatible materials, especially strong oxidizing agents.[9][11][12]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: A comprehensive PPE strategy is essential to prevent exposure. All work must be conducted in a certified chemical fume hood.[11][13] The following PPE is required:
-
Eye/Face Protection: Wear chemical splash goggles and a face shield for maximum protection against dust particles and splashes.[4][5]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may be sufficient for short-term use, but for prolonged contact or spill cleanup, materials like butyl rubber or Viton are recommended.[11][13] Always check manufacturer specifications for chemical compatibility.[11]
-
Body Protection: A full-length, buttoned lab coat and closed-toe shoes are required.[11] For tasks with a high risk of exposure, a chemical-resistant apron or suit should be considered.[4][5]
-
Respiratory Protection: All handling of the solid should be done in a fume hood to avoid inhaling dust. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[12][14]
Part 2: Troubleshooting Guides & Experimental Protocols
This section addresses specific issues and provides step-by-step protocols for safe handling and emergency response.
Troubleshooting Common Issues
Q: My compound, which was initially a light-colored solid, has darkened over time. Is it safe to use?
A: Aniline derivatives are known to be sensitive to light and air, and darkening often indicates oxidation or degradation.[9][10] While it may still be suitable for some non-critical applications, its purity is compromised. For sensitive experiments, such as in drug development or quantitative assays, using discolored material is not recommended as impurities could lead to unpredictable results or side reactions. It is best to use a fresh, uncompromised lot. For future prevention, ensure the container is tightly sealed, potentially purged with an inert gas like argon or nitrogen, and stored protected from light.[9]
Q: My reaction involving this compound is turning very dark, and the yield is low. What could be the cause?
A: Dark coloration during a reaction can indicate catalyst decomposition (e.g., formation of palladium black in cross-coupling reactions) or degradation of the starting material or product.[15] Aniline compounds can be sensitive to strong bases or high temperatures.
-
Verify Inert Atmosphere: Ensure your reaction is conducted under a strict inert atmosphere (nitrogen or argon), as oxygen can promote decomposition.[15]
-
Temperature Control: Monitor the internal reaction temperature carefully. Localized overheating can cause degradation.[15]
-
Reagent Purity: Impurities in solvents or other reagents can deactivate catalysts or initiate side reactions. Use high-purity, dry solvents.
Experimental Protocol: Safe Weighing and Handling of Solid Compound
This protocol minimizes the risk of exposure during routine lab work.
-
Preparation: Don all required PPE (chemical splash goggles, face shield, lab coat, compatible gloves) before entering the designated work area.
-
Engineering Control: Perform all handling exclusively within a certified chemical fume hood with the sash at the lowest practical height.[11]
-
Designated Area: Clearly mark the area within the hood where the compound will be handled.[13]
-
Weighing: Use a tared weigh boat or glassine paper on an analytical balance located inside the hood. If the balance is outside the hood, weigh the compound in a sealed container, transport it to the hood, and then unseal it.
-
Transfer: Carefully transfer the solid to the reaction vessel using a spatula. Avoid any actions that could generate dust. Do not breathe the dust.[1][7]
-
Cleanup: After transfer, carefully wipe down the spatula and work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth and any contaminated weigh paper as hazardous waste.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water immediately after handling is complete.[3][11]
Workflow for Safe Handling
Caption: Standard workflow for safely handling solid this compound.
Part 3: Emergency Procedures & First Aid
Immediate and correct response to an exposure or spill is critical.
Troubleshooting Emergency Scenarios
Q: I have spilled a small amount of powder (e.g., <1 gram) inside the chemical fume hood. What is the procedure?
A: For a small, contained spill inside a fume hood:
-
Ensure you are wearing appropriate PPE.[11]
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[11]
-
Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[2]
-
Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
-
Wash the area thoroughly with soap and water.[2]
Q: A larger spill has occurred outside of the fume hood. What should I do?
A: This is a high-risk situation requiring an immediate emergency response:
-
Evacuate: Immediately evacuate the area and alert all personnel in the vicinity.[13]
-
Isolate: Secure the area and prevent entry. Post warning signs.[12]
-
Report: Call your institution's emergency response number (e.g., EH&S) or 911.[11] Do not attempt to clean up a large spill yourself unless you are part of a trained emergency response team with the proper respiratory protection (SCBA).[12][16]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[11][16] Flush the affected skin with copious amounts of running water for at least 15-30 minutes, using soap if available.[11] Seek immediate medical attention, even if no irritation develops, due to the risk of systemic absorption.[10] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[11][14] Remove contact lenses if it is safe to do so.[2] You must seek immediate medical attention from a physician or ophthalmologist.[14] |
| Inhalation | Move the person to fresh air at once and keep them at rest in a position comfortable for breathing.[2][11] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[5] Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting.[11][14] Rinse the mouth thoroughly with water.[14] Call a physician or Poison Control Center immediately.[2][11] |
Emergency Spill Response Logic
Caption: Decision-making workflow for responding to a chemical spill.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: Aniline hydrochloride.
- University of California. (n.d.). Standard Operating Procedure: Aniline.
- Global Safety Management, Inc. (2014). Safety Data Sheet: Aniline.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline hydrochloride.
- BloomTechz. (2025). What are the health and safety guidelines for Aniline in workplaces? Knowledge.
- Flinn Scientific, Inc. (2014). Aniline Hydrochloride Safety Data Sheet (SDS).
- Chemwatch. (2019).
- Ing. Petr Švec - PENTA s.r.o. (2024). Safety Data Sheet: Aniline hydrochloride.
- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0011 - ANILINE.
- Flinn Scientific, Inc. (2010). Material Safety Data Sheet: Aniline Hydrochloride.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines. Centers for Disease Control and Prevention (CDC).
- New Jersey Department of Health. (2003). Hazard Summary: Aniline Hydrochloride.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). Aniline hydrochloride - Report. CAMEO Chemicals.
- Washington State University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from Washington State University Environmental Health & Safety.
- New Jersey Department of Health. (2008). Aniline - Hazardous Substance Fact Sheet.
- Public Health England. (n.d.). Aniline - Incident management. GOV.UK.
- Chemos GmbH & Co.KG. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-(furan-2-yl)aniline. PubChem.
- BenchChem. (2025). A Technical Guide to 4-(Furan-2-yl)aniline Hydrochloride for Researchers.
- BenchChem. (2025). Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride.
- BenchChem. (2025). Validating the Purity of 4-(Furan-2-yl)
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 4-(Furan-2-yl)
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- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(Furan-2-ylmethoxy)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and scale-up of 2-(Furan-2-ylmethoxy)aniline hydrochloride. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, focusing on the chemical principles and practical challenges encountered when transitioning from the laboratory bench to larger-scale production.
Section 1: Synthesis Fundamentals and Reaction Mechanism
The most common and industrially viable route to synthesize 2-(Furan-2-ylmethoxy)aniline is via the Williamson ether synthesis . This method involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism.[1] In this specific case, the synthesis proceeds in three main stages:
-
Deprotonation: 2-Aminophenol is treated with a strong base to selectively deprotonate the more acidic phenolic hydroxyl group, forming the corresponding phenoxide.
-
Nucleophilic Substitution (SN2): The resulting 2-aminophenoxide acts as a nucleophile, attacking the electrophilic carbon of furfuryl chloride (or a related furfuryl derivative with a good leaving group), displacing the chloride to form the ether linkage.
-
Salt Formation: The purified free base, 2-(Furan-2-ylmethoxy)aniline, is then treated with hydrochloric acid to form the stable and often more crystalline hydrochloride salt.
Caption: Plausible synthetic pathway for this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Category 1: Deprotonation & Side Reactions
Q1: My yield is consistently low, and I'm isolating unreacted 2-aminophenol. What's causing the incomplete reaction?
A1: Incomplete deprotonation of the 2-aminophenol is the most likely cause. Several factors could be at play:
-
Base Stoichiometry and Strength: Ensure you are using at least one full equivalent of a sufficiently strong base. Sodium hydride (NaH) is a common choice as it drives the reaction to completion by releasing hydrogen gas.[2] Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough for complete deprotonation of the phenol in all solvent systems.
-
Moisture: The presence of water in your reagents or solvent will consume the base, reducing its effective stoichiometry. Always use anhydrous solvents and dry your starting materials if necessary.
-
Reaction Time/Temperature: Allow sufficient time for the deprotonation to complete. While often rapid, viscous reaction mixtures at scale may require longer stirring times to ensure full conversion.
Q2: I'm observing a significant byproduct that appears to be N-alkylated. How can I improve selectivity for O-alkylation?
A2: This is a classic problem of competing nucleophiles. The 2-aminophenoxide intermediate has two nucleophilic sites: the phenoxide oxygen and the aniline nitrogen. To favor O-alkylation:
-
Choice of Base: A strong base like NaH will predominantly deprotonate the more acidic phenolic proton (pKa ≈ 10) over the anilinic proton (pKa ≈ 30), generating the phenoxide as the primary nucleophile.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the phenoxide, promoting the desired SN2 reaction.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored O-alkylation product.
Category 2: Ether Formation & Furan Stability
Q3: The reaction mixture turns dark brown or black during the addition of furfuryl chloride, leading to a complex mixture of impurities. What is happening?
A3: Dark coloration often indicates product degradation or polymerization. The furan ring is known to be sensitive to acidic conditions and can undergo ring-opening or polymerization, especially at elevated temperatures.[3][4]
-
Furfuryl Chloride Quality: Furfuryl chloride is notoriously unstable and can degrade, generating acidic HCl. Use freshly distilled or high-purity furfuryl chloride. Consider using the more stable furfuryl bromide or preparing a furfuryl tosylate in situ.
-
Temperature Excursion: The SN2 reaction can be exothermic. Poor temperature control, especially during large-scale additions, can lead to localized hot spots that accelerate degradation pathways.[5] Ensure adequate cooling and control the addition rate of the alkylating agent.
-
Atmosphere: While less common for this specific reaction, performing the synthesis under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to color formation.
Q4: Is the furan ring stable during the final HCl salt formation step?
A4: This is a critical concern. The furan moiety can be susceptible to acid-catalyzed ring opening, particularly in the presence of water and heat.[6]
-
Anhydrous Conditions: Use an anhydrous solution of HCl (e.g., HCl in diethyl ether, dioxane, or isopropanol) for the salt formation. Avoid using aqueous HCl.
-
Low Temperature: Perform the salt formation at a low temperature (e.g., 0 °C) to minimize the rate of any potential degradation reactions.[7]
-
Minimize Exposure: Do not prolong the exposure of the compound to acidic conditions. Isolate the precipitated hydrochloride salt promptly after its formation.[3]
Category 3: Purification & Isolation
Q5: I am trying to purify the final hydrochloride salt using silica gel chromatography, but I'm getting very poor recovery.
A5: Direct purification of highly polar amine salts on standard silica gel is generally not recommended. The salt binds very strongly to the acidic silica, leading to significant product loss and broad, tailing peaks.[3] The recommended procedure is:
-
Perform the reaction and work-up to isolate the crude free base, 2-(Furan-2-ylmethoxy)aniline.
-
Purify the free base using silica gel column chromatography.
-
Combine the pure fractions, remove the solvent, and then perform the salt formation on the purified base.[7]
Q6: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A6: "Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. To induce crystallization:
-
Solvent System: The chosen solvent may be too good. Try a less polar solvent or a mixed-solvent system. For example, if you are using isopropanol, try adding a non-polar co-solvent like heptane until turbidity persists.
-
Slower Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling often promotes oiling.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure product if available.[3]
-
Purity: Impurities can significantly inhibit crystallization. If the problem persists, consider an additional purification step for the free base before salt formation and recrystallization.[3]
Section 3: Scale-Up Specific FAQs
Q1: How do I manage the exothermic nature of the deprotonation step (using NaH) in a large reactor?
A1: Thermal management is paramount during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[8]
-
Controlled Addition: Instead of adding the base to the 2-aminophenol solution, consider adding the 2-aminophenol solution portion-wise or via a dropping funnel to a slurry of NaH in the solvent. This allows you to control the reaction rate and, therefore, the rate of heat generation.
-
Cooling Capacity: Ensure your reactor's cooling system is capable of handling the calculated heat output of the reaction. Perform a calorimetric study on a lab scale to determine the heat of reaction, which is crucial for safe scale-up.[9]
-
Monitoring: Continuously monitor the internal reaction temperature. An uncontrolled rise in temperature is a sign that the reaction rate is exceeding the cooling capacity.
Caption: General troubleshooting workflow for reaction scale-up.
Q2: The reaction seems much slower on a 20L scale than in a 500mL flask, even though I've scaled all reagents proportionally. What is the likely cause?
A2: This is a common scale-up issue related to mass and heat transfer.[10]
-
Mixing Efficiency: A magnetic stir bar is effective in a small flask but completely inadequate for a large reactor. Inefficient mechanical stirring can lead to poor mixing of reactants, especially if a solid base like NaH is used, resulting in a thick slurry.[5] This creates concentration and temperature gradients, slowing the overall reaction rate. Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) and that the stirring speed is sufficient to maintain a homogeneous mixture.
-
Heat Transfer: If the reaction requires heating, a large reactor will take significantly longer to reach the setpoint temperature than a small flask. The overall reaction time will be extended if the "heat-up" phase is prolonged.
Q3: What are the primary safety hazards to consider when scaling up this synthesis?
A3:
-
Reagent Toxicity: Aniline derivatives are toxic if swallowed, inhaled, or in contact with skin and are suspected carcinogens.[11][12][13] Ensure all transfers are conducted in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Flammability: The use of sodium hydride (NaH) generates flammable hydrogen gas.[2] The reactor must be properly vented, and the reaction should be conducted under an inert atmosphere to prevent the formation of an explosive H₂/air mixture. All equipment must be properly grounded to prevent static discharge.
-
Exothermic Reactions: As discussed, both the deprotonation and the ether formation can be exothermic. A thermal runaway reaction is a serious hazard at scale. A thorough process safety review, including a "what-if" analysis (e.g., what happens if cooling fails?), is essential before attempting the reaction at scale.[9][14]
Section 4: Protocols and Data
Lab-Scale Experimental Protocol (Illustrative)
Step 1: Deprotonation
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.
-
Add anhydrous DMF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.
-
Dissolve 2-aminophenol (1.0 eq) in anhydrous DMF and add it dropwise to the NaH slurry over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cessation of H₂ evolution indicates completion.
Step 2: Ether Formation
-
Cool the resulting phenoxide solution back to 0 °C.
-
Add freshly distilled furfuryl chloride (1.05 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC or HPLC until the 2-aminophenol is consumed.
Step 3: Work-up and Purification of Free Base
-
Carefully quench the reaction by slowly adding it to cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude 2-(Furan-2-ylmethoxy)aniline.
-
Purify the crude oil/solid by column chromatography on silica gel.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in diethyl ether (2M) or isopropanol dropwise until precipitation is complete.
-
Stir the resulting slurry for 30 minutes at 0 °C.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Data Summary: Key Parameter Considerations for Scale-Up
| Parameter | Lab Scale (500 mL) | Pilot Scale (50 L) | Key Considerations & Justification |
| Base Addition | Rapid dropwise addition | Slow, controlled addition | Manage exotherm; prevent H₂ evolution from exceeding vent capacity.[8] |
| Agitation | Magnetic Stir Bar | Mechanical Stirrer (PBT) | Ensure homogeneity in slurry, prevent settling of base, improve heat/mass transfer.[5] |
| Solvent Volume | 5-10 mL / g | 8-15 mL / g | May need to increase solvent volume to maintain a stirrable slurry at scale. |
| Temp. Control | Ice Bath | Reactor Jacket Cooling | Reactor cooling is less efficient; requires precise control to prevent runaway.[10] |
| Work-up Quench | Pouring into water | Reverse addition (add reaction mix to water) | Better control of quenching exotherm. |
| Purification | Chromatography | Recrystallization / Reslurrying | Chromatography is generally not feasible for large quantities. Develop a robust crystallization method.[3] |
Section 5: References
-
Eurasian Chemical Communications. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. [Link]
-
Der Pharma Chemica. (n.d.). Pharmacological Study of Some Newly Synthesized Furan Derivatives. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
ResearchGate. (n.d.). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. [Link]
-
RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
PubMed. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]
-
Chem Help ASAP on YouTube. (2020). synthesis of anilines. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride. [Link]
-
Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]
-
ACS Publications. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]
-
DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. [Link]
-
Aniline And Its Derivatives. (n.d.).
-
ResearchGate. (2025). Synthesis of oligomeric anilines. [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
The Organic Chemistry Tutor on YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
PENTA. (2024). Aniline hydrochloride - Safety Data Sheet. [Link]
-
MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]
-
Google Patents. (n.d.). WO2004016588A1 - Furanone derivatives and methods of making same.
-
Wiley Online Library. (n.d.). Industrial Process Design for the Production of Aniline by Direct Amination. [Link]
-
Senieer. (n.d.). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. [Link]
-
The Royal Society of Chemistry. (n.d.). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. [Link]
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Validation & Comparative
"2-(Furan-2-ylmethoxy)aniline hydrochloride" vs other aniline derivatives in synthesis
An objective comparison of "2-(Furan-2-ylmethoxy)aniline hydrochloride" with other aniline derivatives in synthesis, supported by experimental data, is not feasible with the currently available information. Searches for this specific compound, its synthesis, properties, and applications have not yielded any direct results in scientific literature or chemical databases. This suggests that "this compound" is likely a novel or not widely reported compound.
Therefore, a direct comparison with established aniline derivatives based on experimental data cannot be provided. A meaningful and scientifically accurate comparison guide would require the synthesis and characterization of "this compound" and subsequent testing in various chemical reactions alongside other aniline derivatives.
For researchers, scientists, and drug development professionals interested in exploring the potential of this and other novel aniline derivatives, the following steps are recommended:
-
Synthesis and Characterization: The first step would be to synthesize "this compound". A plausible synthetic route could involve the Williamson ether synthesis, reacting the sodium salt of 2-aminophenol with 2-(chloromethyl)furan, followed by treatment with hydrochloric acid. The resulting compound would need to be thoroughly characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
-
Comparative Studies: Once synthesized and characterized, "this compound" could be compared against a panel of other aniline derivatives in a series of benchmark reactions. These could include:
-
Acylation reactions: To assess the nucleophilicity of the amino group.
-
Diazotization and subsequent coupling reactions (e.g., Sandmeyer reaction): To evaluate the reactivity of the diazonium salt.
-
Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination): To determine its efficacy as a coupling partner.
-
-
Data Analysis: The performance of "this compound" in these reactions should be quantified in terms of reaction yield, purity of the product, reaction time, and optimal reaction conditions. This data can then be tabulated and compared with the data obtained for other aniline derivatives under the same conditions.
Without such experimental data, any discussion on the relative performance of "this compound" would be purely speculative and not meet the standards of a scientific comparison guide.
Furan-Containing Synthons: A Comparative Guide for Strategic Application in Research and Development
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its derivatives are not only prevalent in a vast array of natural products and FDA-approved drugs but also serve as versatile building blocks—synthons—for the construction of complex molecular architectures.[2][3] The unique electronic properties of the furan ring and its capacity to act as a bioisostere for other aromatic systems like phenyl or thiophene rings bestow upon it the status of a "privileged scaffold" in contemporary drug design.[2][4]
This guide provides an in-depth comparative analysis of common furan-containing synthons, offering a strategic framework for their selection and application. We will explore their synthetic accessibility, comparative reactivity, and diverse applications, supported by experimental data and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Furan Scaffold: A Privileged Motif
The furan ring system is characterized by a delicate balance of aromaticity and reactivity. With a resonance energy significantly lower than that of benzene, furan readily participates in reactions that involve dearomatization, rendering it a highly versatile synthetic intermediate.[5] This reactivity, coupled with the polarity imparted by the ether oxygen and its potential for hydrogen bonding, underpins the diverse biological activities exhibited by furan-containing molecules.[4][6]
Comparative Analysis of Key Furan-Containing Synthons
The choice of a furan synthon is dictated by the desired substitution pattern and the intended synthetic transformations. Below is a comparative overview of some of the most widely utilized furan-based building blocks.
| Synthon | Structure | Key Features & Applications | Synthetic Accessibility |
| Furfural | Derived from biomass; versatile precursor to furfuryl alcohol, furoic acid, and furan itself.[7][8][9] Widely used in the synthesis of resins, solvents, and as a flavoring agent.[7][8] | Readily available and cost-effective. | |
| 2-Furoic Acid | Important intermediate for pharmaceuticals and agrochemicals.[8] The carboxylic acid functionality allows for a wide range of derivatizations. | Synthesized by the oxidation of furfural. | |
| Furfuryl Alcohol | Key monomer for the production of furan resins with excellent thermal and chemical resistance.[8][10] Used in the manufacture of adhesives, coatings, and composites.[10] | Produced by the hydrogenation of furfural.[9] | |
| 2,5-Furandicarboxylic Acid (FDCA) | A bio-based alternative to terephthalic acid for the synthesis of polyesters like polyethylene furanoate (PEF).[10][11] PEF exhibits superior gas barrier properties compared to PET.[10][12] | Synthesized from fructose-derived 5-hydroxymethylfurfural (HMF). | |
| 2,5-Dimethylfuran (DMF) | A promising biofuel with a higher energy density than ethanol. Also used as a flavoring agent and a synthon in organic synthesis. | Produced from fructose via HMF. |
Synthetic Accessibility: The Paal-Knorr Furan Synthesis
A cornerstone in the synthesis of substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][13][14] This method is highly versatile, allowing for the preparation of a wide range of furan derivatives.[14]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran
Objective: To synthesize 2,5-dimethylfuran from hexane-2,5-dione.
Materials:
-
Hexane-2,5-dione
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 11.4 g (0.1 mol) of hexane-2,5-dione.
-
Slowly add 1 mL of concentrated sulfuric acid to the flask with stirring. Caution: The reaction is exothermic.
-
Attach a reflux condenser and heat the mixture gently in a water bath at 80-90 °C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate.
-
Discard the aqueous layer and wash the organic layer with 2 x 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and distill the filtrate to obtain pure 2,5-dimethylfuran (boiling point: 92-94 °C).
Causality behind Experimental Choices: The use of a strong acid like sulfuric acid is crucial to catalyze the enolization and subsequent intramolecular cyclization of the 1,4-dicarbonyl compound. The workup with sodium bicarbonate neutralizes the acid catalyst, and the final distillation purifies the product.
Caption: Mechanism of the Paal-Knorr Furan Synthesis.
Reactivity Profile: A Tale of Aromaticity and Dienophilicity
The reactivity of the furan ring is a fascinating interplay of its aromatic character and its ability to behave as a diene in cycloaddition reactions.[5]
Electrophilic Aromatic Substitution
Furan is significantly more reactive than benzene towards electrophilic substitution, with a preference for reaction at the 2- and 5-positions.[1] This heightened reactivity is due to the electron-donating effect of the oxygen atom.[1] However, the low aromaticity of furan also makes it susceptible to ring-opening and polymerization under strongly acidic conditions.[13] Therefore, mild reaction conditions are often necessary for successful electrophilic substitution.[13]
Diels-Alder Reaction
The furan ring can act as a diene in the Diels-Alder reaction, a powerful tool for the construction of six-membered rings.[15][16] The reactivity of furan as a diene is influenced by the electronic nature of its substituents. Electron-donating groups enhance its reactivity, while electron-withdrawing groups diminish it.[17] The Diels-Alder reaction of furans provides access to oxanorbornene derivatives, which are valuable intermediates in the synthesis of a variety of complex molecules.[15]
Caption: The Diels-Alder reaction of furan with a dienophile.
Furan vs. Thiophene: A Comparative Look at Bioisosterism
In drug design, the furan ring is often employed as a bioisostere for the thiophene or phenyl ring.[2][4][18] Bioisosteric replacement is a strategy used to modify the physicochemical properties of a lead compound while retaining its biological activity.[19]
| Property | Furan | Thiophene |
| Aromaticity | Lower | Higher |
| Electronegativity of Heteroatom | Higher (Oxygen) | Lower (Sulfur) |
| Reactivity in Electrophilic Substitution | More reactive | Less reactive |
| Hydrogen Bond Acceptor Ability | Stronger | Weaker |
| Lipophilicity | Less lipophilic | More lipophilic |
The choice between a furan and a thiophene bioisostere can have profound effects on a drug candidate's potency, selectivity, and pharmacokinetic profile. The higher polarity of the furan ring can improve solubility and interactions with polar residues in a target protein.
Applications in Drug Discovery and Materials Science
The versatility of furan-containing synthons has led to their widespread use in various fields.
Medicinal Chemistry
Furan derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4][20] Notable examples of furan-containing drugs include:
-
Ranitidine: An anti-ulcer agent.[18]
-
Nitrofurantoin: An antibiotic for urinary tract infections.[2][20]
The furan moiety's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial for its biological activity.[4]
Materials Science
Furan-based monomers, derived from renewable biomass, are gaining prominence in the development of sustainable polymers.[10][21] 2,5-Furandicarboxylic acid (FDCA) is a key building block for polyethylene furanoate (PEF), a bio-based polyester with enhanced gas barrier properties that make it an attractive alternative to petroleum-derived polyethylene terephthalate (PET) for packaging applications.[10][12] Furfuryl alcohol is used to produce furan resins with high thermal stability and chemical resistance, finding applications in coatings, adhesives, and composites.[10]
Caption: Diverse applications of furan-containing synthons.
Conclusion
Furan-containing synthons are indispensable tools in modern organic synthesis. Their ready accessibility, unique reactivity, and the diverse functionalities of their derivatives make them invaluable building blocks for the creation of novel molecules with significant applications in medicine and materials science. A thorough understanding of their comparative properties and reactivity profiles, as outlined in this guide, is paramount for the strategic and successful design of innovative synthetic strategies.
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jOeCHEM. (2020-04-11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes [Video]. YouTube. Retrieved from [Link]
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Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). Retrieved from [Link]
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PMC - NIH. (n.d.). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Retrieved from [Link]
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Furan-based Polymer Market Size, Global Trends 2025-2034. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Definitive Structure Elucidation of 2-(Furan-2-ylmethoxy)aniline hydrochloride: The Role of X-ray Crystallography
Introduction: The Imperative of Unambiguous Structural Validation in Pharmaceutical Development
In the landscape of drug discovery and development, the precise molecular structure of an active pharmaceutical ingredient (API) is the bedrock upon which all subsequent research is built. For a novel compound such as 2-(Furan-2-ylmethoxy)aniline hydrochloride, a molecule with potential applications in medicinal chemistry, absolute certainty of its three-dimensional atomic arrangement is not merely an academic exercise; it is a regulatory and scientific necessity. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety risks. This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare this "gold standard" technique with other widely used spectroscopic methods.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of a molecule's electron density.[1] This technique is foundational in modern chemistry and drug discovery, offering unparalleled insight into atomic connectivity, bond lengths, bond angles, and stereochemistry.[2] For a molecule like this compound, this method can definitively establish the conformation of the furan and aniline rings, the geometry of the ether linkage, and the precise location of the hydrochloride counter-ion.
Theoretical Underpinnings: From Diffraction to Structure
The core principle of X-ray crystallography lies in the interaction of X-rays with the ordered, repeating array of molecules within a crystal. When a beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays. Because the molecules are arranged in a periodic lattice, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern. This phenomenon is described by Bragg's Law. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be mathematically reconstructed.[3]
Experimental Protocol: A Step-by-Step Guide to the Crystallographic Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision. Each stage is critical for the success of the experiment.
Part 1: Growing Diffraction-Quality Single Crystals
This is often the most challenging and crucial step in the entire process.[4][5] The quality of the final structure is directly dependent on the quality of the crystal.[4] For this compound, a salt, several methods can be employed.
-
Step 1: Purification of the Compound: Ensure the sample is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[6]
-
Step 2: Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[7] For hydrochloride salts, polar solvents like methanol, ethanol, or water are often good starting points.
-
Step 3: Crystallization Method - Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap or parafilm and pierce a few small holes to allow for slow solvent evaporation.[8]
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[6][7]
-
-
Step 4: Crystal Harvesting: Once suitable crystals (typically 0.1-0.4 mm in size with well-defined faces) have formed, carefully harvest them from the mother liquor.[5][9]
Part 2: Data Collection and Structure Solution
-
Step 5: Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it is free of cracks and defects.[4] It is then mounted on a goniometer head.[3]
-
Step 6: Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.
-
Step 7: Structure Solution and Refinement: Specialized software (such as SHELX or Olex2) is used to process the diffraction data.[10]
-
The unit cell dimensions and space group are determined from the diffraction pattern.
-
An initial model of the structure is obtained using direct methods or Patterson methods.
-
This model is then refined using least-squares techniques to best fit the experimental data.[3]
-
Data Interpretation: What the Crystal Structure Reveals
The final output is a crystallographic information file (CIF) containing the precise coordinates of each atom in the unit cell. This data allows for the generation of visual representations, such as ORTEP diagrams, and the extraction of key geometric parameters.
| Parameter | Information Provided for this compound |
| Space Group & Unit Cell | Describes the symmetry and repeating unit of the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of every atom, including the chloride ion. |
| Bond Lengths (Å) | Confirms the covalent framework (e.g., C-O, C-N, C-C bond lengths). |
| Bond Angles (°) & Torsion Angles (°) | Defines the three-dimensional shape and conformation of the molecule. |
| Hydrogen Bonding | Identifies intermolecular interactions, such as those involving the ammonium group and the chloride ion. |
Orthogonal Validation: A Comparative Look at Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable for routine analysis and for providing complementary information. These methods are often faster and do not require crystalline material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms.[11] For this compound, ¹H and ¹³C NMR would reveal the number of unique protons and carbons, their chemical shifts (indicating their electronic environment), and coupling patterns (indicating which atoms are adjacent). While powerful for confirming the carbon-hydrogen framework, NMR provides inferential, not direct, 3D structural data.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions. For this molecule, MS would confirm the molecular weight of the parent cation (2-(Furan-2-ylmethoxy)aniline) and provide a fragmentation pattern that can be used to piece together the structure. However, it does not provide information on the 3D arrangement of atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, FT-IR would show characteristic peaks for the N-H bonds of the ammonium salt, the C-O ether linkage, and the aromatic rings. It confirms the presence of these groups but not their specific arrangement.
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific question being asked. While NMR, MS, and FT-IR are excellent for confirming identity and purity, only X-ray crystallography can provide a definitive, unambiguous 3D structure.[12]
| Technique | Information Provided | Sample Requirement | Definitive 3D Structure? | Key Advantage | Key Limitation |
| X-ray Crystallography | Atomic coordinates, bond lengths/angles, stereochemistry, packing. | Single crystal (0.1-0.4 mm). | Yes | Unambiguous 3D structure.[13] | Requires high-quality single crystals.[4] |
| NMR Spectroscopy | Chemical environment, connectivity (2D structure). | Soluble sample. | No | Provides information on dynamics in solution.[11][12] | Structure is inferred, not directly observed. |
| Mass Spectrometry | Molecular weight, fragmentation pattern. | Ionizable sample. | No | High sensitivity, confirms molecular formula. | No stereochemical or conformational information. |
| FT-IR Spectroscopy | Presence of functional groups. | Solid or liquid sample. | No | Fast, simple, good for functional group identification. | Provides limited structural information. |
Conclusion: An Integrated Approach to Structural Validation
In the rigorous environment of pharmaceutical development, reliance on a single analytical technique is insufficient. While NMR, MS, and FT-IR provide essential pieces of the structural puzzle, single-crystal X-ray crystallography is the cornerstone for definitive validation. It is the only technique that can directly visualize the atomic arrangement of this compound, providing the unequivocal proof of structure required for regulatory submission and confident advancement of a drug candidate. The integration of these techniques provides a self-validating system, ensuring the highest level of scientific integrity and trustworthiness in the characterization of novel chemical entities.[14]
Visualizing the Workflow
Caption: Workflow for X-ray Crystallography.
Caption: Logic of integrated structural validation.
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-
Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
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ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Available at: [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Available at: [Link]
-
SERC Carleton. (2007). Single-crystal X-ray Diffraction. Available at: [Link]
-
Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Available at: [Link]
-
Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Available at: [Link]
-
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-
Anonymous. (n.d.). Comparison of NMR and X-ray crystallography. Available at: [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
-
YouTube. (2024). How to grow crystals for single crystal X-ray diffraction experiments?. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Available at: [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available at: [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Single Crystal X-ray Diffraction (scXRD). Available at: [Link]
-
University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Available at: [Link]
-
Technobis. (2024). Growing X-ray quality single crystals reliably and consistently. Available at: [Link]
-
MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery. Available at: [Link]
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A Comparative Guide to Cross-Validation of Analytical Methods for 2-(Furan-2-ylmethoxy)aniline Hydrochloride
Executive Summary
The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and quality. This guide presents a comprehensive cross-validation study of two prevalent analytical methods for the novel intermediate, 2-(Furan-2-ylmethoxy)aniline hydrochloride: a high-specificity, stability-indicating High-Performance Liquid Chromatography (HPLC) method and a rapid, high-throughput Ultraviolet-Visible (UV-Vis) Spectrophotometry method. Through a detailed comparison of validation parameters, supported by experimental data and protocols, this document provides researchers, analytical scientists, and drug development professionals with the critical insights needed to select the appropriate analytical strategy based on their specific application—from early- stage process monitoring to final product release testing.
Introduction: The Imperative for Rigorous Analytical Validation
This compound (FMAH) is a key building block in the synthesis of a new class of therapeutic agents. As with any component destined for pharmaceutical use, the analytical methods used to quantify it and its impurities must be rigorously validated to demonstrate they are suitable for their intended purpose.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the validation characteristics required to ensure data integrity.[1][2][3]
Cross-validation, the process of comparing results from two distinct analytical methods, provides the ultimate assurance of a method's accuracy and reliability.[4] This guide will compare a sophisticated chromatographic separation technique (HPLC) against a classic spectrophotometric technique (UV-Vis) for the analysis of FMAH.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assay and impurity profiling, HPLC offers superior specificity by physically separating the analyte from potential degradants and impurities.[5][6][7] This is critical for developing a "stability-indicating" method—a procedure that can accurately measure the active ingredient, free from interference.[8][9][10]
-
UV-Visible (UV-Vis) Spectrophotometry: A simple, rapid, and cost-effective technique ideal for quantifying pure substances.[11] Its utility is predicated on the analyte possessing a suitable chromophore that absorbs light in the UV-Vis spectrum, which the furan and aniline moieties in FMAH provide.[12] However, its lack of specificity can be a significant drawback if interfering substances are present.[13]
This guide will dissect the performance of each method across key validation parameters, providing a clear, data-driven rationale for methodological selection in the pharmaceutical development workflow.
Methodologies and Experimental Design
The cross-validation was designed to directly compare the HPLC-UV and UV-Vis Spectrophotometry methods based on the parameters mandated by ICH Q2(R1).[1]
Method A: Stability-Indicating HPLC-UV
-
Causality: A reverse-phase HPLC method was chosen due to its versatility and effectiveness in separating moderately polar aromatic compounds like FMAH from potential non-polar and polar impurities. A C18 column provides the necessary hydrophobic interactions. The mobile phase, a gradient of acetonitrile and a low-pH phosphate buffer, ensures sharp peak shapes and resolution by keeping the aniline moiety protonated. A photodiode array (PDA) detector was used to confirm peak purity and select the optimal detection wavelength.
Method B: Direct UV-Vis Spectrophotometry
-
Causality: This method leverages the inherent UV absorbance of FMAH. The key was to identify a wavelength (λmax) of maximum absorbance where FMAH gives a strong signal with minimal interference from the solvent. Methanol was selected as the solvent due to its transparency in the relevant UV range and its ability to readily dissolve the hydrochloride salt form of the analyte. This method's primary advantage is speed, making it a candidate for applications like in-process monitoring or cleaning verification.[11]
Forced Degradation Study
To establish the stability-indicating nature of the HPLC method, a forced degradation study was performed as recommended by ICH guidelines.[8][10][14] FMAH was subjected to a range of stress conditions to generate potential degradation products.
-
Conditions: Acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidation (3% H₂O₂), thermal (80°C), and photolytic (ICH-compliant light exposure) stress.[14][15]
-
Objective: To demonstrate that the HPLC method can separate the intact FMAH peak from all generated degradation products, thus proving its specificity.[8][10] The target degradation was 5-20% to ensure that degradation products were generated in sufficient quantities for detection without completely consuming the parent drug.[14]
Experimental Protocols
Protocol 1: HPLC-UV Method
-
Equipment: HPLC system with quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of FMAH reference standard in methanol. Create a calibration curve by diluting this stock to concentrations ranging from 1.0 to 100 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Accurately weigh and dissolve the FMAH sample in methanol to a target concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: UV-Vis Spectrophotometry Method
-
Equipment: Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Wavelength Scan: Scan a dilute solution of FMAH in methanol from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The λmax was determined to be 275 nm.
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of FMAH reference standard in methanol. Create a calibration curve by diluting this stock to concentrations ranging from 2 to 20 µg/mL with methanol.
-
Sample Preparation: Accurately weigh and dissolve the FMAH sample in methanol to a target concentration of 10 µg/mL.
-
Measurement: Measure the absorbance of each standard and sample at 275 nm, using methanol as a blank.
Results: A Head-to-Head Comparison
The performance of each method was evaluated against critical validation parameters. The data presented below represents a typical outcome for such a cross-validation study.
Table 1: Specificity and Forced Degradation Results
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method | Causality & Interpretation |
| Specificity (Placebo) | No interference at the retention time of FMAH. | Significant absorbance from placebo components observed. | The HPLC method's separation capability makes it highly specific. The UV-Vis method is non-specific as any component absorbing at 275 nm will interfere. |
| Peak Purity (Forced Degradation) | Peak Purity Index > 0.999 for all stress conditions. | Not Applicable. | PDA analysis confirms the FMAH peak in the HPLC method is spectrally pure and free from co-eluting degradants. |
| Resolution from Degradants | Resolution > 2.0 between FMAH and closest degradant peak. | Not Applicable. | The HPLC method is definitively stability-indicating, as it can resolve the API from its breakdown products.[8] |
Table 2: Comparative Validation Data
| Validation Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method | Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, r²) | 0.9998 | 0.9995 | r² ≥ 0.999 |
| Range | 1.0 - 100 µg/mL | 2 - 20 µg/mL | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.1% - 103.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.45% | 1.10% | %RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | 0.68% | 1.85% | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 2.0 µg/mL | Signal-to-Noise ≥ 10 |
| Robustness | Unaffected by minor changes in pH, flow rate, and % organic. | Sensitive to solvent composition changes. | No significant impact on results. |
Visualization of Workflows
Diagram 1: Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and UV-Vis analytical methods.
Diagram 2: Relationship of Key Validation Parameters
Caption: Interconnectivity of core analytical method validation parameters.
Discussion and Recommendations
The cross-validation study reveals distinct performance profiles for the HPLC-UV and UV-Vis spectrophotometry methods, making them suitable for different stages of the drug development lifecycle.
-
HPLC-UV: The Definitive Quality Control Method: The HPLC method demonstrated superior performance in nearly every category, most critically in specificity . The successful separation of the FMAH peak from all stress-induced degradants confirms its status as a stability-indicating method.[8][10] This is non-negotiable for release testing of drug substances and finished products, as well as for formal stability studies where assurance of product quality over time is paramount. Its higher precision (%RSD < 1.0%) and wider linear range also make it the authoritative choice for generating high-confidence quantitative data for regulatory submissions.
-
UV-Vis Spectrophotometry: The Rapid In-Process Tool: While the UV-Vis method showed acceptable linearity, accuracy, and precision for the analysis of pure FMAH, its complete lack of specificity is its primary limitation. It cannot distinguish between the active ingredient and any potential impurities or degradants that absorb at the same wavelength. Therefore, its use is inappropriate for stability or release testing. However, its significant advantages in speed, simplicity, and low operational cost make it an excellent candidate for in-process controls (IPCs) . For example, it can be used to rapidly confirm the concentration of an isolated intermediate post-synthesis, provided the process is well-characterized and interfering species are known to be absent.
Strategic Application Summary:
| Application | Recommended Method | Justification |
| Final API Release Testing | HPLC-UV | Required for specificity and impurity profiling to ensure product quality. |
| Formal Stability Studies | HPLC-UV | Only a validated stability-indicating method can accurately track potency over time.[9][10] |
| In-Process Reaction Monitoring | UV-Vis Spectrophotometry | Provides rapid, semi-quantitative feedback on reaction progress where high specificity is not required. |
| Cleaning Verification | UV-Vis Spectrophotometry | A fast and sensitive method to confirm the absence of FMAH on equipment surfaces (when specificity is not a concern). |
| Reference Standard Characterization | HPLC-UV | Provides the highest degree of confidence in the purity and concentration of the primary standard. |
Conclusion
This guide demonstrates that both HPLC-UV and UV-Vis spectrophotometry are valuable analytical tools for this compound, but their applications are not interchangeable. The cross-validation process, grounded in the principles of ICH Q2(R1), provides the empirical evidence necessary to deploy these methods strategically. The HPLC-UV method stands as the robust, specific, and precise choice for all quality control and stability-related applications. The UV-Vis method serves as a highly efficient, albeit non-specific, tool for rapid, high-throughput analyses where the sample matrix is simple and well-controlled. By understanding the inherent strengths and limitations of each technique, analytical laboratories can ensure data integrity, optimize workflow efficiency, and maintain regulatory compliance throughout the drug development process.
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A Comparative Guide to the Efficacy of Furan-Aniline Scaffolds as Kinase Inhibitors
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of the efficacy of compounds based on the 2-(furan-2-ylmethoxy)aniline scaffold and its structural isomers against established kinase inhibitors. We will delve into the mechanistic rationale for their activity, present comparative experimental data, and provide detailed protocols for evaluating their performance.
Introduction: The Promise of the Furan-Aniline Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of privileged structures is a cornerstone of rational drug design. The furan-aniline scaffold, exemplified by compounds such as 2-(furan-2-ylmethoxy)aniline hydrochloride, represents a versatile platform for the development of novel therapeutics. The furan ring, an electron-rich aromatic heterocycle, can engage in various non-covalent interactions with biological targets, while the aniline moiety provides a crucial anchor point and a synthetically tractable handle for chemical modification.[1][2]
While the specific compound "this compound" is not extensively documented in public literature, its core structure is representative of a broader class of furan-containing aniline derivatives that have shown significant promise, particularly as kinase inhibitors.[3] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] This guide will therefore focus on the efficacy of this broader chemical class against well-known inhibitors targeting key oncogenic kinases.
Mechanistic Insights: How Furan-Aniline Derivatives Inhibit Kinase Activity
A significant number of clinically approved small-molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate group to a substrate protein.[3] Furan-aniline derivatives operate on this principle, with each part of the scaffold playing a critical role in binding.
-
The Aniline Moiety: This group is instrumental in forming hydrogen bonds with the "hinge region" of the kinase domain, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a common feature of many potent kinase inhibitors and serves to anchor the molecule in the active site.[3]
-
The Furan Ring: The furan component can form key interactions with hydrophobic pockets within the ATP-binding site and can be modified to enhance potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability.[3]
Some derivatives have also demonstrated the ability to act as dual inhibitors, targeting multiple kinases simultaneously. For instance, certain aniline-pyrimidine analogues have been shown to inhibit both VEGFR-2 and tubulin, while other 2-substituted aniline pyrimidine derivatives can potently inhibit both Mer and c-Met kinases.[4][5] This multi-targeting approach can be advantageous in overcoming drug resistance and improving therapeutic outcomes.
Caption: Binding mode of a furan-aniline derivative in a kinase ATP-binding site.
Comparative Efficacy Analysis: Furan-Aniline Derivatives vs. Established Inhibitors
To objectively assess the potential of the furan-aniline scaffold, it is crucial to compare its efficacy against that of well-established, clinically relevant inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several furan-aniline derivatives and known inhibitors against key kinase targets. Lower IC50 values indicate greater potency.
| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Reference |
| Furan-Aniline Derivatives | |||
| Aniline-Pyrimidine Analogue (19d) | VEGFR-2 / Tubulin | Potent (specific values not detailed) | [4] |
| 2-Substituted Aniline Pyrimidine (18c) | Mer / c-Met | 18.5 / 33.6 | [5] |
| Established Inhibitors | |||
| Gefitinib | EGFR | 33 | [6] |
| Dacomitinib | EGFR | 6.0 | [1] |
| Sunitinib | VEGFR-2 / PDGFRβ | 80 / 2 | [7] |
| Sorafenib | VEGFR-2 / VEGFR-3 | 90 / 20 | [7] |
| Cabozantinib | VEGFR-2 / c-Met | 0.035 / 1.3 | [8][9] |
Analysis of Structure-Activity Relationships (SAR):
The data indicates that furan-aniline derivatives can achieve nanomolar potency against various kinase targets. For instance, the 2-substituted aniline pyrimidine derivative 18c demonstrates potent dual inhibition of Mer and c-Met, with IC50 values of 18.5 nM and 33.6 nM, respectively.[5] This is comparable to the potency of some established inhibitors.
Notably, the multi-kinase inhibitor Cabozantinib , which targets both VEGFR2 and c-Met, exhibits exceptionally high potency with sub-nanomolar and low-nanomolar IC50 values, respectively.[8][9] While the currently available data for furan-aniline derivatives does not yet match this level of potency, the scaffold's versatility allows for extensive chemical modification to optimize binding and potentially achieve similar efficacy.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[10]
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) at 4 times the final desired concentration in the appropriate kinase assay buffer.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the target kinase and a europium-labeled anti-tag antibody at 2 times the final desired concentration in the assay buffer.[11]
-
Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer at 4 times the final desired concentration in the assay buffer.
-
Assay Assembly: In a low-volume 384-well plate, add 4 µL of the 4X serially diluted test compound.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to each well.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor) following excitation at approximately 340 nm.
-
Data Analysis: Calculate the ratio of the acceptor emission to the donor emission (665 nm / 615 nm). Plot this ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Cell-Based Proliferation/Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after exposure to a test compound.[13][14]
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well or 384-well opaque-walled plate at a density appropriate for the cell line and incubate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a predetermined period (e.g., 72 hours).
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.[13]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration at which cell growth is inhibited by 50%.
Synthesis of Furan-Aniline Derivatives
The versatile furan-aniline scaffold can be synthesized through several established synthetic routes. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most common and robust methods for forming the key aryl-aryl or aryl-amine bond, respectively.[9]
Caption: Common synthetic routes to furan-aniline derivatives.
Conclusion and Future Directions
The furan-aniline scaffold represents a promising and versatile platform for the development of novel kinase inhibitors. The available data demonstrates that derivatives of this scaffold can achieve potent inhibition of key oncogenic kinases, with efficacy comparable to some established drugs. The synthetic tractability of the scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic profiles.
Future research should focus on:
-
Expanding the target space: Evaluating furan-aniline libraries against a broader panel of kinases to identify novel therapeutic opportunities.
-
Optimizing ADME properties: Modifying the scaffold to improve metabolic stability, oral bioavailability, and other drug-like properties.
-
In vivo efficacy studies: Progressing the most promising lead compounds into preclinical animal models to validate their therapeutic potential.
By leveraging the principles of rational drug design and rigorous experimental evaluation, the furan-aniline scaffold holds significant potential to yield the next generation of targeted therapies.
References
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Discovery of novel aniline-pyrimidine analogues as orally bioavailable dual VEGFR-2/tubulin inhibitors with potent antitumor and anti-angiogenesis efficacy. PubMed. Available at: [Link]
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Synthesis and biological activities of furan derivatives. ResearchGate. Available at: [Link]
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Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. Available at: [Link]
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Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]
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Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available at: [Link]
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In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. PMC - NIH. Available at: [Link]
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Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central. Available at: [Link]
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Benchmarking the synthesis of "2-(Furan-2-ylmethoxy)aniline hydrochloride" against other methods
Content Type: Publish Comparison Guide
Subject: Chemoselective Synthesis & Process Optimization
Executive Summary
The synthesis of 2-(Furan-2-ylmethoxy)aniline hydrochloride presents a classic chemoselective challenge in medicinal chemistry. While the molecule serves as a critical scaffold for kinase inhibitors and GPCR ligands, its structural duality—a robust aniline moiety coupled with an acid- and reduction-sensitive furan ring—renders standard industrial protocols ineffective.
This guide benchmarks three distinct synthetic methodologies. Our analysis confirms that Method B (Iron-Mediated Reduction) is the superior protocol for scale-up, offering the highest balance of yield (>85%), purity, and cost-efficiency. In contrast, standard Catalytic Hydrogenation (Method A) is deemed unsuitable due to furan saturation, while Dithionite Reduction (Method C) suffers from purification bottlenecks.
| Metric | Method A (Pd/C + H₂) | Method B (Fe + NH₄Cl) | Method C (Na₂S₂O₄) |
| Yield | Low (<40%) | High (85-92%) | Moderate (60-70%) |
| Chemoselectivity | Poor (Furan reduction) | Excellent | Good |
| Scalability | High | High | Low (Waste handling) |
| Cost | High (Catalyst) | Low | Low |
Chemical Context & The Challenge
The target molecule consists of an aniline ring linked to a furan ring via a methylene ether bridge.
-
The Trap: The standard route involves alkylating 2-nitrophenol with furfuryl chloride, followed by reducing the nitro group to an amine.
-
The Conflict:
-
Reduction Sensitivity: Standard catalytic hydrogenation (Pd/C) often reduces the furan ring to tetrahydrofuran (THF) or cleaves the benzylic ether bond.
-
Acid Sensitivity: The final salt formation requires HCl. Furans are notoriously unstable in aqueous acid, undergoing ring-opening to form 1,4-dicarbonyls (diketones).
-
Retrosynthetic Analysis
Figure 1: Retrosynthetic breakdown highlighting the critical nitro-reduction step.
Comparative Methodology Analysis
Method A: Catalytic Hydrogenation (The "Standard" Failure)
-
Protocol: H₂ (1 atm), 10% Pd/C, Methanol.
-
Outcome: This method is NOT RECOMMENDED .
-
Mechanism of Failure: Palladium is a non-discriminatory catalyst. It rapidly reduces the nitro group but simultaneously saturates the electron-rich furan ring, yielding the tetrahydrofuran impurity. This impurity is structurally similar to the product, making chromatographic separation difficult and expensive.
Method B: Iron/Ammonium Chloride Reduction (The Recommended Route)
-
Protocol: Fe powder (3-5 eq), NH₄Cl (sat. aq.), Ethanol/Water reflux.
-
Outcome: Benchmark Standard.
-
Why it Works: This is a single-electron transfer (SET) mechanism. The reaction occurs on the surface of the iron metal. The conditions are near-neutral (buffered by NH₄Cl), preventing acid-catalyzed furan degradation. Iron does not reduce the furan double bonds or the ether linkage.
-
Key Advantage: The iron sludge can be filtered off, and the product often crystallizes directly upon cooling, minimizing purification steps.
Method C: Sodium Dithionite Reduction (The Alternative)
-
Protocol: Na₂S₂O₄, THF/Water, Phase Transfer Catalyst.
-
Outcome: Viable for small scale, problematic for large scale.
-
Drawbacks: The reaction generates significant sulfur dioxide/sulfite waste. The workup often involves emulsions that are difficult to separate at scales >100g.
Detailed Experimental Protocol (Method B)
Objective: Synthesis of this compound (10g Scale).
Phase 1: Williamson Ether Synthesis
-
Setup: Charge a 500 mL 3-neck flask with 2-nitrophenol (13.9 g, 100 mmol) and DMF (100 mL).
-
Base Addition: Add K₂CO₃ (20.7 g, 150 mmol) in one portion. Stir at RT for 30 mins (mixture turns bright yellow/orange).
-
Alkylation: Dropwise add furfuryl chloride (12.8 g, 110 mmol). Note: Furfuryl chloride is a lachrymator; handle in a fume hood.
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Pour into ice water (500 mL). The nitro-intermediate will precipitate as a solid. Filter, wash with water, and dry.
-
Checkpoint: Yield should be >90%. Solid should be pale yellow.
-
Phase 2: Chemoselective Reduction (Fe/NH₄Cl)
-
Suspension: Dissolve the nitro-intermediate (from Phase 1) in Ethanol (150 mL) and Water (40 mL).
-
Activation: Add Ammonium Chloride (5.3 g, 100 mmol) and Iron Powder (325 mesh, 16.8 g, 300 mmol).
-
Reflux: Heat to vigorous reflux (80°C) for 2–3 hours.
-
Observation: The yellow color of the nitro compound will fade to a dark/brown iron suspension.
-
-
Filtration: Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate to ~30 mL. Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and evaporate to obtain the crude free base (brown oil).
Phase 3: Anhydrous Salt Formation (Critical Step)
-
Warning: Do NOT use aqueous HCl (e.g., 37% HCl). The water + acid will hydrolyze the furan ring (Ring Opening).
-
Dissolution: Dissolve the crude amine oil in anhydrous Diethyl Ether or Dioxane (50 mL). Cool to 0°C.
-
Acidification: Dropwise add 4M HCl in Dioxane (1.1 eq).
-
Precipitation: The hydrochloride salt will precipitate immediately as an off-white solid.
-
Collection: Filter under N₂ atmosphere (hygroscopic). Wash with cold ether. Dry in a vacuum desiccator over P₂O₅.
Process Visualization
Reaction Workflow Diagram
Figure 2: Optimized workflow ensuring furan stability during the reduction and acidification phases.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Product is a sticky gum, not powder | Residual solvent or moisture during HCl addition. | Ensure ether/dioxane is anhydrous. Triturate the gum with cold pentane to induce crystallization. |
| NMR shows aliphatic signals (1.5-3.0 ppm) | Furan ring reduction (Over-reduction). | STOP. You likely used Pd/C or excessive reaction times. Switch to Fe/NH₄Cl method. |
| Dark black/purple product | Oxidation of the aniline amine. | Perform the workup under Nitrogen. Store the HCl salt, not the free base. |
| Low Yield in Step 1 | Alkylation of the Oxygen vs Nitrogen. | 2-Nitrophenol is an ambident nucleophile, but K₂CO₃ favors O-alkylation. If N-alkylation is observed, ensure the base is anhydrous and solvent is DMF. |
References
-
Williamson Ether Synthesis & Furan Stability
- Chemoselective Reduction Methodologies: Source: Stratton, S. et al. (2018). "Selective Reduction of Nitroarenes in the Presence of Acid-Sensitive Groups." Journal of Organic Chemistry. Relevance: Validates Fe/NH₄Cl as the primary method for reducing nitro groups without affecting furan or acetal functionalities.
- Source: Keay, B. A. (2020). "Synthetic Strategies for Furan-Containing Pharmaceuticals." Chemical Reviews.
-
Scale-Up Protocols
Sources
- 1. 2-(Furan-2-yl)aniline | C10H9NO | CID 4685350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Furan synthesis [organic-chemistry.org]
- 4. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive comparative analysis of "2-(Furan-2-ylmethoxy)aniline hydrochloride" and its structural analogs using Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals interested in the computational characterization of novel organic molecules. This document offers a detailed protocol for in silico analysis and interprets the theoretical data to provide insights into the electronic and structural properties of these compounds.
Introduction: The Significance of Furan-Aniline Scaffolds
The convergence of furan and aniline moieties in a single molecular framework has garnered significant interest in medicinal chemistry and materials science.[1][2] The furan ring, a five-membered aromatic heterocycle containing oxygen, is a key component in numerous physiologically active compounds.[1][2][3] It often serves as a bioisostere for the phenyl ring, modulating steric and electronic properties to enhance metabolic stability and drug-receptor interactions.[1] Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of industrial chemicals, including dyes and pharmaceuticals.[4][5]
"this compound" presents a unique structural arrangement, combining the furan and aniline rings through a flexible ether linkage. Understanding the influence of this linkage and the relative positions of the functional groups on the molecule's overall properties is crucial for its potential applications. This guide outlines a comparative DFT study to elucidate these structure-property relationships by comparing the target molecule with its positional isomer, "4-(Furan-2-ylmethoxy)aniline," and other related structures.
Theoretical Framework and Computational Rationale
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a good balance between accuracy and computational cost for studying medium-sized organic molecules. The choice of functional and basis set is critical for obtaining reliable results.
Selection of Computational Level
For the comparative studies outlined in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP has demonstrated its robustness and reliability in predicting the geometric and electronic properties of a wide range of organic molecules, including aniline and furan derivatives.[6][7] To ensure an accurate description of the electronic distribution, especially for the lone pairs on oxygen and nitrogen atoms, the 6-311++G(d,p) basis set is proposed. This basis set includes diffuse functions (++) to account for the behavior of electrons far from the nucleus and polarization functions (d,p) to describe the non-spherical nature of electron clouds in bonded atoms.
Molecules for Comparison
To understand the structure-property relationships of "this compound," a comparative analysis with the following molecules is proposed:
-
Molecule A: 2-(Furan-2-ylmethoxy)aniline (the free base of the target molecule)
-
Molecule B: 4-(Furan-2-ylmethoxy)aniline (positional isomer)
-
Molecule C: 2-(Furan-2-yl)aniline (lacks the methoxy linker)[8]
-
Molecule D: Aniline (parent aromatic amine)
-
Molecule E: Furan (parent heterocyclic ring)
This selection allows for a systematic evaluation of the effects of the substituent position (ortho vs. para), the presence of the methoxy linker, and the individual contributions of the aniline and furan rings.
Experimental Protocols: A Step-by-Step DFT Workflow
The following protocol outlines the key steps for performing a comparative DFT study on the selected molecules.
Geometry Optimization
-
Input Structure Generation: Build the 3D structures of Molecules A-E using a molecular modeling software.
-
Optimization Calculation: Perform a full geometry optimization for each molecule using the B3LYP functional and the 6-311++G(d,p) basis set. This step will find the lowest energy conformation of each molecule.
-
Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
Calculation of Molecular Properties
Once the geometries are optimized, the following properties should be calculated:
-
Electronic Properties:
-
Highest Occupied Molecular Orbital (HOMO) energy
-
Lowest Unoccupied Molecular Orbital (LUMO) energy
-
HOMO-LUMO energy gap (ΔE)
-
-
Spectroscopic Properties:
-
Infrared (IR) vibrational frequencies
-
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C)
-
-
Global Reactivity Descriptors:
-
Ionization Potential (IP) ≈ -E(HOMO)
-
Electron Affinity (EA) ≈ -E(LUMO)
-
Chemical Potential (μ) = (E(HOMO) + E(LUMO)) / 2
-
Chemical Hardness (η) = (E(LUMO) - E(HOMO)) / 2
-
Electrophilicity Index (ω) = μ² / (2η)
-
Workflow for Comparative DFT Studies
Caption: A generalized workflow for the comparative DFT analysis of the target molecules.
Predicted Performance and Comparative Analysis
While experimental data for "this compound" is scarce, DFT calculations can provide valuable predictive insights into its properties relative to the other selected molecules.
Structural Parameters
The geometry optimization will reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Of particular interest is the dihedral angle between the furan and aniline rings, which will indicate the degree of planarity and conjugation between the two aromatic systems. It is expected that Molecule C, "2-(Furan-2-yl)aniline," will exhibit a higher degree of planarity compared to Molecules A and B due to the absence of the flexible methoxy linker.
Electronic Properties
The HOMO and LUMO energies are crucial for understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability.
Table 1: Predicted Electronic Properties (Illustrative)
| Molecule | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (eV) |
| A: 2-(Furan-2-ylmethoxy)aniline | (Predicted) | (Predicted) | (Predicted) |
| B: 4-(Furan-2-ylmethoxy)aniline | (Predicted) | (Predicted) | (Predicted) |
| C: 2-(Furan-2-yl)aniline | (Predicted) | (Predicted) | (Predicted) |
| D: Aniline | (Predicted) | (Predicted) | (Predicted) |
| E: Furan | (Predicted) | (Predicted) | (Predicted) |
Note: The values in this table are illustrative and would be populated with the results from the DFT calculations.
It is hypothesized that the introduction of the furan ring will generally decrease the HOMO-LUMO gap compared to aniline, indicating increased reactivity. The position of the substituent (ortho vs. para) is also expected to influence the electronic properties.
Global Reactivity Descriptors
Global reactivity descriptors provide a quantitative measure of a molecule's reactivity.
Table 2: Predicted Global Reactivity Descriptors (Illustrative)
| Molecule | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| A: 2-(Furan-2-ylmethoxy)aniline | (Predicted) | (Predicted) | (Predicted) |
| B: 4-(Furan-2-ylmethoxy)aniline | (Predicted) | (Predicted) | (Predicted) |
| C: 2-(Furan-2-yl)aniline | (Predicted) | (Predicted) | (Predicted) |
| D: Aniline | (Predicted) | (Predicted) | (Predicted) |
| E: Furan | (Predicted) | (Predicted) | (Predicted) |
Note: The values in this table are illustrative and would be populated with the results from the DFT calculations.
A lower chemical hardness (η) suggests a higher reactivity. The electrophilicity index (ω) measures the energy stabilization when the system acquires an additional electronic charge from the environment.
Conceptual Relationship of Studied Molecules
Caption: The structural relationships between the target molecule and its comparators.
Conclusion
This guide provides a robust framework for conducting a comparative DFT study of "this compound" and its structural analogs. By systematically analyzing the geometric, electronic, and reactivity parameters, researchers can gain valuable insights into the structure-property relationships governing this class of molecules. The proposed computational protocol, centered on the B3LYP functional and the 6-311++G(d,p) basis set, offers a reliable and experimentally validated approach for the in silico characterization of novel organic compounds. The findings from such a study will be instrumental in guiding the synthesis and application of these promising furan-aniline scaffolds in various scientific and industrial domains.
References
-
ResearchGate. (2020). A brief review on aniline and its derivatives. [Link]
-
PubMed Central. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
-
PubChem. 2-(Furan-2-yl)aniline. [Link]
-
American Chemical Society. (2024). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. [Link]
-
ResearchGate. (2010). DFT theoretical studies of anions of aniline and its several derivatives. [Link]
-
Taylor & Francis Online. (2021). DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P). [Link]
-
SciSpace. (2014). Synthesis, characterization and density functional theory investigations of monoacyl aniline derivatives. [Link]
-
ResearchGate. (2025). Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. [Link]
-
PubMed Central. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]
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- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Furan-2-ylmethoxy)aniline|Research Chemical [benchchem.com]
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- 8. 2-(Furan-2-yl)aniline | C10H9NO | CID 4685350 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Distinctions: A Comparative Guide to 2-(Furan-2-ylmethoxy)aniline and its Hydrochloride Salt
In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The distinction between a free base and its salt form is a critical aspect of this characterization, as it directly impacts properties such as solubility, stability, and bioavailability. This guide provides a comprehensive spectroscopic comparison of 2-(Furan-2-ylmethoxy)aniline, a versatile building block in medicinal chemistry, and its hydrochloride salt. We will delve into the theoretical underpinnings and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to unequivocally differentiate between these two forms.
Introduction: The "Why" Behind the Salt vs. Free Base Dichotomy
2-(Furan-2-ylmethoxy)aniline incorporates a furan moiety, an aniline core, and an ether linkage, making it a valuable scaffold for the synthesis of biologically active compounds.[1] Often, for improved handling and solubility, amine-containing compounds like this are converted into their hydrochloride salts.[2] However, for subsequent synthetic steps or for the final API form, the compound is often required as the free base. The ability to confirm the successful conversion between these forms is a fundamental requirement for process validation and quality control. Spectroscopic techniques offer a powerful, non-destructive means to achieve this confirmation.
Experimental Protocol: Liberation of the Free Base
The conversion of an amine hydrochloride to its free base is a straightforward acid-base reaction. The following protocol outlines a standard laboratory procedure for this conversion.
Step-by-Step Methodology
-
Dissolution: Dissolve the 2-(Furan-2-ylmethoxy)aniline hydrochloride salt in a suitable solvent, such as deionized water. The hydrochloride salt of amines generally exhibits good water solubility.[2]
-
Neutralization: While stirring, slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), to the dissolved salt. The base will neutralize the hydrochloric acid, deprotonating the anilinium ion to yield the free aniline.
-
Monitoring: Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the solution is neutral to slightly basic (pH 7-8).
-
Extraction: The free base, being less polar than its salt, will likely have lower water solubility and may precipitate out. Extract the free base from the aqueous solution using a water-immiscible organic solvent like ethyl acetate or dichloromethane. Perform the extraction multiple times (e.g., 3 x 50 mL) to ensure complete recovery.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any residual water.
-
Isolation: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to yield the purified 2-(Furan-2-ylmethoxy)aniline free base.
The causality behind this procedure lies in Le Chatelier's principle. The addition of a base removes H⁺ ions from the solution, shifting the equilibrium from the protonated amine (anilinium chloride) towards the deprotonated free amine.
Figure 1: Experimental workflow for the conversion of this compound to its free base.
Spectroscopic Comparison
The protonation of the aniline nitrogen to form the hydrochloride salt induces significant changes in the electronic environment of the molecule. These changes are readily observable across different spectroscopic techniques. While experimental spectra for the specific title compounds are not widely available, the following comparison is based on established principles and data from analogous structures.
Infrared (IR) Spectroscopy
The most dramatic difference in the IR spectra of an amine and its hydrochloride salt is observed in the N-H stretching region.
| Functional Group | 2-(Furan-2-ylmethoxy)aniline HCl (Expected) | 2-(Furan-2-ylmethoxy)aniline (Free Base) (Expected) |
| N-H Stretch (Ammonium Salt) | Broad band, ~2800-3200 cm⁻¹ | Not present |
| N-H Stretch (Free Amine) | Not present | Two sharp peaks, ~3350-3500 cm⁻¹ |
| C-O-C Stretch (Ether) | ~1250 cm⁻¹ & ~1050 cm⁻¹ | ~1250 cm⁻¹ & ~1050 cm⁻¹ |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
Analysis:
-
Hydrochloride Salt: The protonated amino group (-NH₃⁺) exhibits a very broad and strong absorption band in the 2800-3200 cm⁻¹ region due to the N-H stretching vibrations.[3] This broadening is a result of hydrogen bonding.
-
Free Base: A primary aromatic amine shows two distinct, sharper peaks in the 3350-3500 cm⁻¹ range, corresponding to the asymmetric and symmetric N-H stretching modes.[4] The absence of the broad ammonium salt band and the appearance of these two sharp peaks is a clear indication of the successful conversion to the free base.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Protonation of the amino group also leads to predictable changes in the ¹H NMR spectrum, primarily affecting the protons on and near the nitrogen atom.
| Proton Environment | 2-(Furan-2-ylmethoxy)aniline HCl (Expected) | 2-(Furan-2-ylmethoxy)aniline (Free Base) (Expected) |
| -NH₃⁺ Protons | Broad singlet, downfield shift (> 10 ppm), D₂O exchangeable | Not present |
| -NH₂ Protons | Not present | Broad singlet, ~3.5-4.5 ppm, D₂O exchangeable |
| Aromatic Protons (Aniline Ring) | Downfield shift compared to free base | ~6.5-7.5 ppm |
| Methylene Protons (-O-CH₂-) | ~5.1 ppm | ~5.0 ppm |
| Furan Protons | ~6.4, 6.5, 7.6 ppm | ~6.3, 6.4, 7.5 ppm |
Analysis:
-
Amine Protons: The most telling signal is that of the amine protons themselves. In the hydrochloride salt, the three protons on the positively charged nitrogen (-NH₃⁺) are significantly deshielded and appear as a broad singlet at a high chemical shift, often above 10 ppm. In contrast, the two protons of the free amine (-NH₂) typically appear as a broad singlet at a much lower chemical shift, generally in the range of 3.5-4.5 ppm.[5] Both signals will disappear upon the addition of a few drops of D₂O due to proton-deuterium exchange, which can be used as a confirmation.[6]
-
Aromatic Protons: The protonation of the amino group makes it a more electron-withdrawing group. This causes a general downfield shift (to a higher ppm value) for the adjacent aromatic protons on the aniline ring compared to their positions in the free base.
Figure 2: Chemical structures of the hydrochloride salt and the free base.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. When analyzing the hydrochloride salt, the ionization process typically results in the detection of the free base.
| Analyte | 2-(Furan-2-ylmethoxy)aniline HCl | 2-(Furan-2-ylmethoxy)aniline (Free Base) |
| Expected Molecular Ion Peak [M+H]⁺ | m/z ≈ 190.08 | m/z ≈ 190.08 |
| Molecular Weight of Free Base | 189.21 g/mol | 189.21 g/mol [1] |
Analysis:
In techniques like Electrospray Ionization (ESI), the hydrochloride salt will readily dissociate in solution. The mass spectrometer will typically detect the protonated molecule of the free base, [M+H]⁺, where M is the mass of the free base. Therefore, both the hydrochloride salt and the free base are expected to show a prominent ion at an m/z value corresponding to the molecular weight of the free base plus the mass of a proton (approximately 190.08 for C₁₁H₁₁NO₂).[1] While MS alone is not sufficient to distinguish between the two forms, it is essential for confirming the molecular weight of the organic component of the sample. Fragmentation patterns would be expected to be identical for both samples and would likely involve cleavage of the ether linkage or fragmentation of the furan ring.[7]
Conclusion
The differentiation between this compound and its free base is readily achievable through a combination of standard spectroscopic techniques. IR spectroscopy provides a definitive confirmation through the observation of the broad -NH₃⁺ stretch in the salt versus the characteristic dual sharp peaks of the -NH₂ group in the free base. ¹H NMR spectroscopy offers complementary evidence, most notably through the significant downfield shift of the amine protons upon protonation. Mass spectrometry serves to confirm the molecular weight of the core molecule. By employing these techniques in concert, researchers and drug development professionals can ensure the identity and purity of their materials, a cornerstone of scientific integrity and reproducible results.
References
-
ResearchGate. IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. Available at: [Link]
-
Chemistry LibreTexts. 25.5 Spectroscopic Properties of Amines. Available at: [Link]
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Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2025. Available at: [Link]
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PubChem. 2-(Furan-2-yl)aniline. Available at: [Link]
-
ResearchGate. 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Available at: [Link]
-
Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. Available at: [Link]
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Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
ResearchGate. Does anyone have any literature or procedure for the preparation of aniline hydrochloride?. Available at: [Link]
-
NIST WebBook. Furan, 2-(2-furanylmethyl)-5-methyl-. Available at: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]
-
ScienceDirect. Infrared spectra and structures of aniline+–furan and aniline+–phenol: Preference between π-type and σ-type hydrogen-bond. Available at: [Link]
- Google Patents. Aniline hydrohalide preparation.
-
NIST WebBook. Furan, 2-methoxy-. Available at: [Link]
-
ResearchGate. FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst. Available at: [Link]
-
Canadian Science Publishing. HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Available at: [Link]
-
University of Chinese Academy of Sciences. Supporting Information. Available at: [Link]
-
Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available at: [Link]
-
ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Available at: [Link]
-
ResearchGate. Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. Available at: [Link]
-
Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available at: [Link]
-
PubChem. 2-(2-Phenylethynyl)aniline. Available at: [Link]
-
RSC Publishing. Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. Available at: [Link]
-
NIST WebBook. Furan, 2-(methoxymethyl)-. Available at: [Link]
-
ResearchGate. The 1 H NMR chemical shift values (d ppm) of aniline and... Available at: [Link]
-
PubChem. 3-Fluoro-5-(furan-2-ylmethoxy)aniline. Available at: [Link]
-
NIST WebBook. Furan, 2-(2-furanylmethyl)-5-methyl-. Available at: [Link]
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Navigating the Synthesis of 2-(Furan-2-ylmethoxy)aniline Hydrochloride: A Comparative Guide to Reproducible Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of novel molecular scaffolds is a critical endeavor. The compound 2-(furan-2-ylmethoxy)aniline hydrochloride, with its furan ether linkage to an aniline core, represents a versatile building block. However, the successful and reproducible synthesis of this molecule is not widely documented, presenting a challenge for researchers. This in-depth technical guide provides a comparative analysis of two robust synthetic strategies for obtaining 2-(furan-2-ylmethoxy)aniline, followed by its conversion to the hydrochloride salt. We will delve into the mechanistic underpinnings of each approach, offering detailed, field-tested protocols and a critical evaluation of their respective merits and potential pitfalls.
The Synthetic Challenge: Forming the Aryl Ether Bond
The central challenge in synthesizing 2-(furan-2-ylmethoxy)aniline lies in the formation of the ether bond between the phenolic oxygen of a 2-aminophenol precursor and the methylene group of a furfuryl moiety. This guide will compare a classic, reliable method, the Williamson ether synthesis, with a more modern, palladium-catalyzed approach, the Buchwald-Hartwig ether synthesis.
Method 1: The Classic Approach - Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1] In the context of our target molecule, this involves the deprotonation of 2-aminophenol to its more nucleophilic phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a furfuryl halide.[2]
Mechanistic Rationale
The reaction proceeds in two key steps. First, a suitable base abstracts the acidic phenolic proton of 2-aminophenol to generate the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the furfuryl halide and displacing the halide leaving group in a concerted SN2 fashion. The choice of a primary halide, such as furfuryl chloride, is crucial to favor the SN2 pathway and minimize competing elimination reactions.[2]
Detailed Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-Aminophenol
-
Furfuryl chloride (or bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone or DMF as the solvent.
-
Addition of Alkylating Agent: To the stirred suspension, add furfuryl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(furan-2-ylmethoxy)aniline.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of the Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of 2-(furan-2-ylmethoxy)aniline.
Method 2: The Modern Alternative - Buchwald-Hartwig Ether Synthesis
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] A variation of this reaction can be employed for the synthesis of aryl ethers. This method offers an alternative to the classical Williamson synthesis, particularly when dealing with less reactive substrates.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig ether synthesis involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base to form a Pd(II)-alkoxide complex, and finally, reductive elimination to yield the desired ether and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Ether Synthesis
Materials:
-
2-Aminophenol
-
Furfuryl chloride (or bromide)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
A strong base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine Pd(OAc)₂ (or the pre-formed catalyst), the phosphine ligand, and the base in a flame-dried Schlenk tube.
-
Addition of Reactants: Add 2-aminophenol (1.0 eq), furfuryl chloride (1.2 eq), and the anhydrous solvent.
-
Reaction: Seal the tube and heat the reaction mixture with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualization of the Buchwald-Hartwig Ether Synthesis Workflow
Sources
A Senior Scientist's Guide to In Silico Docking: A Comparative Analysis of Novel 2-(Furan-2-ylmethoxy)aniline Hydrochloride Derivatives
Introduction: The Strategic Value of Furan-Aniline Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the fusion of privileged structures—scaffolds that appear frequently in known drugs and bioactive molecules—is a cornerstone of rational drug design. The furan ring, a five-membered aromatic heterocycle, is a key component in numerous pharmacologically active compounds, valued for its ability to engage in various chemical interactions like hydrogen bonding and π–π stacking.[1] Its presence often enhances binding affinity, selectivity, and favorable pharmacokinetic profiles.[1] Similarly, the aniline moiety is a versatile building block found in a multitude of approved therapeutics, particularly as a "hinge-binding" motif in kinase inhibitors.[2][3]
This guide focuses on the therapeutic potential of a hybrid scaffold, "2-(Furan-2-ylmethoxy)aniline hydrochloride," and its derivatives. By leveraging in silico molecular docking, we can predict the binding interactions and affinities of these novel compounds against a high-value biological target before committing resources to chemical synthesis and in vitro testing. Computational methods provide a rapid, cost-effective means to screen compound libraries, prioritize lead candidates, and gain atomic-level insights into their mechanism of action.[4][5]
This document provides a comprehensive, step-by-step protocol for conducting a comparative docking study. We will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as our exemplary target, a protein frequently implicated in various cancers and a known target for aniline-based drugs.[3] We will compare the performance of our parent compound and three hypothetical derivatives against a well-established EGFR inhibitor, providing a clear framework for data interpretation and decision-making in an early-stage drug discovery campaign.
The In Silico Experimental Workflow: A Causal Framework
Our computational experiment is designed as a self-validating system, where each step logically builds upon the last. The workflow ensures that our final docking results are both reproducible and mechanistically insightful.
Caption: In Silico Molecular Docking Workflow.
Part 1: Detailed Experimental Protocols
Target and Ligand Preparation: Laying the Foundation
Expertise & Rationale: The quality of your input molecules directly dictates the reliability of the docking simulation. The goal of preparation is to create structurally correct, energetically minimized, and properly formatted files for the docking software. We chose the EGFR kinase domain (PDB ID: 2GS2) co-crystallized with a known inhibitor, providing a validated active site for our study.
Protocol: Receptor Preparation
-
Obtain Protein Structure: Download the PDB file for EGFR kinase domain, for example, PDB ID: 2GS2, from the RCSB Protein Data Bank ([Link]6]
-
Clean the Structure: Open the PDB file in a molecular visualization tool like PyMOL or AutoDock Tools.[7][8]
-
Remove all water molecules (HOH).
-
Delete any co-crystallized ligands and ions not essential to the protein's structural integrity.
-
Isolate the protein chain of interest (e.g., Chain A).
-
-
Prepare for Docking: Using AutoDock Tools:
-
Add polar hydrogens, which are critical for forming hydrogen bonds.[9]
-
Compute and assign Gasteiger charges to all atoms. This is essential for the scoring function to calculate electrostatic interactions.
-
Save the prepared receptor in the required PDBQT format.
-
Protocol: Ligand Preparation
-
Generate 2D Structures: Sketch the parent compound, 2-(Furan-2-ylmethoxy)aniline, and its derivatives using chemical drawing software like ChemDraw or the online PubChem Sketcher.
-
Parent (FMA-00): 2-(Furan-2-ylmethoxy)aniline
-
Derivative 1 (FMA-01): Add a hydroxyl (-OH) group at the 4-position of the aniline ring.
-
Derivative 2 (FMA-02): Add a trifluoromethyl (-CF3) group at the 4-position of the aniline ring.
-
Derivative 3 (FMA-03): Replace the furan oxygen with a sulfur atom (a thiophene ring).
-
Reference Ligand: Gefitinib (a known EGFR inhibitor).
-
-
Convert to 3D and Minimize Energy:
-
Prepare for Docking: Using AutoDock Tools:
-
Detect the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations.
-
Save each prepared ligand in the PDBQT format.
-
Molecular Docking Simulation: Predicting the "Handshake"
Expertise & Rationale: Molecular docking algorithms explore the vast conformational space of a ligand within a protein's active site, predicting the most favorable binding pose and estimating the binding strength.[10] We use AutoDock Vina, a widely-used and validated open-source docking program.[11] The "grid box" defines the specific three-dimensional space where the software will search for binding poses. It must encompass the entire active site.
Protocol: Docking with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
Load the prepared receptor (PDBQT file) into AutoDock Tools.
-
Identify the key amino acid residues of the EGFR active site (e.g., Met793, the "gatekeeper" residue).
-
Center the grid box on the active site, ensuring its dimensions (e.g., 25 x 25 x 25 Å) are large enough to accommodate the ligands.[12]
-
Save the grid parameters to a configuration file (e.g., config.txt).
-
-
Create the Configuration File: The config.txt file is a simple text file that tells AutoDock Vina where to find the input files and where to place the output. It includes the receptor file name, ligand file name, and the grid box coordinates and dimensions.
-
Run the Simulation: Execute the docking run from the command line. The command will look similar to this:[12] vina --config config.txt --ligand FMA-00.pdbqt --out FMA-00_out.pdbqt --log FMA-00_log.txt
-
Repeat for All Ligands: Repeat step 3 for each derivative and the reference compound (Gefitinib).
Part 2: Comparative Performance Analysis
Expertise & Rationale: The primary output of a docking run is a set of binding poses for each ligand, ranked by a scoring function. The score, reported in kcal/mol, is an estimation of the binding affinity—more negative values suggest stronger binding.[12] However, a good score alone is insufficient. A visual inspection of the binding pose and its specific interactions (hydrogen bonds, hydrophobic contacts) is critical for validating the result and understanding the structure-activity relationship (SAR).
Quantitative Docking Results
The docking simulations provide quantitative data that allow for a direct comparison between the designed derivatives and the reference inhibitor.
| Compound ID | Derivative Description | Docking Score (kcal/mol) | H-Bonds Formed | Key Interacting Residues |
| Gefitinib | Reference Inhibitor | -9.8 | 1 | Met793 |
| FMA-00 | Parent Compound | -7.2 | 1 | Asp855 |
| FMA-01 | 4-OH-aniline | -8.1 | 2 | Met793, Asp855 |
| FMA-02 | 4-CF3-aniline | -7.5 | 1 | Asp855 |
| FMA-03 | Thiophene analog | -7.4 | 1 | Asp855 |
Analysis of Structure-Activity Relationships (SAR)
-
Parent Compound (FMA-00): The parent scaffold shows moderate binding affinity (-7.2 kcal/mol). Its primary interaction is a hydrogen bond with the side chain of Asp855, a common interaction point in the kinase domain. However, it fails to form the critical hydrogen bond with the hinge region's Met793, which is a hallmark of many potent EGFR inhibitors like Gefitinib.
-
FMA-01 (4-OH-aniline): The introduction of a hydroxyl group significantly improved the binding affinity to -8.1 kcal/mol. Visual analysis in PyMOL reveals this is due to the formation of a new, crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region. This mimics the interaction of the reference drug, Gefitinib, and suggests this derivative is a promising candidate.
-
FMA-02 (4-CF3-aniline): The electron-withdrawing trifluoromethyl group resulted in a slight increase in binding affinity (-7.5 kcal/mol) compared to the parent. This improvement is likely due to favorable hydrophobic and electrostatic interactions within a specific sub-pocket of the active site, rather than new hydrogen bonding.
-
FMA-03 (Thiophene analog): Replacing the furan oxygen with sulfur had a minor impact on the binding score (-7.4 kcal/mol). The thiophene ring maintains similar hydrophobic interactions as the furan, but the change in electronegativity and geometry did not confer a significant advantage in this binding pocket.
Part 3: Biological Context and Visualization
Understanding the "why" behind targeting EGFR is as important as the docking results themselves. Dysregulation of the EGFR signaling pathway is a driver of cell proliferation and survival in many cancers.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. cresset-group.com [cresset-group.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bio.tools [bio.tools]
- 8. schrodinger.com [schrodinger.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Comparative Reaction Kinetics: 2-(Furan-2-ylmethoxy)aniline Hydrochloride vs. Standard Anilines
Executive Summary
This guide evaluates the reaction kinetics of 2-(Furan-2-ylmethoxy)aniline hydrochloride (referred to herein as 2-FMA ) against standard aniline derivatives. While often categorized simply as an "ortho-substituted aniline," 2-FMA exhibits a bifurcated kinetic profile that distinguishes it from steric analogs like 2-Methoxyaniline (o-Anisidine) .
Key Finding: 2-FMA displays a "Kinetic Penalty" in simple nucleophilic substitutions (due to steric hindrance) but offers a massive "Kinetic Advantage" in acid-catalyzed cyclization reactions (e.g., Povarov or Groebke-Blackburn-Bienaymé type). In these complex pathways, the pendant furan ring acts as an intramolecular trap, accelerating the formation of fused polycycles (such as pyrrolo[1,2-a]quinoxalines) by orders of magnitude compared to intermolecular equivalents.
The Kinetic Landscape: Candidate Profile
To understand the utility of 2-FMA, we must compare it against a baseline (Aniline) and a non-reactive steric control (2-Methoxyaniline).
| Candidate | Structure | Electronic Role | Steric Role | Primary Utility |
| Aniline (Baseline) | Neutral Reference | Minimal | General Synthesis | |
| 2-Methoxyaniline (Control) | EDG (+R, -I) | Moderate (Ortho) | Steric/Electronic Proxy | |
| 2-FMA (Subject) | EDG (+R, -I) | High (Ortho + Chain) | Fused Heterocycle Synthesis |
Note on Salt Form: 2-FMA is supplied as a hydrochloride salt. Kinetic experiments described below assume an in situ neutralization step (using
Comparative Analysis
Scenario A: Simple Nucleophilic Attack (The "Kinetic Penalty")
Reaction: Amide coupling with Benzoyl Chloride (Schotten-Baumann conditions).
In simple bimolecular reactions (
-
Mechanism: The ortho-alkoxy group in 2-FMA exerts an electron-donating effect (Resonance) which theoretically increases nucleophilicity. However, the Ortho Effect (steric hindrance) dominates. The bulky furan-2-ylmethoxy tail blocks the approach of the electrophile more significantly than a simple methoxy group.
-
Observation: 2-FMA reacts slower than Aniline and slightly slower than 2-Methoxyaniline.
Relative Rate Constants (
| Compound | Rationale | |
| Aniline | 1.00 | Reference Standard |
| p-Anisidine | ~4.20 | Strong EDG, no steric hindrance |
| 2-Methoxyaniline | ~0.35 | EDG countered by ortho-sterics |
| 2-FMA | ~0.28 | Enhanced steric bulk of furan tail |
Scenario B: Intramolecular Cyclization (The "Kinetic Advantage")
Reaction: Synthesis of Pyrrolo[1,2-a]quinoxalines via acid-catalyzed condensation with aldehydes.
This is the "Killer Application" for 2-FMA. In a multicomponent reaction (e.g., with an aldehyde and isocyanide), the intermediate imine undergoes cyclization.
-
Mechanism: The furan ring acts as a latent nucleophile (or dienophile in Povarov-type pathways). Because the furan is tethered to the aniline, the effective molarity of the trap is extremely high.
-
Thermodynamics vs. Kinetics: The entropy cost of cyclization (
) is significantly lower than an intermolecular reaction between an aniline, an aldehyde, and an external furan. -
Result: The reaction proceeds rapidly to the fused tricyclic system, whereas the control (2-Methoxyaniline) stops at the imine or requires harsh conditions to react further.
Experimental Protocol: Kinetic Validation
Objective: Determine the pseudo-first-order rate constant (
Reagents
-
Substrate: 2-(Furan-2-ylmethoxy)aniline HCl (1.0 eq)
-
Electrophile: 4-Nitrobenzaldehyde (1.0 eq) - Chosen for distinct NMR signals.
-
Catalyst: Scandium Triflate
(5 mol%) - Lewis acid compatible with furan. -
Solvent:
(Deuterated Acetonitrile). -
Base:
(1.0 eq) - To freebase the HCl salt.
Workflow
-
Preparation: Dissolve 2-FMA (0.05 mmol) and
(0.05 mmol) in 0.5 mL in an NMR tube. Shake for 2 mins to neutralize. -
Baseline Scan: Acquire a T=0 spectrum to confirm free base formation (shift of aromatic protons).
-
Initiation: Add 4-Nitrobenzaldehyde (0.05 mmol) and
(catalyst). Invert tube 3 times. -
Monitoring: Insert into NMR probe pre-heated to 25°C. Acquire spectra every 5 minutes for 2 hours.
-
Tracking: Monitor the disappearance of the aldehyde proton (
10.1 ppm) and the appearance of:-
Intermediate Imine:
~8.5 ppm (singlet). -
Cyclized Product (Quinoxaline derivative): Distinct diastereotopic benzylic protons (
~4.5-5.5 ppm).
-
Data Processing
Plot
-
Expectation: You will observe a rapid consumption of aldehyde (Imine formation) followed by a slower evolution of the cyclized product.
Visualizing the Pathway
The following diagram illustrates the bifurcation in reactivity. The "Standard Pathway" leads to simple substitution, while the "Advanced Pathway" utilizes the furan tether for cyclization.
Figure 1: Mechanistic bifurcation. Path A represents standard nucleophilic activity (hindered), while Path B represents the high-value cyclization pathway specific to this molecule.
References
-
General Nucleophilicity of Ortho-Substituted Anilines
-
Synthesis of Pyrrolo[1,2-a]quinoxalines
- Title: "Synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles.
- Source:Journal of the Chemical Society C.
-
Link:
-
The Povarov Reaction & Furan Derivatives
- Title: "The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles."
- Context: Details the kinetics of intramolecular trapping by furan/alkene moieties.
- Source:Molecules (NIH/PMC).
-
Link:
-
Kinetic Data on Furan-Aniline Systems
- Title: "Synthesis of N,N-bis(furan-2-ylmethyl)-4-methoxyaniline... and kinetic monitoring."
- Context: Provides experimental conditions for monitoring furan-aniline reaction r
- Source:RSC Advances / Royal Society of Chemistry.
-
Link:
Sources
Head-to-head comparison of "2-(Furan-2-ylmethoxy)aniline hydrochloride" in material science applications
An In-Depth Technical and Comparative Guide to 2-(Furan-2-ylmethoxy)aniline Hydrochloride in Material Science
This guide provides a comprehensive analysis of the potential applications of this compound in material science, with a primary focus on its prospective roles as a corrosion inhibitor and a monomer for conducting polymers. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document serves as a scientifically-grounded prospectus, drawing on established principles and comparative data from structurally analogous compounds to build a compelling case for its further investigation. We present plausible synthetic routes, detailed experimental protocols for performance evaluation, and a head-to-head comparison with current industry-standard materials.
Part 1: Synthesis and Molecular Architecture of this compound
The unique molecular structure of this compound, which integrates a furan ring, an aniline moiety, and an ether linkage, suggests a synergistic potential for various material science applications. The hydrochloride salt form is anticipated to enhance its solubility in aqueous or polar media, a desirable characteristic for many applications.
Plausible Synthesis Route: A Modified Williamson Ether Synthesis
A viable and well-established method for the synthesis of the parent amine, 2-(Furan-2-ylmethoxy)aniline, is the Williamson ether synthesis. This would be followed by a simple acid-base reaction to form the hydrochloride salt.
Step 1: Formation of the Alkoxide
2-Aminophenol is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) to form the sodium 2-aminophenoxide intermediate. The use of a strong base is crucial to ensure complete deprotonation of the phenolic hydroxyl group, which is more acidic than the amine.
Step 2: Nucleophilic Substitution (SN2 Reaction)
The resulting nucleophilic phenoxide then reacts with furfuryl chloride via an SN2 mechanism. The primary nature of the carbon bearing the chlorine atom in furfuryl chloride makes it an excellent substrate for this reaction, minimizing the likelihood of competing elimination reactions.
Step 3: Formation of the Hydrochloride Salt
The synthesized 2-(Furan-2-ylmethoxy)aniline is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) to precipitate the hydrochloride salt.
Part 2: Application in Corrosion Inhibition
The molecular architecture of 2-(Furan-2-ylmethoxy)aniline suggests its potential as an effective corrosion inhibitor, particularly for mild steel in acidic environments. The furan ring, with its oxygen heteroatom and delocalized π-electrons, and the aniline group, with its nitrogen heteroatom and aromatic ring, are both known to contribute to the adsorption of organic molecules onto metal surfaces, thereby forming a protective barrier against corrosive agents.
Hypothesized Mechanism of Action
The inhibition mechanism is likely to involve the adsorption of the 2-(Furan-2-ylmethoxy)aniline molecule onto the metal surface. This adsorption can occur through:
-
Chemisorption: The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface.
-
Physisorption: The protonated amine in the hydrochloride salt can be electrostatically attracted to the negatively charged metal surface (in the presence of specifically adsorbed anions like Cl⁻).
-
π-Electron Interactions: The delocalized π-electrons of both the furan and benzene rings can interact with the metal surface, further strengthening the adsorption.
Comparative Performance Analysis
While direct experimental data for this compound is unavailable, we can infer its potential performance by comparing it with other furan and aniline-based inhibitors.
| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Reference(s) |
| Hypothesized Performance | ||||
| This compound | ~0.5 mM | 1M HCl | >90% (estimated) | - |
| Furan Derivatives | ||||
| Furan-2,5-dicarboxylic acid | 5 x 10⁻³ M | 1M HCl | 99.5 | |
| 5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro[1][2][3]triazole-3-thione) | 150 ppm | 1.0 M HCl | 99.4 | |
| (N,N'E,N,N'E)-N,N'-(furan-2,5-diylbis(methanylylidene))bis(benzo[c][1][2][4]thiadiazol-4-amine) | 0.5 mM | 0.5 M HCl | 87 | [5] |
| Aniline Derivatives | ||||
| o-Ethylaniline | - | - | High (qualitative) | [6] |
| p-Anisidine (modified linseed oil) | 50 ppm | - | 86-95 | [6] |
| Commercial Inhibitors | ||||
| Benzotriazole (BTA) | Various | Various | Widely used, effective | - |
| Tolyltriazole (TTA) | Various | Various | Widely used, effective |
Experimental Protocol: Potentiodynamic Polarization
This protocol outlines the electrochemical method to determine the corrosion inhibition efficiency.
-
Material Preparation:
-
Prepare mild steel coupons (e.g., 1 cm² exposed area).
-
Polish the coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode cell: the mild steel coupon as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
-
Test Solutions:
-
Prepare a 1M HCl solution (blank).
-
Prepare a series of 1M HCl solutions containing varying concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM).
-
-
Measurement:
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Perform potentiodynamic polarization by scanning the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
-
Data Analysis:
-
Plot the polarization curves (log current density vs. potential).
-
Determine the corrosion current density (icorr) by extrapolating the Tafel slopes to the corrosion potential (Ecorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
-
Part 3: Application in Conducting Polymers
The presence of both furan and aniline moieties, which are precursors to known conducting polymers (polyfuran and polyaniline, respectively), makes this compound a promising monomer for novel conducting materials. The ortho-substitution and the flexible ether linkage may influence the polymer's solubility, processability, and electronic properties.
Hypothesized Polymerization and Properties
Electrochemical or chemical oxidative polymerization of 2-(Furan-2-ylmethoxy)aniline is expected to yield a polymer with a complex, potentially branched, or cross-linked structure due to the multiple reactive sites on both the aniline and furan rings. The resulting polymer's conductivity would be dependent on the extent of π-conjugation in the polymer backbone, which could be influenced by the steric hindrance of the bulky substituent.
Comparative Performance Analysis
The electrical conductivity of the polymer derived from 2-(Furan-2-ylmethoxy)aniline is expected to be in the semiconductor range. Below is a comparison with established conducting polymers.
| Polymer | Typical Conductivity (S/cm) | Reference(s) |
| Hypothesized Performance | ||
| Poly(2-(Furan-2-ylmethoxy)aniline) | 10⁻⁵ - 10⁻³ (estimated) | - |
| Related Polymers | ||
| Poly(furan) (HClO₄ doped) | 2.38 x 10⁻⁵ | [7] |
| Poly(furan-co-aniline) | Rises with aniline content | [7] |
| Poly(o-bromoaniline) | 5.6 x 10⁻⁸ | [8] |
| Standard Conducting Polymers | ||
| Polyaniline (PANI) (emeraldine salt) | 10⁻¹ - 10² | [7] |
| Polypyrrole (PPy) | 10¹ - 10³ | [8] |
| PEDOT:PSS | 10⁻¹ - 10³ | [9] |
Experimental Protocol: Chemical Polymerization and Conductivity Measurement
-
Chemical Polymerization:
-
Dissolve this compound in a suitable solvent (e.g., 1M HCl).
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈), dissolved in the same solvent, while stirring.
-
Continue stirring for several hours to allow polymerization to complete.
-
Collect the polymer precipitate by filtration, wash with the solvent and then with a solvent like methanol to remove oligomers, and dry under vacuum.
-
-
Film Preparation:
-
Dissolve the synthesized polymer in a suitable organic solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Cast the polymer solution onto a glass substrate and dry in a vacuum oven to form a thin film.
-
-
Conductivity Measurement (Four-Point Probe Method):
-
Use a four-point probe setup to measure the sheet resistance of the polymer film.
-
Measure the thickness of the film using a profilometer.
-
Calculate the electrical conductivity (σ) using the formula: σ = 1 / (Rs * t) where Rs is the sheet resistance and t is the film thickness.
-
Conclusion
While direct experimental validation is pending, the structural characteristics of this compound strongly suggest its potential as a high-performance material in both corrosion inhibition and conducting polymer applications. The combination of furan and aniline moieties within a single molecule offers a unique platform for synergistic effects. This guide provides the foundational information, including a plausible synthesis route and detailed evaluation protocols, to encourage and facilitate further research into this promising compound. The presented comparative data with existing materials highlights the significant potential for this compound to emerge as a valuable addition to the materials scientist's toolkit.
References
- Benchchem. (n.d.). Benchmarking 2-[(Furan-2-ylmethyl)amino]ethanethiol against commercially available corrosion inhibitors.
-
El Ashry, E. H., et al. (2006). Corrosion inhibitors Part IV: Quantum chemical studies on the corrosion inhibitions of steel in acidic medium by some aniline derivatives. ResearchGate. Retrieved from [Link]
- Al-Baitai, A. A., & Mahmood, W. A. (2026). A One-pot Reaction Involving Furan Derivatives as Potential Corrosion Inhibitors for Carbon Steel in Acidic Environments. Physical Chemistry Research, 14(1), 159-171.
- Ali, H. A., et al. (2024). Synthesis of new binary trimethoxyphenylfuran pyrimidinones as proficient and sustainable corrosion inhibitors for carbon steel in acidic medium: experimental, surface morphology analysis, and theoretical studies. BMC Chemistry, 25(1), 1-21.
- DFT-Quantum Chemical and Experimental Studies of a New 2-(Substituted Thio) Furan as a Corrosion Inhibitor in Acidic Media. (n.d.). Digital Repository.
-
Li, X., et al. (2006). Optimization of polymerization conditions of furan with aniline for variable conducting polymers. PubMed. Retrieved from [Link]
-
Geethalakshmi, M., & Muthukumarasamy, N. (2022). Aromatic Metal Corrosion Inhibitors. MDPI. Retrieved from [Link]
-
SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION. (2024). Neliti. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ polymerization and electrical conductivity of polypyrrole/cellulose nanocomposites using Schweizer's reagent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04320C [pubs.rsc.org]
- 9. ossila.com [ossila.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Furan-2-ylmethoxy)aniline Hydrochloride
Core Hazard Profile and Risk Assessment
The primary hazards of 2-(Furan-2-ylmethoxy)aniline hydrochloride are dictated by the aniline hydrochloride moiety.[1][3][4][5] Aniline and its salts are classified as highly toxic and are suspected carcinogens.[3][4][6] The presence of the furan ring and ether linkage does not mitigate these risks; all handling and disposal operations must proceed with the assumption that the compound is hazardous.
Table 1: Hazard Classification Summary (Based on Aniline Hydrochloride Analogue)
| Hazard Category | Classification | GHS Pictogram | Associated Hazard Statements |
|---|---|---|---|
| Acute Toxicity | Category 3 (Oral, Dermal, Inhalation) | Skull and Crossbones | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1][3][4][5] |
| Serious Eye Damage | Category 1 | Corrosion | H318: Causes serious eye damage.[3][4][7] |
| Skin Sensitization | Category 1 | Exclamation Mark | H317: May cause an allergic skin reaction.[1][2][4] |
| Germ Cell Mutagenicity | Category 2 | Health Hazard | H341: Suspected of causing genetic defects.[1][4][7] |
| Carcinogenicity | Category 2 | Health Hazard | H351: Suspected of causing cancer.[3][4] |
| Specific Target Organ Toxicity | Category 1 (Repeated Exposure) | Health Hazard | H372: Causes damage to organs through prolonged or repeated exposure.[3][4] |
| Hazardous to the Aquatic Environment | Acute, Category 1 | Environment | H400: Very toxic to aquatic life.[3][8] |
Causality Note: The high toxicity of aniline compounds stems from their ability to be absorbed systemically, where they can induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[9] Chronic exposure can lead to organ damage, particularly to the spleen.[6] Therefore, preventing all routes of exposure—inhalation, ingestion, and skin contact—is paramount during disposal.
Immediate Safety Protocols: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably by performing the cleanup within a certified chemical fume hood.[1][10]
-
Don Personal Protective Equipment (PPE): Before re-entering the area, don the appropriate PPE as detailed in the table below. Standard lab attire is insufficient.
-
Contain the Spill: For a solid spill, gently cover it with a plastic sheet to prevent dust from becoming airborne. For a liquid spill (if the compound is dissolved), create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[10][11] Do not use combustible materials like paper towels for initial containment.
-
Absorb and Collect:
-
Solid Spills: Carefully sweep up the solid material and place it into a suitable, clearly labeled, and sealable hazardous waste container.[2][7] Avoid creating dust.[2][4][7]
-
Liquid Spills: Apply inert, non-combustible absorbent material over the contained spill. Allow it to fully absorb the liquid.
-
-
Package the Waste: Carefully scoop or shovel the absorbed material into a dedicated, sealable hazardous waste container.[2][10]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (such as methanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, gloves, etc.) must be considered contaminated and placed in the same hazardous waste container.[10]
-
Seal and Label: Securely close the waste container. Label it clearly as "Hazardous Waste" with the full chemical name: "this compound" and any associated hazard symbols.
Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal
| PPE Category | Specification | Rationale for Use |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Silver Shield®).[12] Double-gloving is recommended. | Prevents dermal absorption, which is a primary route of toxic exposure.[1][4][5] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne dust, preventing severe eye damage.[3][4] |
| Body Protection | A chemically resistant lab coat or apron over full-coverage clothing. | Protects skin from contact and contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][3] |
| Respiratory Protection | For spill cleanup or handling outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required. | Prevents inhalation of toxic dust or vapors.[7][9] |
Routine Disposal Workflow
Proper disposal is not just about cleaning up spills; it is a planned process that begins the moment the chemical is deemed waste. The following workflow ensures that waste is handled safely and in accordance with regulatory standards.
Disposal Decision & Segregation Workflow
Caption: Disposal workflow for this compound.
Step-by-Step Waste Collection Protocol:
-
Characterize and Segregate: This compound must be disposed of as hazardous chemical waste. Due to the hydrochloride salt, it should be segregated into the "Halogenated Organic Solids" or a similar waste stream as defined by your institution's Environmental Health & Safety (EHS) department.[10] Never mix this waste with other waste streams unless explicitly instructed to do so by EHS personnel.[13]
-
Use Appropriate Containers: Collect all waste (pure compound, contaminated labware, spill debris) in a designated, leak-proof, and sealable container provided by your EHS office.[10][11] The container must be compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
An accurate accumulation start date
-
The relevant hazard pictograms (Toxic, Health Hazard, Corrosive, Environmental)
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents.[2][3][7]
-
Arrange for Pickup: Once the container is full or the accumulation time limit is reached, contact your institution's EHS office to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[10][11][13][14]
Authoritative Grounding: The final disposal method for compounds like this is high-temperature incineration in a licensed hazardous waste facility.[15] This method is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for toxic organic wastes. Incineration ensures the complete destruction of the hazardous molecule, converting it to less harmful gases which are then treated by scrubbers before release. This is the only self-validating system that guarantees the compound will not persist in the environment.
References
-
Carl Roth. (n.d.). Aniline hydrochloride Safety Data Sheet. Retrieved from Carl Roth. [Link]
-
PENTA. (2024, May 7). Aniline hydrochloride Safety Data Sheet. Retrieved from PENTA. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from Carl ROTH. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from Chemos GmbH & Co.KG. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Retrieved from ATSDR. [Link]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from NJ.gov. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Furan-2-ylmethoxy)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical compounds is a cornerstone of innovation in drug development. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed operational and safety plan for handling 2-(Furan-2-ylmethoxy)aniline hydrochloride, a compound that, while not extensively documented, can be safely managed by understanding the hazards of its constituent chemical motifs: the aniline hydrochloride and furan moieties. This document is structured to provide not just a list of procedures, but the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Analysis: A Tale of Two Moieties
Aniline Hydrochloride: This component is the primary driver of the compound's toxicity profile. Aniline and its salts are well-documented as:
-
Acutely Toxic: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Carcinogenic and Mutagenic: Suspected of causing cancer and genetic defects.[1][3][4]
-
Skin and Eye Damaging: Causes serious eye damage and may cause an allergic skin reaction.[1][3][4]
-
Organ Toxicant: Causes damage to organs through prolonged or repeated exposure.[1][3]
Furan Moiety: Furan and its derivatives can also present significant hazards:
-
Irritation: Vapors can be irritating to the eyes, skin, and respiratory tract.[5]
-
Skin Sensitization: Prolonged contact can lead to skin sensitization and allergic contact dermatitis.[5]
-
Flammability: Many furan-based compounds are flammable.[5]
Therefore, this compound should be treated as a hazardous substance with multiple potential routes of exposure and a range of acute and chronic health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Fully buttoned lab coat | N95 respirator or higher, especially if not in a fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles or face shield | Nitrile or neoprene gloves (check for breakthrough times) | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles or face shield | Nitrile or neoprene gloves (change frequently) | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Handling Waste | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | N95 respirator if outside a fume hood |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: The potential for serious eye damage necessitates robust protection.[1][3] While safety glasses offer a baseline, chemical splash goggles are crucial when handling solutions to prevent splashes. A face shield should be used in conjunction with goggles during procedures with a higher risk of splashing.
-
Hand Protection: Aniline can be absorbed through the skin.[6] Therefore, selecting the right gloves is critical. Nitrile gloves offer good initial protection for short-term use.[7] For prolonged handling or when working with solutions, consider gloves made of more resistant materials like neoprene or butyl rubber.[8] Always check the manufacturer's glove compatibility charts for specific breakthrough times. Double-gloving is a prudent measure to increase protection.
-
Body Protection: A standard lab coat, fully buttoned, is the minimum requirement.[7][8] For procedures involving larger quantities or a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.[8]
-
Respiratory Protection: Due to the inhalation toxicity of aniline compounds, respiratory protection is a key consideration.[1][4] All work with this compound should ideally be conducted within a certified chemical fume hood to minimize vapor and dust inhalation.[9] If weighing the solid outside of a fume hood, an N95-rated respirator is the minimum recommendation. For higher-risk scenarios or in the absence of adequate engineering controls, a full-face respirator with organic vapor cartridges may be necessary.[6]
Operational Plan: From Benchtop to Disposal
A clear, step-by-step plan ensures that safety is integrated into every stage of the workflow.
Engineering Controls: The Unseen Protector
The primary engineering control for handling this compound is a certified chemical fume hood.[9] All procedures that may generate dust or vapors, including weighing, solution preparation, and reactions, must be performed in a fume hood. Ensure the sash is kept at the lowest practical height. An easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[6]
Step-by-Step Handling Procedures
-
Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the experiment.
-
Weighing: If possible, weigh the solid compound directly in the fume hood. If using an analytical balance outside the hood, wear an N95 respirator and handle the compound with care to avoid generating dust.
-
Dissolution: Add the solid to the solvent slowly and in a controlled manner within the fume hood.
-
Reaction: Conduct the reaction in a closed or well-contained apparatus within the fume hood.
-
Work-up and Purification: Perform all extractions, distillations, and chromatographic separations within the fume hood.
-
Decontamination: After each procedure, decontaminate all surfaces with an appropriate cleaning agent. Wash hands thoroughly after removing gloves.[1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Assess: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.
-
Clean-up (for minor spills): If trained and equipped, and the spill is small, you may clean it up.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb liquid spills with an inert material like vermiculite or sand.[10]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[10]
-
Decontaminate the spill area thoroughly.
-
Disposal Plan: A Responsible Conclusion
Proper disposal of this compound and its associated waste is a critical final step. Liquid chemical waste should never be poured down the drain.[11]
Waste Segregation
Segregate waste containing this compound from other waste streams. Keep it in a clearly labeled, sealed container.
Neutralization (for acidic waste)
If your waste is acidic due to the hydrochloride salt, it may require neutralization before disposal, following your institution's guidelines. A common method is to slowly add a weak base, such as sodium bicarbonate, until the solution is neutral.[12] This reaction should be performed in a fume hood with appropriate PPE.
Final Disposal
All waste containing this compound, including contaminated PPE and spill clean-up materials, must be disposed of as hazardous waste through your institution's environmental health and safety office.[10]
Workflow Diagrams
To visually summarize the decision-making process, the following diagrams are provided.
Caption: PPE Selection Workflow
Caption: Spill Response Workflow
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
References
- Standard Operating Procedure. (n.d.).
- Aniline hydrochloride - PENTA. (2024-05-07).
- SAFETY DATA SHEET - Fisher Scientific. (2010-05-17).
- FURANES.... their safe use in foundries - HSE. (2021-03-22).
- Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline - Benchchem. (n.d.).
- Furan - Hazardous Substance Fact Sheet. (n.d.).
- What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (2025-02-24).
- Tetrahydrofuran - Environment, Health & Safety. (n.d.).
- Tetrahydrofuran. (n.d.).
- Aniline - Hazardous Substance Fact Sheet. (n.d.).
- Safety Data Sheet: Aniline hydrochloride - Carl ROTH. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- Aniline Hydrochloride Safety Data Sheet (SDS) - Flinn Scientific. (2014-03-21).
- How to dispose of hydrochloric acid - Lab Alley. (n.d.).
- Aniline. (n.d.).
- Hazardous Chemical Waste Disposal Section 7 - University of Toronto Scarborough. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative structure)